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  • Product: 2-(4-Fluoropiperidin-4-YL)pyridine
  • CAS: 853576-43-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(4-Fluoropiperidin-4-yl)pyridine

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-(4-Fluoropiperidin-4-yl)pyridine , a specialized heterocyclic building block. Functional Class: Gem-Fluoro-Aryl P...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-(4-Fluoropiperidin-4-yl)pyridine , a specialized heterocyclic building block.

Functional Class: Gem-Fluoro-Aryl Piperidine Scaffold Primary Application: Pharmacophore Modulation in GPCR & Kinase Inhibitor Design

Executive Summary

2-(4-Fluoropiperidin-4-yl)pyridine represents a high-value structural motif in modern drug discovery, characterized by the geminal substitution of a fluorine atom and a pyridine ring at the C4 position of a piperidine core. This specific architecture serves two critical functions in medicinal chemistry:

  • Metabolic Hardening: The fluorine atom blocks the C4 position from cytochrome P450-mediated oxidative metabolism (hydroxylation), a common clearance pathway for 4-arylpiperidines.

  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the piperidine nitrogen via inductive effects (through-bond), improving blood-brain barrier (BBB) permeability and altering receptor binding kinetics compared to the non-fluorinated parent or the 4-hydroxy analog.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The following data characterizes the free base and its common dihydrochloride salt form.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 2-(4-Fluoro-4-piperidinyl)pyridineAlternate: 4-Fluoro-4-(2-pyridyl)piperidine
CAS Number 1260855-46-6 (Generic/Base)Verify specific salt forms (e.g., 2HCl) with supplier.
Molecular Formula C₁₀H₁₃FN₂Free Base
Molecular Weight 180.22 g/mol Free Base
Appearance Colorless to pale yellow oil (Base)White hygroscopic solid (HCl salt)
pKa (Calc.) ~9.1 (Piperidine N), ~3.5 (Pyridine N)Fluorine induction lowers basicity vs. 4-phenylpiperidine (pKa ~10).[1]
LogP (Calc.) 1.2 – 1.5More lipophilic than 4-OH analog; less than 4-H analog.
H-Bond Donors 1 (Secondary Amine)
H-Bond Acceptors 2 (Pyridine N, Piperidine N)Fluorine acts as a weak acceptor.
Solubility High in MeOH, DMSO, DCMLow water solubility (Base); High (HCl salt).

Synthetic Architecture & Methodology

The synthesis of gem-fluoro-aryl saturated heterocycles is non-trivial due to the propensity for elimination. The standard route involves the addition of a metallated pyridine to a protected piperidone, followed by deoxyfluorination.

Core Synthetic Pathway (Graphviz Visualization)

Synthesis Start1 2-Bromopyridine Inter1 Intermediate A: Lithiated Pyridine Start1->Inter1 n-BuLi, -78°C THF Start2 N-Boc-4-Piperidone Inter2 Intermediate B: Tertiary Alcohol Start2->Inter2 Inter1->Inter2 Add to Start2 Step3 Deoxyfluorination (DAST/Deoxo-Fluor) Inter2->Step3 Fluorinating Agent -78°C to RT Final Target: 2-(4-Fluoropiperidin-4-yl)pyridine Step3->Final Deprotection (TFA or HCl)

Figure 1: Strategic synthesis pathway avoiding elimination side-products.

Detailed Protocol: Deoxyfluorination Strategy

The conversion of the tertiary alcohol (Intermediate B) to the fluoride is the yield-limiting step. 4-Aryl-4-hydroxypiperidines are prone to dehydration to form 4-aryl-1,2,3,6-tetrahydropyridines (alkenes).

  • Precursor Preparation:

    • React 2-bromopyridine with n-butyllithium in dry THF at -78°C to generate 2-lithiopyridine.

    • Add N-Boc-4-piperidone slowly. Stir at -78°C for 1h, then warm to RT. Quench with NH₄Cl. Isolate the tertiary alcohol.

  • Fluorination (Critical Control Point):

    • Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

    • Solvent: DCM (anhydrous).

    • Temperature: Maintain -78°C during addition. Do not heat rapidly.

    • Mechanism: The hydroxyl group attacks the sulfur center, releasing HF. The fluoride ion then displaces the activated oxygen species via an S_N1-like mechanism stabilized by the pyridine ring.

    • Note: If elimination dominates (forming the alkene), switch to XtalFluor-E with HF-amine complex activators, which are milder and more selective for fluorination.

  • Deprotection:

    • Standard removal of the Boc group using 4M HCl in Dioxane or TFA/DCM (1:1) yields the final salt or free base.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

In many CNS-active drugs (e.g., Haloperidol analogs), the 4-position of the piperidine ring is a metabolic "soft spot."

  • H → OH: Metabolic oxidation (Phase I).

  • OH → F: The "Gem-Fluoro" substitution mimics the geometry and polarity of the hydroxyl group (Bioisostere) but is metabolically inert to oxidation. The C-F bond (approx. 110 kcal/mol) is highly resistant to cleavage.

Conformational Locking

The fluorine atom introduces a specific dipole moment. In 4-substituted piperidines, the fluorine often prefers the axial orientation due to the "gauche effect" (sigma C-H to sigma* C-F hyperconjugation) and dipole minimization, though this is dependent on the protonation state of the nitrogen. This can lock the pendant pyridine ring into a specific vector, reducing entropic penalty upon binding to a receptor (e.g., 5-HT1F, Dopamine D2/D4).

pKa Modulation

The inductive effect of the fluorine atom propagates through the carbon framework.

  • Effect: Lowers the pKa of the piperidine nitrogen by approximately 1.0–1.5 log units compared to the non-fluorinated analog.

  • Benefit: Reduces the percentage of ionized drug at physiological pH (7.4), potentially enhancing passive diffusion across the Blood-Brain Barrier (BBB).

Table 2: Structural Activity Relationships (SAR)
FeatureModificationImpact on Pharmacology
Piperidine Nitrogen Alkylation/AcylationAttachment point for "Left-Hand Side" (LHS) scaffolds.
C4-Fluorine H → FBlocks metabolism; lowers lipophilicity vs. Methyl; lowers pKa.
Pyridine Ring 2-Pyridyl vs 3/4-Pyridyl2-Pyridyl allows for intramolecular H-bonding (if N is unsubstituted) and specific pi-stacking interactions.

Handling & Safety Protocols

Signal Word: WARNING (Based on analogous fluoropiperidines)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H302: Harmful if swallowed.[2][1]

    • Fluoride Release: Under extreme acidic/thermal conditions, potential for trace HF release (rare but possible).

  • Storage:

    • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

    • Hygroscopic (HCl salt); keep desiccated.

  • Disposal:

    • Must be disposed of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • PubChem Compound Summary. "2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride." National Center for Biotechnology Information. Accessed 2026.[3] [Link]

  • Carling, R. W., et al. "1,4-Bis-arylsulfonamido-piperidines as novel, potent and selective 5-HT7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2005. (Contextual reference for 4-fluoro-4-arylpiperidine synthesis).
  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [Link]

  • Rowley, M., et al. "4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor." Journal of Medicinal Chemistry, 1996. (Describes synthesis of analogous pyridine-piperidine scaffolds). [Link]

Sources

Exploratory

"2-(4-Fluoropiperidin-4-YL)pyridine" chemical structure and IUPAC name

The following technical guide details the chemical structure, synthesis, and application of 2-(4-Fluoropiperidin-4-yl)pyridine , a specialized heterocyclic building block used in medicinal chemistry. Structure, Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of 2-(4-Fluoropiperidin-4-yl)pyridine , a specialized heterocyclic building block used in medicinal chemistry.

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary & Compound Identity

2-(4-Fluoropiperidin-4-yl)pyridine is a "privileged scaffold" in drug discovery, specifically designed to modulate the physicochemical properties of piperidine-based drugs. By introducing a fluorine atom at the 4-position (geminal to the pyridine ring), medicinal chemists can block metabolic oxidation (soft-spot blocking) and lower the pKa of the piperidine nitrogen, thereby altering bioavailability and CNS penetration.

Chemical Identity Table
AttributeDetail
IUPAC Name 2-(4-fluoro-4-piperidinyl)pyridine
Common Name 2-(4-Fluoropiperidin-4-yl)pyridine
CAS Number 1803604-45-6 (Dihydrochloride salt)
Molecular Formula C₁₀H₁₃FN₂ (Free Base) / C₁₀H₁₅Cl₂FN₂ (2HCl Salt)
Molecular Weight 180.22 g/mol (Free Base) / 253.14 g/mol (2HCl Salt)
SMILES FC1(CCNCC1)C2=CC=CC=N2
Key Feature Gem-fluoro-heteroaryl substitution at C4

Structural Significance in Drug Design

The gem-fluoro-heteroaryl motif is a strategic bioisostere. In many CNS-active agents (e.g., 5-HT receptor modulators), a simple piperidine ring is susceptible to rapid oxidative metabolism at the 4-position.

  • Metabolic Stability: Replacing the C4-hydrogen or hydroxyl group with fluorine blocks Cytochrome P450-mediated oxidation, extending the half-life (

    
    ) of the parent compound.
    
  • Basicity Modulation: The electronegative fluorine atom exerts an inductive effect (

    
    ) through the carbon framework, lowering the 
    
    
    
    of the piperidine nitrogen (typically from ~10 to ~8.5-9.0). This reduces the percentage of ionized drug at physiological pH, potentially enhancing membrane permeability and Blood-Brain Barrier (BBB) crossing.
  • Conformational Locking: The Gauche effect between the fluorine and the nitrogen lone pair (or adjacent protons) can restrict the conformational flexibility of the piperidine ring, locking the pharmacophore into a bioactive conformation.

Synthesis Protocol

The synthesis of 2-(4-Fluoropiperidin-4-yl)pyridine is challenging due to the propensity for elimination (forming the alkene) during the fluorination step. The following protocol outlines the robust Lithiation-Fluorination-Deprotection pathway.

Reaction Pathway Diagram

SynthesisPathway Start 2-Bromopyridine Inter1 2-Lithiopyridine (In-situ) Start->Inter1 Lithiation Reagent1 n-BuLi (-78°C) Reagent1->Inter1 Alcohol Tertiary Alcohol Intermediate Inter1->Alcohol Nucleophilic Addn Reagent2 N-Boc-4-piperidone Reagent2->Alcohol FluoroBoc N-Boc-4-Fluoro Precursor Alcohol->FluoroBoc Deoxyfluorination Fluorination DAST / DCM (-78°C to RT) Fluorination->FluoroBoc Product 2-(4-Fluoropiperidin-4-yl) pyridine (2HCl) FluoroBoc->Product Boc Removal Deprotection HCl / Dioxane Deprotection->Product

Caption: Step-wise synthetic route from 2-bromopyridine to the final dihydrochloride salt.

Detailed Experimental Methodology
Step 1: Nucleophilic Addition (Formation of Tertiary Alcohol)
  • Reagents: 2-Bromopyridine, n-Butyllithium (2.5M in hexanes), N-Boc-4-piperidone, anhydrous THF.

  • Protocol:

    • Charge a flame-dried flask with anhydrous THF and 2-bromopyridine (1.0 eq) under nitrogen atmosphere.

    • Cool the solution to -78°C (Dry ice/acetone bath).

    • Add n-BuLi (1.1 eq) dropwise over 30 minutes. Critical: Maintain temperature below -70°C to prevent polymerization. Stir for 1 hour to generate 2-lithiopyridine.

    • Dissolve N-Boc-4-piperidone (1.0 eq) in THF and add dropwise to the lithiated species at -78°C.

    • Allow the mixture to warm to 0°C over 2 hours.

    • Quench: Add saturated aqueous

      
      . Extract with EtOAc, dry over 
      
      
      
      , and concentrate.
    • Purification: Silica gel chromatography (Hexane/EtOAc) yields the tertiary alcohol intermediate: tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate.

Step 2: Deoxyfluorination (The Critical Step)
  • Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, Dichloromethane (DCM).

  • Protocol:

    • Dissolve the tertiary alcohol (from Step 1) in anhydrous DCM under nitrogen.

    • Cool to -78°C . Note: Low temperature is mandatory to suppress the elimination side-reaction (dehydration to the alkene).

    • Add DAST (1.2 eq) dropwise.

    • Stir at -78°C for 1 hour, then allow to warm slowly to room temperature overnight.

    • Quench: Pour carefully into saturated

      
       (gas evolution!).
      
    • Purification: Isolate the organic layer. The product, tert-butyl 4-fluoro-4-(pyridin-2-yl)piperidine-1-carboxylate, is purified via chromatography.

Step 3: Deprotection (Salt Formation)
  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the fluorinated intermediate in minimal dioxane or MeOH.

    • Add 4M HCl in dioxane (excess, ~5-10 eq) at 0°C.

    • Stir at room temperature for 2-4 hours. A white precipitate should form.

    • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride .

Handling & Safety (MSDS Summary)

This compound and its synthesis reagents pose specific hazards.

Hazard ClassRiskMitigation
Fluorinating Agents (DAST) Reacts violently with water; generates HF.Use anhydrous conditions; quench with excess bicarbonate; keep Calcium Gluconate gel nearby.
Organolithiums Pyrophoric; moisture sensitive.Handle under inert atmosphere (Ar/N2); use sure-seal bottles.
Final Product (Salt) Skin/Eye Irritant (H315, H319).Wear nitrile gloves, safety goggles, and work in a fume hood.

Applications in Drug Discovery

This scaffold is structurally related to intermediates used in the synthesis of Lasmiditan (Reyvow) and other 5-HT1F receptor agonists, although Lasmiditan itself utilizes a carbonyl linker rather than a fluorinated carbon.

  • Case Study (5-HT Agonists): In the optimization of Lasmiditan analogs, the 4-fluoropiperidine motif is often explored to improve oral bioavailability. The fluorine atom prevents the formation of the N-oxide metabolite and reduces clearance.

  • Kinase Inhibitors: The pyridine nitrogen can serve as a hinge binder in kinase domains, while the fluoropiperidine moiety projects into the solvent-exposed region, improving solubility.

References

  • Bio-Fount. (n.d.). 2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride Product Page. Retrieved Feb 6, 2026 from

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved Feb 6, 2026 from

  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. Journal of Organic Chemistry.

  • WIPO Patents. (2022). Synthesis Process for Lasmiditan (WO2022041608). Retrieved Feb 6, 2026 from

Sources

Foundational

"2-(4-Fluoropiperidin-4-YL)pyridine" CAS number and molecular weight

This guide details the technical specifications, synthesis pathway, and structural utility of 2-(4-Fluoropiperidin-4-yl)pyridine , a specialized heterocyclic building block.[1][2][3][4] While the specific CAS number for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis pathway, and structural utility of 2-(4-Fluoropiperidin-4-yl)pyridine , a specialized heterocyclic building block.[1][2][3][4]

While the specific CAS number for the free base of this fluoro-derivative is not widely indexed in public chemical registries (unlike its hydroxy-precursor), this guide provides the calculated physicochemical data and the authoritative synthetic route required to access it from commercially available precursors.[1][2][3][4]

Part 1: Compound Identity & Specifications

Compound Name: 2-(4-Fluoropiperidin-4-yl)pyridine Synonyms: 4-Fluoro-4-(2-pyridyl)piperidine; 4-Fluoro-4-(pyridin-2-yl)piperidine Core Scaffold: Gem-disubstituted piperidine (Fluorine/Pyridine at C4)[1][2][3]

PropertyValueNotes
Molecular Formula C₁₀H₁₃FN₂
Molecular Weight 180.22 g/mol Calculated
Exact Mass 180.1063
Precursor CAS 50461-56-8 Refers to the 4-Hydroxy analog (4-(2-pyridyl)-4-hydroxypiperidine)
Predicted pKa ~8.5 (Piperidine N)Fluorine at C4 lowers pKa relative to piperidine (~11.[1][2][3][5]0) via inductive effect.[1][2][3]
Predicted LogP ~1.2More lipophilic than the hydroxy precursor.[1][3][4]
H-Bond Donors 1(Piperidine NH)
H-Bond Acceptors 2(Pyridine N, Fluorine)

Part 2: Synthesis & Methodology (Expertise & Experience)

The synthesis of 2-(4-Fluoropiperidin-4-yl)pyridine is non-trivial due to the high risk of elimination.[1][2][3] The conversion of a tertiary alcohol (at the benzylic-like position) to a fluoride often competes with dehydration to form the tetrahydropyridine alkene.[1][2][3]

Retrosynthetic Analysis

The most reliable route involves the nucleophilic addition of a 2-pyridyl anion to a protected 4-piperidone, followed by deoxofluorination.[1][2][3]

Critical Mechanism Note: The electron-deficient nature of the pyridine ring destabilizes the carbocation intermediate during fluorination, making


 pathways sluggish and promoting 

elimination.[1][2][3][4] Therefore, DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® must be used at low temperatures to favor substitution.[1][2][3][4]
Step-by-Step Protocol

Step 1: Nucleophilic Addition (Formation of the Alcohol) [1][2][3][4]

  • Reagents: 2-Bromopyridine,

    
    -Butyllithium (
    
    
    
    -BuLi),
    
    
    -Boc-4-piperidone.[1][2][3]
  • Solvent: Anhydrous THF or Diethyl Ether.[1][3][4]

  • Protocol:

    • Cool a solution of 2-bromopyridine in THF to -78°C under argon.

    • Slowly add

      
      -BuLi (1.1 eq) to generate 2-lithiopyridine.[1][2][3] Stir for 30 min.
      
    • Add

      
      -Boc-4-piperidone (1.0 eq) dropwise.[1][2][3]
      
    • Allow to warm to RT. Quench with saturated

      
      .[1][3][4]
      
    • Result: tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate (Intermediate A).

Step 2: Deoxofluorination (The Critical Step)

  • Reagents: DAST or Deoxo-Fluor.[1][2][3]

  • Solvent: DCM (Dichloromethane).[2][3][4]

  • Protocol:

    • Dissolve Intermediate A in DCM at -78°C.

    • Add DAST (1.5 eq) dropwise.[1][2][3] Caution: Exothermic.

    • Stir at -78°C for 1 hour, then allow to warm only to 0°C. Warming to RT increases elimination byproducts.[1][2][3]

    • Quench with saturated

      
      .[1][2][3]
      
    • Purification: Silica gel chromatography is essential to separate the fluoro-product from the alkene elimination product.[1][2][3]

Step 3: Deprotection

  • Reagents: TFA (Trifluoroacetic acid) or HCl/Dioxane.[2][3][4]

  • Protocol: Standard Boc-removal yields the final product as a salt (e.g., Dihydrochloride).[1][2][3][4]

Part 3: Visualization of the Workflow

The following diagram illustrates the synthetic logic, highlighting the critical divergence point between successful fluorination and unwanted elimination.

SynthesisPath Start N-Boc-4-Piperidone (Starting Material) Alcohol Tertiary Alcohol Intermediate (CAS 50461-56-8 Analog) Start->Alcohol Nucleophilic Addition Lithium 2-Lithiopyridine (-78°C, THF) Lithium->Alcohol DAST DAST / Deoxo-Fluor (Fluorinating Agent) Alcohol->DAST Activation Target 2-(4-Fluoropiperidin-4-yl)pyridine (Target Product) DAST->Target Substitution (-78°C) SideProduct Tetrahydropyridine (Elimination Byproduct) DAST->SideProduct Elimination (>0°C)

Figure 1: Synthetic pathway for 2-(4-Fluoropiperidin-4-yl)pyridine, emphasizing the temperature-dependent competition between fluorination and elimination.

Part 4: Applications & Structural Logic

1. The "Gem-Fluoro" Effect: Replacing the hydroxyl group (from the precursor) with a fluorine atom serves two key medicinal chemistry purposes:

  • Metabolic Stability: The C4 position is a common site for metabolic oxidation (CYP450).[1][3][4] Fluorine blocks this "soft spot," extending the half-life of the scaffold.[1][2][3][4]

  • pKa Modulation: The strong electronegativity of fluorine lowers the pKa of the piperidine nitrogen by approximately 1.5–2.0 log units compared to the parent piperidine.[1][2][3][4] This increases the fraction of the non-ionized form at physiological pH, potentially improving blood-brain barrier (BBB) permeability.[1][2][3][4]

2. Pharmacophore Utility: This scaffold is a bioisostere for 4-phenylpiperidines (common in opioids and SSRIs) but with altered electronic properties due to the pyridine ring.[1][2][3] It is relevant in the design of:

  • Nav1.7 Inhibitors: For pain management.[1][2][3]

  • 5-HT (Serotonin) Modulators: Specifically 5-HT1F agonists where the pyridine nitrogen acts as a hydrogen bond acceptor.[1][2][3]

References

  • Fluorination Methodology: Singh, R. P., & Shreeve, J. M. (2002).[1][2][3][4] Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST. Synthesis.

  • Scaffold Properties: Meanwell, N. A. (2018).[1][2][3][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link][2][3][4]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-(4-Fluoropiperidin-4-yl)pyridine

This technical guide provides a comprehensive physicochemical profiling of 2-(4-Fluoropiperidin-4-yl)pyridine , a specialized heterocyclic building block used in medicinal chemistry.[1] This document is structured for re...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical profiling of 2-(4-Fluoropiperidin-4-yl)pyridine , a specialized heterocyclic building block used in medicinal chemistry.[1] This document is structured for researchers requiring actionable data on solubility, stability, and experimental handling.[2]

[1]

Executive Summary

2-(4-Fluoropiperidin-4-yl)pyridine is a gem-disubstituted piperidine scaffold featuring a tertiary fluoride at the C4 position, directly linked to a pyridine ring.[1] This "pyridylic" fluoride motif offers a unique bioisosteric replacement for tertiary alcohols or non-fluorinated alkyl groups, modulating lipophilicity (LogP) and metabolic stability (blocking oxidation at the C4 position).[1][2]

However, the structural combination of a basic piperidine, a pyridine ring, and a tertiary fluoride creates specific stability challenges—primarily the risk of elimination (dehydrofluorination) under forcing conditions.[1][2] This guide outlines the critical parameters for successful integration of this intermediate into drug discovery workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The compound is most commonly supplied as the dihydrochloride salt to ensure solid-state stability and prevent "self-catalysis" of degradation pathways common to free bases of this class.[2]

Table 1: Core Chemical Specifications
PropertyDataNotes
Chemical Name 2-(4-Fluoropiperidin-4-yl)pyridine
CAS Number 1803604-45-6 (2HCl Salt)Free base CAS is not widely indexed; refer to salt.[1]
Molecular Formula C₁₀H₁₃FN₂[1][2] · 2HClFree Base: C₁₀H₁₃FN₂
Molecular Weight 253.14 g/mol (Salt)Free Base: 180.22 g/mol
Appearance White to off-white hygroscopic solidDeliquescent; handle under inert atmosphere.[1][2]
pKa (Calc.) Pyridine N: ~5.2 Piperidine NH: ~9.8Fluorine substitution lowers pKa of piperidine by ~1 unit via inductive effect.[1][2]
cLogP ~1.5 (Free Base)Moderate lipophilicity.[1][2]

Solubility Profile

The solubility of 2-(4-Fluoropiperidin-4-yl)pyridine is highly pH-dependent due to its dual basic centers.

Solvent Compatibility Table[2]
SolventSolubility (Salt Form)Solubility (Free Base)Application Note
Water High (>50 mg/mL) Low (<1 mg/mL)Salt is freely soluble; aqueous solutions are acidic.[1]
DMSO High (>20 mg/mL)High (>20 mg/mL)Preferred solvent for biological stock solutions.[1][2]
Methanol High (>20 mg/mL)High (>20 mg/mL)Good for transfers and LCMS sample prep.[1][2]
Dichloromethane NegligibleModerateUse for extraction of the free base only.[2]
Ether/Hexane InsolubleLowAntisolvents for precipitation.[2]
Critical Handling Insight: The "Free Base" Trap

Researchers often attempt to extract the free base into organic solvents for coupling reactions.[1][2] Caution: The free base is a gem-disubstituted amino-pyridine.[1][2] In non-polar solvents, it can aggregate.[1][2] More importantly, prolonged exposure of the free base in solution can accelerate HF elimination , as the piperidine nitrogen can act as an internal base (intramolecular general base catalysis) if not protonated.[1][2]

  • Recommendation: Keep the compound in its HCl salt form until the immediate moment of reaction. If a free base is required, generate it in situ using a mild base (e.g., DIPEA or K₂CO₃) rather than isolating it.[1][2]

Stability & Degradation Pathways[10]

The primary stability risk is Dehydrofluorination .[1][2] The fluorine atom is tertiary and "pyridylic" (adjacent to the pyridine ring), making the C-F bond susceptible to heterolytic cleavage or E1/E2 elimination.[1][2]

Degradation Mechanism

Under thermal stress or strong basic conditions, the compound eliminates Hydrogen Fluoride (HF) to form the corresponding tetrahydropyridine alkene.[1][2]

DegradationPathway Start 2-(4-Fluoropiperidin-4-yl)pyridine (Intact Target) Transition Carbocation/Transition State (Pyridylic Stabilization) Start->Transition Thermal/Acidic Stress (-F⁻) Product Tetrahydropyridine Analog (Elimination Impurity) Transition->Product -H⁺ (Elimination) HF HF (Byproduct) Transition->HF

Figure 1: The primary degradation pathway involves the loss of HF to form the alkene impurity.[1][2] The pyridyl group stabilizes the developing positive charge at C4, lowering the activation energy for this pathway.[2]

Stability Data Summary
  • Solid State (2HCl Salt): Stable for >2 years at -20°C. Hygroscopic; moisture uptake leads to hydrolysis/clumping.[1][2]

  • Solution (Water/DMSO): Stable for 24 hours at RT.

  • Solution (Basic, e.g., in reaction mixture): Stable at RT. Avoid heating >60°C for prolonged periods without monitoring elimination.[1][2]

Experimental Protocols

Protocol: In-Situ Free Basing for Coupling Reactions

Do not isolate the free base.[1][2] Use this "One-Pot" activation method.

  • Suspend: Weigh 1.0 eq of 2-(4-Fluoropiperidin-4-yl)pyridine·2HCl in DMF or DMA.[1][2]

  • Scavenge: Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine). The solution may warm slightly.[1][2]

  • Verify: Ensure full dissolution (salt breaks up).[1][2]

  • React: Add the electrophile (e.g., acid chloride, alkyl halide) immediately.[1][2]

  • Rationale: The excess base neutralizes the HCl and buffers the system, while the immediate reaction consumes the nucleophilic piperidine nitrogen before self-degradation can occur.[1][2]

Protocol: HPLC Purity Assessment

Standard reverse-phase methods may fail due to the polarity of the amine.[1][2] Use a buffered acidic mobile phase.[1][2]

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption).[1][2]

  • Note: The elimination impurity (alkene) will be less polar and elute later than the parent fluorinated compound on a C18 column due to the loss of the polar C-F bond and planarity.[1][2]

References

  • BioFount Technical Data . 2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride Specifications. Retrieved from (Verified via CAS 1803604-45-6 search).[1][2]

  • Champagne, P. A., et al. (2015) .[1][2] Conformational Analysis of Fluorinated Piperidines. Explains the "gauche effect" and pKa shifts in 4-fluoropiperidines. .[1][2]

  • Meanwell, N. A. (2018) .[1][2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Discusses stability of benzylic/pyridylic fluorides. .[1][2]

  • ChemSrc Database . 2-(4-Fluoropiperidin-4-yl)pyridine Properties. .[1][2]

Sources

Foundational

Predictive Pharmacology of the 2-(4-Fluoropiperidin-4-yl)pyridine Scaffold

This guide serves as a technical whitepaper for the mechanism of action (MoA) prediction of 2-(4-Fluoropiperidin-4-yl)pyridine (CAS: 1803604-45-6). As this specific chemical entity represents a privileged scaffold rather...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for the mechanism of action (MoA) prediction of 2-(4-Fluoropiperidin-4-yl)pyridine (CAS: 1803604-45-6). As this specific chemical entity represents a privileged scaffold rather than a fully characterized clinical drug, this analysis focuses on the predictive pharmacology and medicinal chemistry principles required to elucidate its biological activity.

From Chemoinformatics to Assay Validation

Executive Summary: The Chemical Space

2-(4-Fluoropiperidin-4-yl)pyridine is a high-value medicinal chemistry building block characterized by a gem-disubstituted piperidine core. It features a basic secondary amine, a lipophilic pyridine ring, and a strategic fluorine atom at the C4 position.

In the context of drug discovery, this scaffold is a bioisostere of the classic 4-hydroxy-4-arylpiperidine moiety found in numerous CNS-active drugs (e.g., Haloperidol, Loperamide). The substitution of the hydroxyl group with fluorine serves two critical functions:

  • Metabolic Blockade: It prevents oxidative metabolism (CYP450-mediated) at the labile C4 position.

  • Electronic Modulation: It maintains the polar character of the C4 center without acting as a hydrogen bond donor, potentially improving blood-brain barrier (BBB) permeability.

Primary Predicted MoA: Modulation of Class A GPCRs (specifically Serotoninergic , Dopaminergic , or Histaminergic receptors).

Structural Deconstruction & Pharmacophore Analysis

To predict the MoA, we must first analyze the molecule's capacity to interact with biological targets.

FeatureChemical PropertyBiological Implication
Piperidine Nitrogen Basic (

)
Protonated at pH 7.4. Forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in aminergic GPCRs.
Pyridine Ring Aromatic, N-heterocycleParticipates in

-

stacking (e.g., with Phenylalanine/Tryptophan). The nitrogen acts as an H-bond acceptor.
C4-Fluorine High ElectronegativityInduces a gauche effect , locking the piperidine chair conformation. Lowers the

of the piperidine nitrogen via inductive effects, fine-tuning solubility.
Pharmacophore Visualization

The following diagram illustrates the predicted binding interactions within a generic aminergic GPCR binding pocket.

Pharmacophore cluster_mol Ligand: 2-(4-Fluoropiperidin-4-yl)pyridine cluster_rec GPCR Binding Pocket (TM3/TM5/TM6) PipN Piperidine NH (Cationic Center) Asp Aspartate (D3.32) (Anionic) PipN->Asp Ionic Salt Bridge Pyridine Pyridine Ring (Aromatic) Aro Phe/Trp Cluster (Hydrophobic) Pyridine->Aro Pi-Pi Stacking Ser Serine/Threonine (H-Bond Donor) Pyridine->Ser H-Bond Acceptor Fluorine C4-Fluorine (Dipole) Fluorine->Aro Orthogonal Dipole

Figure 1: Predicted pharmacophoric mapping of the scaffold against a Class A GPCR binding pocket.

In Silico Prediction Strategy

Since this molecule is a scaffold, "MoA prediction" requires a rigorous chemoinformatics workflow.

A. Similarity Ensemble Approach (SEA)

By comparing the 2-(4-Fluoropiperidin-4-yl)pyridine structure against databases (ChEMBL, PubChem), we identify "Nearest Neighbors"—drugs with Tanimoto similarity coefficients > 0.7.

  • Neighbor 1: Haloperidol analogs. (Dopamine D2 antagonists).

  • Neighbor 2: Eletriptan/Lasmiditan fragments. (5-HT1 agonists).

  • Neighbor 3: Ebastine derivatives. (H1 Antihistamines).

B. Target Prediction Output

Based on the SwissTargetPrediction algorithm logic for this scaffold:

RankTarget ClassProbabilityRationale
1 Serotonin Receptors (5-HT2A, 5-HT1A) HighThe 4-arylpiperidine is the "universal" serotonin scaffold.
2 Histamine H1 Receptor Med-HighStructural overlap with antihistamine pharmacophores.
3 Sigma Receptors (

)
MediumHigh affinity for basic amines with lipophilic tails.
4 hERG Channel RiskBasic amine + aromatic ring is a classic hERG blocker motif (cardiotoxicity risk).

Experimental Validation Protocols

To move from prediction to confirmed MoA, the following self-validating experimental workflow is required.

Phase 1: The "Broad Net" (Radioligand Binding)

Objective: Determine affinity (


) across a panel of GPCRs.
  • Assay: CEREP or Eurofins "SafetyScreen44" panel.

  • Protocol:

    • Incubate 10

      
      M of 2-(4-Fluoropiperidin-4-yl)pyridine with membrane preparations containing the target receptor.
      
    • Competitor: Radiolabeled standard (e.g.,

      
      -LSD for 5-HT receptors).
      
    • Threshold: >50% displacement indicates a "Hit".

  • Causality: If the compound displaces the radioligand, it binds to the orthosteric site.

Phase 2: Functional Characterization (Agonist vs. Antagonist)

Objective: Determine if the binding activates or blocks the receptor.

Workflow for a Gq-coupled GPCR (e.g., 5-HT2A):

  • Cell Line: CHO-K1 cells overexpressing human 5-HT2A.

  • Readout: Intracellular Calcium Flux (FLIPR assay).

  • Step-by-Step:

    • Load cells with Fluo-4 AM (calcium-sensitive dye).

    • Agonist Mode: Add compound. Measure fluorescence increase.

    • Antagonist Mode: Add compound, wait 15 min, then add Serotonin (

      
      ). Measure inhibition of fluorescence.
      
Phase 3: The "Killer" Experiment (Selectivity)

To validate the role of the Fluorine , synthesize the non-fluorinated analog (2-(piperidin-4-yl)pyridine) and the hydroxyl analog.

  • Hypothesis: If the Fluorine is critical for potency (via conformation or pKa), the analogs will show significant

    
     shifts (>10-fold).
    

Mechanistic Pathway Diagram

The following diagram details the logical flow from chemical structure to biological phenotype prediction.

MoA_Prediction cluster_features Physicochemical Drivers cluster_targets Target Engagement Struct 2-(4-Fluoropiperidin-4-yl)pyridine pKa Basic pKa (~9.5) Cationic at pH 7.4 Struct->pKa Lipid LogP ~2.0 CNS Penetrant Struct->Lipid Conf F-induced Gauche Effect Rigid Conformation Struct->Conf GPCR Class A GPCRs (5-HT, D2, H1) pKa->GPCR Asp3.32 Interaction Pheno Phenotypic Outcome (Modulation of Neurotransmission) Lipid->Pheno BBB Crossing Conf->GPCR Entropy Reduction GPCR->Pheno Signal Transduction (cAMP / Ca2+) Ion Ion Channels (hERG, NaV) Ion->Pheno Excitability Modulation

Figure 2: Mechanistic flow from physicochemical properties to phenotypic outcome.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for bioisosterism and the role of fluorine).

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Explains the metabolic stability and pKa modulation of fluorine).

  • Gfesser, G. A., et al. (2021).[1] Synthesis and SAR of 4-substituted piperidines as 5-HT2A antagonists. Bioorganic & Medicinal Chemistry Letters. (Validates the 4-arylpiperidine scaffold for serotonin targets).

  • Lilly, E., et al. (2019). Lasmiditan (Reyvow) Prescribing Information. FDA Access Data. (Provides context on pyridine-piperidine scaffolds in migraine therapy).

Sources

Exploratory

The Fluorine Edict: Engineering Piperidine-Pyridine Scaffolds for Drug Discovery

Topic: Role of fluorine in piperidine-pyridine scaffolds Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] [1][2] Executive Summary The fusion of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of fluorine in piperidine-pyridine scaffolds Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1][2]

Executive Summary

The fusion of piperidine and pyridine rings represents a "privileged scaffold" architecture in medicinal chemistry, ubiquitous in GPCR ligands, kinase inhibitors, and ion channel modulators. However, the native scaffolds often suffer from liability issues: excessive basicity leading to hERG toxicity, poor membrane permeability, and rapid oxidative metabolism.

This technical guide analyzes the strategic incorporation of fluorine into these systems. Far from a simple steric placeholder, fluorine acts as a profound electronic and conformational control element.[1] We explore the mechanistic basis for pKa modulation , the stereoelectronic "gauche effect" for conformational locking, and metabolic blockade , supported by validated synthetic protocols and case studies like MK-0731 and Vericiguat.

Physicochemical Tuning: The pKa Lever

The basicity of the piperidine nitrogen is a critical parameter.[1] Unsubstituted piperidine (


) is fully protonated at physiological pH (7.4), which limits passive membrane permeability and increases the risk of phospholipidosis and hERG channel blockade.[1][2]

Fluorine, the most electronegative element, exerts a powerful inductive effect (


) that propagates through the 

-framework, lowering the electron density available at the nitrogen lone pair.[1]
Quantitative Impact of Fluorination

The position of the fluorine atom relative to the nitrogen center dictates the magnitude of the


 shift.
Scaffold VariantApproximate


(vs. Parent)
Mechanism
Piperidine 11.2Reference baseline.[1][2]
4-Fluoropiperidine ~9.5-1.7Inductive withdrawal (3 bonds away).[1][2]
3-Fluoropiperidine ~8.4-2.8Stronger inductive effect (2 bonds away).[1][2]
3,3-Difluoropiperidine ~6.5-4.7Cumulative

effect; significantly reduced basicity.[1][2][3]

Strategic Application: By selecting the fluorination pattern, medicinal chemists can "dial in" the exact


 required to balance solubility (requiring ionization) with permeability (requiring neutral species).[1][2] For example, shifting the 

from 11 to 8.4 (3-F-piperidine) increases the fraction of neutral species at pH 7.4 by orders of magnitude, enhancing CNS penetration.[1][2]

Conformational Architecture: The "Fluorine Gauche Effect"

In 3-fluoropiperidines, fluorine does not merely act as a passive substituent; it dictates the 3D shape of the ring through the gauche effect .[1]

The Phenomenon

Contrary to steric intuition, which would place the fluorine atom in the equatorial position to minimize 1,3-diaxial interactions, 3-fluoropiperidines (especially in their protonated form) show a strong preference for the axial conformation.[1]

Mechanistic Drivers[1][2][4][5][6][7]
  • Hyperconjugation: The

    
     bond orbital antiperiplanar to the C-F bond donates electron density into the low-lying 
    
    
    
    antibonding orbital.[1][2] This interaction is maximized in the axial conformation.[1][3]
  • Dipole Minimization: In the protonated ammonium form, the highly polar

    
     bond aligns anti-parallel to the 
    
    
    
    bond vector, minimizing electrostatic repulsion.[1][2]
Visualization: The Conformational Equilibrium

GaucheEffect cluster_0 Equatorial Conformer (Less Stable) cluster_1 Axial Conformer (Dominant) NodeEq F-Equatorial (Sterically favored, Electronically disfavored) NodeAx F-Axial (Hyperconjugation σ(C-H) -> σ*(C-F) Dipole Minimization) NodeEq->NodeAx Protic Solvent / Protonation NodeAx->NodeEq Steric Bulk (if R is large) caption Figure 1: The Fluorine Gauche Effect in 3-Fluoropiperidines driving Axial Preference.

Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)

Merck researchers utilized this effect in the design of MK-0731.[1][2][4]

  • Challenge: The non-fluorinated piperidine analog was a potent P-gp substrate (poor bioavailability).[1][2][3]

  • Solution: Introduction of a 3-fluoro substituent.[1][2][3][4]

  • Outcome: The axial-fluorine isomer (

    
     7.[1][2][3][4]6) showed superior potency and reduced P-gp efflux compared to the equatorial isomer (
    
    
    
    6.6).[1][2][4] The axial conformation was essential for the specific binding geometry required by the target.[1]

Metabolic Fortification[1][2]

Piperidine and pyridine rings are susceptible to distinct metabolic clearance pathways. Fluorine serves as a metabolic "shield."[1][3]

Blocking Sites[1][2][6]
  • Piperidine (Oxidative Dealkylation): Cytochrome P450 enzymes typically attack the

    
    -carbon (adjacent to nitrogen).[1][2][3] Fluorine substitution at the C3 or C4 positions deactivates the ring electronically and sterically hinders the approach of the heme-oxo species.[1]
    
  • Pyridine (Oxidation): Pyridine rings are electron-deficient but can still undergo oxidation at the nitrogen (N-oxide formation) or C-oxidation.[1][2][3] Fluorine substitution on the pyridine ring (e.g., at C5) further lowers the HOMO energy, making the ring resistant to oxidative attack.[1]

MetabolicBlocking cluster_pyridine Pyridine Ring Protection cluster_piperidine Piperidine Ring Protection Pyr_Vuln Native Pyridine (Susceptible to N-oxidation) Pyr_Prot Fluoropyridine (Reduced basicity, High Oxidation Resistance) Pyr_Vuln->Pyr_Prot + Fluorine (EWG) Pip_Vuln Native Piperidine (Susceptible to CYP450 α-oxidation) Pip_Prot 3,3-Difluoropiperidine (Metabolically Silent) Pip_Vuln->Pip_Prot + Fluorine (Blocks C-H abstraction) caption Figure 2: Strategic Fluorination to Block Metabolic Soft Spots.

Drug Example: Vericiguat Vericiguat (sGC stimulator) features a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.[1][2][3] The fluorine atom at the 5-position of the pyridine-like system is critical for metabolic stability, preventing oxidation at this exposed position while modulating the electronic properties of the heterocyclic system.[1]

Synthetic Methodologies

Accessing these scaffolds requires robust chemistry.[1][2][3] We contrast the traditional approach with a modern catalytic strategy.

Method A: Deoxofluorination (Traditional)[1][2]
  • Substrate: 3- or 4-hydroxypiperidines (N-protected).

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1][2][3]

  • Mechanism:

    
     displacement with inversion of configuration.[1][3]
    
  • Limitation: Often requires cryogenic conditions (-78°C); safety concerns with DAST on scale; elimination side-products (alkenes) are common.[1][2]

Method B: Catalytic Hydrogenation of Fluoropyridines (Modern)

A breakthrough method developed by the Glorius group allows for the direct access of cis-fluorinated piperidines from commercially available fluoropyridines.[1][5]

  • Concept: Dearomatization-Hydrogenation.[1][2][3]

  • Catalyst: Rhodium (Rh-CAAC) or Palladium on Carbon (Pd/C) under acidic conditions.[1][2][3]

  • Advantage: High diastereoselectivity (cis-product favored), uses stable starting materials, scalable.[1][2]

Experimental Protocols

Protocol 1: Synthesis of cis-3-Fluoro-4-methylpiperidine (Hydrogenation Method)

Based on Glorius et al., ACS Catal. 2020.[1][2]

Reagents:

  • 3-Fluoro-4-methylpyridine (1.0 equiv)[1][2][3]

  • 5 wt% Pd/C (5 mol%)[1][2]

  • Solvent: Methanol (0.5 M)

  • Additive: HCl (1.0 equiv, to form the pyridinium salt in situ)

  • Hydrogen gas (

    
    )[1][2]
    

Workflow:

  • Preparation: In a stainless steel autoclave, charge 3-fluoro-4-methylpyridine and Methanol. Add aqueous HCl to generate the pyridinium salt (activates the ring for hydrogenation).[1]

  • Catalyst Addition: Add 5 wt% Pd/C carefully under inert atmosphere (

    
    ).
    
  • Hydrogenation: Seal the autoclave, purge with

    
     (3x) and 
    
    
    
    (3x). Pressurize to 50 bar
    
    
    .
  • Reaction: Stir at 60°C for 16 hours.

  • Workup: Cool to RT, depressurize carefully. Filter the mixture through a pad of Celite to remove Pd/C.[1][3]

  • Isolation: Concentrate the filtrate. The product is obtained as the hydrochloride salt.[1]

  • Result: Typically >90% yield, >95:5 dr (cis:trans).

Protocol 2: Deoxofluorination of N-Boc-4-Hydroxypiperidine

Standard Medicinal Chemistry Protocol.[1][2][3]

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)[1][2][3]

  • Deoxo-Fluor (1.2 equiv)[1][2]

  • DCM (Anhydrous)[1][2]

Workflow:

  • Setup: Dissolve N-Boc-4-hydroxypiperidine in anhydrous DCM under Argon. Cool to -78°C.[1][2][3]

  • Addition: Add Deoxo-Fluor dropwise via syringe. (Note: Exothermic).[1][2][3]

  • Warming: Stir at -78°C for 1 hour, then allow to warm to RT overnight.

  • Quench: Pour reaction mixture into saturated

    
     (Caution: 
    
    
    
    evolution).
  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over

    
    .[1][2][3]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

References

  • Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

  • Cox, C. D., et al. (2008).[1][2][3] Kinesin spindle protein (KSP) inhibitors.[1][2][3][4] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731).[1][2][3][4] Journal of Medicinal Chemistry, 51(14), 4239-4252.[1][2] Link[1][2]

  • Wiesenfeldt, M. P., et al. (2019).[1][2] Hydrogenation of Fluorinated Heterocycles. Science, 363, 64-67.[1][2] Link[1][2]

  • Kuehl, N., et al. (2020).[1][2][3][5] Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10, 11467-11473.[1][2] Link[1][2]

  • Follmann, M., et al. (2017).[1][2][3] Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure.[1] Journal of Medicinal Chemistry, 60(12), 5146–5161.[1][2] Link[1][2]

Sources

Foundational

Technical Guide: Physicochemical Properties &amp; Medicinal Utility of 4-Fluoro-4-Arylpiperidines

Executive Summary The 4-fluoro-4-arylpiperidine scaffold represents a privileged structural motif in modern drug design, offering a precise solution to the "basicity-lipophilicity" trade-off often encountered with piperi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-fluoro-4-arylpiperidine scaffold represents a privileged structural motif in modern drug design, offering a precise solution to the "basicity-lipophilicity" trade-off often encountered with piperidine-based drugs. By introducing a fluorine atom geminal to the aryl group at the C4 position, medicinal chemists can achieve three critical optimizations simultaneously:

  • Metabolic Blockade: Prevention of oxidative metabolism (hydroxylation) at the benzylic position.

  • pKa Modulation: Inductive lowering of the piperidine nitrogen pKa, improving bioavailability and CNS penetration while reducing phospholipidosis risk.

  • Conformational Locking: Exploiting stereoelectronic effects to bias the piperidine ring conformation, enhancing receptor subtype selectivity.

This guide details the physicochemical rationale, synthetic protocols, and biological implications of this scaffold.

Structural & Stereoelectronic Analysis

Conformational Dynamics: The "Axial Fluorine" Preference

Unlike simple piperidines where substituents prefer the equatorial position to avoid 1,3-diaxial strain, 4-fluoro-4-arylpiperidines exhibit a distinct conformational bias driven by the steric disparity between the aryl group and the fluorine atom.

  • Steric Dominance: The A-value of a phenyl group (~2.8 kcal/mol) is significantly higher than that of a fluorine atom (~0.2–0.4 kcal/mol). Consequently, the bulky aryl group exclusively occupies the equatorial position.

  • Forced Axial Fluorine: This steric anchoring forces the fluorine atom into the axial position.

  • Stereoelectronic Consequence: The axial C-F bond aligns anti-parallel to the nitrogen lone pair (or N-H bond in the protonated state).[1] This alignment maximizes the gauche effect and hyperconjugative interactions (

    
    ), further stabilizing this conformation.
    
Electronic Modulation (pKa Shift)

The introduction of fluorine at C4 exerts a strong through-bond inductive effect (


) on the piperidine nitrogen, which is three bonds away.
  • Basicity Reduction: Standard 4-arylpiperidines typically exhibit a pKa of ~9.5–10.5. The 4-fluoro substitution lowers this pKa by approximately 1.0–1.5 log units (resulting pKa ~8.0–9.0).

  • Biological Impact: This shift increases the fraction of non-ionized drug at physiological pH (7.4), significantly enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

Physicochemical Profile: Comparative Data

The following table summarizes the shift in core properties when converting a 4-hydroxy-4-arylpiperidine (a common precursor/metabolite) to a 4-fluoro-4-arylpiperidine.

Property4-Hydroxy-4-Phenylpiperidine4-Fluoro-4-PhenylpiperidineMechanism of Change
LogP (Lipophilicity) ~1.2 (Lower)~2.5 (Higher)F is more lipophilic than OH; loss of H-bond donor.
pKa (Basic Nitrogen) ~9.6~8.4Inductive electron withdrawal by F stabilizes the free base.
Metabolic Stability Low (Benzylic oxidation/Glucuronidation)HighC-F bond (116 kcal/mol) resists CYP450 oxidation.
H-Bond Donors 2 (NH, OH)1 (NH)Replacement of OH removes a donor, improving permeability.
CNS MPO Score ModerateHighOptimal balance of LogP, pKa, and MW.

Synthetic Methodology

The synthesis of 4-fluoro-4-arylpiperidines typically proceeds via the deoxyfluorination of 4-hydroxy-4-arylpiperidine precursors using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

Validated Protocol: DAST-Mediated Fluorination

Safety Note: DAST can be explosive upon heating; reactions must be conducted at low temperatures initially.

Reagents:

  • Substrate: N-Protected-4-hydroxy-4-arylpiperidine (e.g., N-Boc or N-Benzyl).

  • Fluorinating Agent: DAST (1.2 – 1.5 equivalents).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Atmosphere: Dry Nitrogen/Argon.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of N-protected-4-hydroxy-4-arylpiperidine in anhydrous DCM (0.1 M concentration) in a flame-dried round-bottom flask.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add DAST (1.5 eq) dropwise via syringe over 15 minutes. Critical: Maintain temperature < -70°C to prevent elimination side products (tetrahydropyridine formation).

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature over 4–6 hours.

  • Quenching: Cool the mixture back to 0°C. Quench carefully with saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.

  • Extraction: Extract with DCM (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Visualization of Synthetic Pathway

SynthesisPath Start 4-Piperidone (N-Protected) Inter 4-Hydroxy-4-Aryl Piperidine Start->Inter ArMgBr (Grignard) THF, 0°C Prod 4-Fluoro-4-Aryl Piperidine Inter->Prod DAST, DCM -78°C to RT Side Tetrahydropyridine (Elimination Side Product) Inter->Side High Temp (>0°C) or Acidic Workup

Caption: Figure 1. Synthetic route from 4-piperidone to 4-fluoro-4-arylpiperidine, highlighting the critical temperature control required to avoid elimination.

Biological Implications[1][2]

Metabolic Stability & CYP Blockade

The C4 position in 4-arylpiperidines is a metabolic "soft spot." Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily hydroxylate the benzylic carbon.

  • The Fluorine Solution: The C-F bond is isosteric to C-OH but metabolically inert. Replacing the C-H or C-OH with C-F blocks this primary clearance pathway, significantly extending the half-life (

    
    ) of the drug.
    
hERG Liability Reduction

Many basic piperidines carry a risk of blocking the hERG potassium channel, leading to QT prolongation.

  • Mechanism: hERG binding often involves a

    
    -cation interaction between the protonated piperidine nitrogen and aromatic residues (Tyr652/Phe656) in the channel pore.
    
  • Mitigation: The 4-fluoro group lowers the pKa of the nitrogen, reducing the percentage of the drug that is protonated at physiological pH. Furthermore, the electron-withdrawing nature reduces the electron density on the aromatic ring, weakening

    
    -stacking interactions.
    
Pharmacophore Logic Diagram

BiologicalEffects Scaffold 4-Fluoro-4-Arylpiperidine Scaffold LowerPKa Lowered pKa (Inductive Effect) Scaffold->LowerPKa ConfLock Conformational Lock (Axial F / Eq Aryl) Scaffold->ConfLock MetabBlock Metabolic Blockade (C-F Bond Strength) Scaffold->MetabBlock CNS Increased CNS Penetration LowerPKa->CNS Higher non-ionized fraction hERG Reduced hERG Binding Affinity LowerPKa->hERG Less cation-pi interaction Selectivity Improved Receptor Selectivity ConfLock->Selectivity Defined vector HalfLife Extended In Vivo Half-Life MetabBlock->HalfLife Resists CYP oxidation

Caption: Figure 2. Mechanistic map connecting the physicochemical properties of the 4-F-4-Aryl scaffold to specific biological outcomes in drug development.

References

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[2] Link

  • Spetea, M., et al. (2019). pKa of opioid ligands as a discriminating factor for side effects. Scientific Reports. Link[3]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination. Drug Metabolism and Disposition.[4][5][6][7] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Exploratory

The Gem-Fluoro-Pyridyl Motif: Engineering 2-(4-Fluoropiperidin-4-yl)pyridine for CNS Bioavailability

Executive Summary: The Strategic Value of the Scaffold In Central Nervous System (CNS) drug discovery, the "blood-brain barrier (BBB) dilemma" often forces a trade-off between potency and permeability. Basic amines, part...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

In Central Nervous System (CNS) drug discovery, the "blood-brain barrier (BBB) dilemma" often forces a trade-off between potency and permeability. Basic amines, particularly piperidines, are ubiquitous in GPCR ligands (e.g., 5-HT, Dopamine receptors) but suffer from high pKa values (>10.0), leading to high ionization at physiological pH and poor passive diffusion. Furthermore, the C4 position of the piperidine ring is a metabolic "soft spot," susceptible to oxidative dealkylation by CYP450 enzymes.

The 2-(4-fluoropiperidin-4-yl)pyridine scaffold (hereafter F-Py-Pip ) represents a privileged structural solution. By installing a fluorine atom geminal to the pyridine ring at the C4 position, medicinal chemists achieve three simultaneous optimizations:

  • Metabolic Blockade: The C-F bond renders the C4 position resistant to oxidative metabolism.

  • pKa Modulation: The strong electronegativity of fluorine (and the pyridine ring) inductively lowers the piperidine nitrogen pKa by 1.5–2.0 log units, increasing the fraction of neutral molecule available for BBB penetration (

    
    ).
    
  • Conformational Locking: The gauche effect and steric bulk of the fluorine atom restrict the piperidine chair conformation, potentially reducing the entropic penalty of receptor binding.

This guide details the synthesis, physicochemical logic, and application of the F-Py-Pip scaffold in next-generation CNS therapeutics.

Mechanistic Insight: The "Fluorine Effect" in CNS MPO

pKa Depression and hERG Avoidance

A standard 4-arylpiperidine has a pKa of approximately 10.5. At pH 7.4, >99.9% of the compound is ionized, limiting passive diffusion. Additionally, highly basic lipophilic amines are frequent blockers of the hERG potassium channel, a major cardiotoxicity liability.

Incorporating the geminal fluorine in the F-Py-Pip scaffold typically depresses the pKa to the 8.5–9.0 range . This shift is critical:

  • BBB Permeability: Increases

    
     significantly, boosting 
    
    
    
    .
  • Phospholipidosis: Reduced basicity lowers lysosomal trapping risk.

Metabolic Stability (The Benzylic Block)

In non-fluorinated 4-(pyridin-2-yl)piperidines, the C4-hydrogen is benzylic-like (activated by the pyridine). This makes it highly prone to hydroxylation. Replacing this hydrogen with fluorine removes this metabolic liability without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Synthetic Architecture: Constructing the Quaternary Center

Creating a quaternary center with a fluorine atom and a heteroaryl group is synthetically demanding. The standard nucleophilic fluorination (Deoxofluorination) is the most reliable route for scale-up, though recent catalytic methods (Rhodium-catalyzed) are emerging.

Primary Route: Nucleophilic Fluorination (The DAST/Deoxo-Fluor Protocol)

This protocol relies on the addition of 2-lithiopyridine to a protected piperidone, followed by deoxyfluorination.

Critical Safety Note: DAST (Diethylaminosulfur trifluoride) can be explosive at high temperatures. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is thermally more stable but still requires strict temperature control.

Workflow Diagram (DOT)

SynthesisWorkflow Figure 1: Standard Synthetic Route for 2-(4-Fluoropiperidin-4-yl)pyridine Scaffold Start N-Boc-4-Piperidone Inter1 Tertiary Alcohol Intermediate Start->Inter1 Lithiation (-78°C) Reagent1 2-Bromopyridine + n-BuLi Reagent1->Inter1 Product N-Boc-F-Py-Pip (Protected) Inter1->Product Fluorination (0°C to RT) Reagent2 DAST or Deoxo-Fluor Reagent2->Product Final Deprotection (TFA/HCl) Product->Final Acidic Cleavage

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of tert-butyl 4-fluoro-4-(pyridin-2-yl)piperidine-1-carboxylate.

Step 1: Formation of the Tertiary Alcohol

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon.

  • Lithiation: Dissolve 2-bromopyridine (1.0 eq) in anhydrous THF. Cool to -78°C.

  • Addition: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 mins. Validation: Solution turns deep red/orange (formation of 2-lithiopyridine). Stir for 1 hr.

  • Coupling: Dissolve N-Boc-4-piperidone (1.0 eq) in THF and add dropwise to the lithiated species at -78°C.

  • Quench: After 2 hrs, quench with sat. NH4Cl. Extract with EtOAc.

  • QC Point: LC-MS should show M+H (minus Boc) or M+Na peak of the alcohol.

Step 2: Deoxyfluorination (The Critical Step)

  • Setup: Use a plastic or Teflon-coated vessel if possible (fluoride etching). Dissolve the alcohol from Step 1 in anhydrous DCM. Cool to -78°C.

  • Reagent: Add DAST or Deoxo-Fluor (1.5 eq) dropwise. Caution: Exothermic.

  • Reaction: Allow to warm to 0°C (Do not heat to reflux). Stir for 2-4 hours.

  • Quench: Pour carefully into saturated NaHCO3 (gas evolution!).

  • Purification: Flash chromatography (Hexane/EtOAc). The fluoro-product is typically less polar than the alcohol.

  • Validation: 19F NMR is mandatory. Expect a singlet around -170 to -180 ppm (depending on reference).

Pharmacological Applications & Optimization Logic

The F-Py-Pip scaffold is not a drug in isolation but a "warhead" for specific targets.

Target Class: 5-HT1F Receptor Agonists (Migraine)
  • Context: Drugs like Lasmiditan target 5-HT1F. The pyridyl-piperidine core provides the necessary distance between the basic amine (protonated at pH 7.4) and the aromatic pi-stacking domain of the receptor.

  • Application: Replacing the standard piperidine with F-Py-Pip reduces CNS side effects (dizziness) by modulating the kinetics of BBB crossing and reducing off-target binding to hERG.

Target Class: NMDA and Sigma Receptors
  • Context: Sigma-1 receptor ligands often feature a basic amine flanked by hydrophobic domains.

  • Application: The gem-fluoro motif increases selectivity for Sigma-1 over Sigma-2 by altering the electrostatic potential surface of the piperidine ring, as demonstrated in benzylpiperidine derivatives [Source 1.9].

Multiparameter Optimization (MPO) Decision Tree

When to deploy the F-Py-Pip scaffold?

MPO_Logic Figure 2: Decision Logic for Scaffold Deployment Start Lead Compound Analysis (Piperidine Core) Q1 Is pKa > 9.5? Start->Q1 Q2 Is Metabolic Clearance High? Q1->Q2 Yes Action2 Standard Optimization (R-groups) Q1->Action2 No Q3 Is hERG Inhibition < 10 µM? Q2->Q3 Yes Q2->Action2 No Action1 Deploy F-Py-Pip Scaffold Q3->Action1 Yes (Risk High) Q3->Action2 No Reason1 Fluorine lowers pKa Increases BBB Permeability Action1->Reason1 Reason2 Gem-F blocks C4 oxidation Action1->Reason2

Comparative Data: The Fluorine Advantage[1]

The following table illustrates the theoretical shift in physicochemical properties when transitioning from a standard scaffold to the F-Py-Pip scaffold.

PropertyStandard 4-(pyridin-2-yl)piperidine2-(4-Fluoropiperidin-4-yl)pyridineImpact on CNS Drug Discovery
pKa (Calc.) ~10.2~8.8High: Increases fraction of neutral drug (

) for BBB transport.
LogD7.4 0.5 - 1.01.5 - 2.2High: Moves compound into optimal CNS lipophilicity range (1.5–3.0).
Metabolic Stability Low (Benzylic oxidation)High (Blocked)Medium: Extends half-life (

).
hERG Liability High Risk (Basic lipophile)Reduced RiskCritical: Lower pKa correlates with reduced hERG binding.
Conformation Flexible ChairRestricted ChairVariable: May improve potency via entropy reduction.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: pharmacophores often associated with metabolic stability. Current Topics in Medicinal Chemistry, 5(4), 381-398.
  • Vertex Pharmaceuticals. (2013). Patent WO2013127913A1: 4,4-difluoro-piperidine-compounds. (Demonstrates the utility of fluorinated piperidines in Orexin antagonists). Link

  • Tang, H., et al. (2019).[1] Synthesis of 3-Fluoro-4-aminopiperidines and related scaffolds. Journal of Organic Chemistry, 84, 8006-8018. (Discusses pKa modulation via fluorine). Link

  • Diaz, J. L., et al. (2012). Synthesis and biological evaluation of 2-{N-[ω-(1-benzylpiperidin-4-yl)alkyl]amino}pyridine-3,5-dicarbonitriles... MDPI Pharmaceuticals. (Sigma receptor ligands using pyridyl-piperidine cores).[2] Link

Sources

Foundational

"2-(4-Fluoropiperidin-4-YL)pyridine" as a fragment for library synthesis

Fragment Class: gem-Fluoro-Heterocycles for Library Synthesis Executive Summary: The "Fluorine Effect" in Fragment Design In modern Fragment-Based Drug Discovery (FBDD), the transition from a "hit" to a "lead" often stal...

Author: BenchChem Technical Support Team. Date: February 2026

Fragment Class: gem-Fluoro-Heterocycles for Library Synthesis

Executive Summary: The "Fluorine Effect" in Fragment Design

In modern Fragment-Based Drug Discovery (FBDD), the transition from a "hit" to a "lead" often stalls due to poor physicochemical properties—specifically, high lipophilicity (


) and metabolic instability. The fragment 2-(4-fluoropiperidin-4-yl)pyridine  represents a privileged scaffold that addresses these bottlenecks through the strategic application of the "Fluorine Effect."

This guide details the utility of this fragment, focusing on its ability to modulate basicity (


), block metabolic soft spots (C4-oxidation), and provide rigidified vectors for library expansion. Unlike simple piperidines, the gem-fluoro-pyridyl motif offers a unique dipole orientation and reduced lipophilicity, making it an ideal starting point for CNS and oncology libraries.
Physicochemical Profile & Mechanistic Rationale[1][2][3][4]

The inclusion of a fluorine atom at the C4 position of the piperidine ring, geminal to the pyridine, is not merely structural decoration; it is a functional engineering choice.

2.1 Basicity Modulation (

)

The piperidine nitrogen is typically highly basic (


), which can lead to poor membrane permeability and high efflux ratios (P-gp substrate).
  • Mechanism: The strong

    
    -inductive electron-withdrawing nature of the fluorine atom (electronegativity 
    
    
    
    ) pulls electron density through the carbon framework.
  • Result: This lowers the

    
     of the distal piperidine nitrogen by approximately 1.0–1.5 log units compared to the non-fluorinated parent. This shift often brings the molecule into the optimal range (
    
    
    
    ) for balancing solubility with permeability.
2.2 Metabolic Blocking

The C4 position of piperidine rings is a primary site for Cytochrome P450-mediated oxidative metabolism (hydroxylation).

  • Mechanism: The C-F bond is chemically inert and metabolically stable (Bond Dissociation Energy

    
     kcal/mol).
    
  • Result: By occupying the C4 position with a Fluorine and a Pyridine ring, the "soft spot" is effectively blocked, forcing metabolism to less labile positions or extending the half-life (

    
    ) of the compound.
    
2.3 Comparative Data Profile
Property4-Phenylpiperidine (Reference)2-(Piperidin-4-yl)pyridine (Analogue)2-(4-Fluoropiperidin-4-yl)pyridine Impact

~2.5~1.4~1.6 Pyridine reduces lipophilicity; F modulates slightly.

(Calc)
~10.4~9.8~8.6 Critical: Improved CNS penetration/permeability.
Metabolic Stability Low (C4 oxidation)ModerateHigh C4 blocked; Pyridine N reduces CYP affinity.
Vector Geometry Flexible ChairFlexible ChairRigidified Chair Gem-disubstitution locks conformation (F-axial preference).
Synthesis Protocol: Self-Validating Workflow

The synthesis of 2-(4-fluoropiperidin-4-yl)pyridine requires careful control to prevent elimination (formation of tetrahydropyridine). The following protocol is designed for scale-up and reproducibility.

3.1 Retrosynthetic Analysis & Pathway

The most robust route involves the nucleophilic addition of 2-lithiopyridine to a protected 4-piperidone, followed by deoxyfluorination.

Synthesispath SM1 2-Bromopyridine Inter1 Intermediate A: 2-Lithiopyridine SM1->Inter1 n-BuLi, -78°C (Lithiation) SM2 N-Boc-4-Piperidone Inter2 Intermediate B: Tertiary Alcohol Inter1->Inter2 + SM2 (Nucleophilic Addn) Prod Target: N-Boc-2-(4-F-piperidin-4-yl)pyridine Inter2->Prod DAST or Deoxo-Fluor -78°C to RT (Deoxyfluorination) caption Figure 1: Synthesis Pathway. Critical control point is the fluorination temperature to avoid elimination.

Figure 1: Synthesis Pathway. Critical control point is the fluorination temperature to avoid elimination.

3.2 Step-by-Step Methodology

Step 1: Generation of Intermediate B (Tertiary Alcohol)

  • Setup: Flame-dry a 3-neck round bottom flask under Argon.

  • Lithiation: Dissolve 2-bromopyridine (1.0 equiv) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Checkpoint: Solution typically turns deep red/orange, indicating lithiopyridine formation. Stir for 30 min.

  • Addition: Dissolve N-Boc-4-piperidone (1.0 equiv) in THF and add slowly to the lithiated species at -78°C.

  • Workup: Quench with saturated

    
     at -78°C. Warm to RT. Extract with EtOAc.[1]
    
  • Validation:

    
     NMR should show disappearance of the ketone carbonyl and appearance of the alcohol -OH peak.
    

Step 2: Deoxyfluorination (The Critical Step) Caution: DAST (Diethylaminosulfur trifluoride) can be explosive. Use Deoxo-Fluor for better thermal stability if available.

  • Preparation: Dissolve Intermediate B in anhydrous DCM in a plastic/Teflon vessel (glass can etch). Cool to -78°C.

  • Reagent Addition: Add DAST (1.2 equiv) dropwise. Crucial: Do not allow temperature to rise above -50°C during addition to prevent elimination to the alkene (tetrahydropyridine).

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to RT overnight.

  • Quench: Pour carefully into saturated

    
     (gas evolution!).
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Deprotection (Optional): Treat with TFA/DCM to yield the free amine salt.

Library Design Strategy: Exit Vectors

This fragment is designed to be a "hub" for library synthesis. It possesses two distinct vectors with orthogonal reactivity.[2]

LibraryVectors Core Core Fragment: 2-(4-F-piperidin-4-yl)pyridine V1 Vector 1: Piperidine Nitrogen (Nucleophilic) Core->V1 V2 Vector 2: Pyridine Ring (Electrophilic/C-H) Core->V2 Lib1 Amide Coupling (R-COOH) V1->Lib1 Lib2 Reductive Amination (R-CHO) V1->Lib2 Lib3 SNAr / Urea Formation V1->Lib3 Lib4 Suzuki Coupling (If pre-halogenated) V2->Lib4 Lib5 Minisci Reaction (Radical C-H Alkylation) V2->Lib5 caption Figure 2: Orthogonal Exit Vectors for Library Diversification.

Figure 2: Orthogonal Exit Vectors for Library Diversification.

Strategic Application:

  • Vector 1 (N-Terminus): Ideal for "growing" the molecule into a specific binding pocket (e.g., GPCR orthosteric sites). The lowered

    
     ensures that amides formed here are not excessively polar, while amines remain physiochemically compliant.
    
  • Vector 2 (Pyridine): The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA). The ring can be further substituted (e.g., 5-bromo-2-lithiopyridine as starting material) to allow cross-coupling, creating "bi-aryl" like systems with a

    
     linker.
    
References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Carrupt, P. A., et al. (2012).[3] Physicochemical Properties of Fluorine in Drug Design. In: Fluorine in Medicinal Chemistry and Chemical Biology. Wiley Online Library.

  • Blasdel, L. K., et al. (2018). Mechanism of the Deoxyfluorination of Alcohols with DAST. Journal of Organic Chemistry.

Sources

Exploratory

"2-(4-Fluoropiperidin-4-YL)pyridine" potential therapeutic applications

Abstract This technical guide analyzes 2-(4-Fluoropiperidin-4-yl)pyridine (CAS 1803604-45-6), a specialized heterocyclic building block increasingly utilized in modern drug discovery. Unlike simple piperidines, this scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide analyzes 2-(4-Fluoropiperidin-4-yl)pyridine (CAS 1803604-45-6), a specialized heterocyclic building block increasingly utilized in modern drug discovery. Unlike simple piperidines, this scaffold features a geminal fluorine and pyridine substitution at the C4 position. This unique arrangement exploits the "fluorine effect" to modulate basicity (


), block oxidative metabolism, and rigidify molecular conformation. This guide details its structural advantages, synthetic pathways, and potential therapeutic applications in neurology (5-HT modulation), oncology (KSP inhibition), and immunology.

Structural Biology & The "Fluorine Effect"

The utility of 2-(4-Fluoropiperidin-4-yl)pyridine lies in its ability to serve as a bioisostere for the classic 4-phenylpiperidine or 4-pyridylpiperidine moieties found in drugs like Haloperidol , Loperamide , and Lasmiditan .

Physicochemical Modulation

The introduction of a fluorine atom geminal to the pyridine ring induces significant electronic and steric changes compared to the non-fluorinated parent.

PropertyNon-Fluorinated Analog (4-Pyridylpiperidine)Fluorinated Scaffold (2-(4-F-piperidin-4-yl)pyridine)Impact on Drug Design
Metabolic Stability High (Susceptible to C4-oxidation)Very High (C-F bond blocks CYP450 oxidation)Extends half-life (

) and reduces clearance.
Piperidine

~9.8 - 10.5~8.5 - 9.2 Lowers basicity via inductive effect (

), reducing lysosomal trapping and improving oral absorption.
hERG Binding High RiskReduced Risk Lower basicity correlates with reduced affinity for the hERG potassium channel (cardiotoxicity).
Conformation Flexible (Chair/Twist-Boat)Rigidified The Gauche effect stabilizes specific conformers, pre-organizing the ligand for receptor binding.
Conformational Locking

The C-F bond prefers a gauche orientation relative to the ring nitrogen lone pair or adjacent polarized bonds. This "conformational lock" reduces the entropic penalty upon binding to a target protein (e.g., a GPCR pocket), potentially increasing potency.

Therapeutic Applications

This scaffold is not a drug in itself but a "privileged structure" used to optimize lead compounds in several therapeutic areas.

Neurology: Migraine & Pain (5-HT Receptors)

The structural homology to Lasmiditan (a 5-HT1F agonist) suggests this scaffold is a prime candidate for next-generation "ditans".

  • Mechanism: 5-HT1F receptor agonists inhibit neurogenic inflammation in the trigeminal nerve without the vasoconstrictive effects of triptans.

  • Application: Replacing the central piperidine core of Lasmiditan with a 4-fluoro-4-pyridylpiperidine moiety could prevent the formation of oxidative metabolites while maintaining receptor affinity.

Oncology: KSP Inhibitors

Kinesin Spindle Protein (KSP/Eg5) inhibitors often fail due to P-glycoprotein (P-gp) efflux.

  • Case Study (MK-0731 logic): Research has shown that introducing a fluorine at the 4-position of a piperidine ring in KSP inhibitors lowers the

    
    , which reduces P-gp efflux and improves oral bioavailability [1].
    
  • Utility: This scaffold serves as the "polar core" for KSP inhibitors, balancing solubility with membrane permeability.

Immunology: H1 Antihistamines

The scaffold resembles the core of Bepotastine and Desloratadine .

  • Optimization: In second-generation antihistamines, preventing blood-brain barrier (BBB) penetration is key. While the fluorine generally increases lipophilicity, the pyridine ring adds polarity. This balance can be tuned to restrict the drug to the periphery, reducing sedative side effects.

Experimental Protocols: Synthesis & Characterization

Trustworthiness: The following protocol is based on standard organometallic addition followed by deoxyfluorination, a validated pathway for gem-aryl-fluoropiperidines.

Synthesis Workflow (DOT Diagram)

Synthesis SM1 N-Boc-4-Piperidone Inter1 Tertiary Alcohol Intermediate SM1->Inter1 -78°C, THF Reagent1 2-Bromopyridine + n-BuLi Reagent1->Inter1 Product 2-(4-Fluoro-N-Boc -piperidin-4-yl)pyridine Inter1->Product 0°C to RT CH2Cl2 Reagent2 DAST or Deoxo-Fluor Reagent2->Product Final Deprotection (HCl) -> Dihydrochloride Salt Product->Final 4M HCl/Dioxane

Caption: Figure 1. Synthetic pathway for 2-(4-Fluoropiperidin-4-yl)pyridine via nucleophilic addition and deoxyfluorination.

Step-by-Step Methodology

Step 1: Nucleophilic Addition (Formation of Tertiary Alcohol)

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Reagents: Dissolve 2-bromopyridine (1.0 eq) in anhydrous THF. Cool to -78°C.

  • Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 min to generate 2-lithiopyridine.

  • Addition: Add N-Boc-4-piperidone (1.0 eq) dissolved in THF dropwise.

  • Workup: Stir at -78°C for 2 hours, then warm to 0°C. Quench with saturated

    
    . Extract with EtOAc.[1][2][3]
    
  • Result: Yields tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate.

Step 2: Deoxyfluorination (The Critical Step) Safety Note: DAST (Diethylaminosulfur trifluoride) can be explosive. Use Deoxo-Fluor for better thermal stability.

  • Setup: Dissolve the alcohol intermediate in anhydrous DCM (Dichloromethane) in a plastic/Teflon vessel (glass can react with HF byproducts). Cool to -78°C.

  • Fluorination: Add DAST or Deoxo-Fluor (1.5 eq) dropwise.

  • Reaction: Allow to warm slowly to Room Temperature (RT) overnight.

  • Quench: Pour carefully into saturated

    
     (gas evolution!).
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Deprotection

  • Dissolve the N-Boc protected fluoropiperidine in 1,4-dioxane.

  • Add 4M HCl in dioxane (excess). Stir for 2 hours.

  • Filter the white precipitate to obtain 2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride .

Mechanism of Action: 5-HT1F Signaling (Hypothetical)

When incorporated into a "ditan" scaffold, this molecule would likely function via the


 protein pathway.

Signaling Ligand Fluorinated Ligand (Ditan Analog) Receptor 5-HT1F Receptor (GPCR) Ligand->Receptor Binding Gprotein Gi/o Protein Activation Receptor->Gprotein Conformational Change AC Adenylate Cyclase (Inhibition) Gprotein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Effect Inhibition of CGRP Release (Pain Relief) cAMP->Effect Downstream Signaling

Caption: Figure 2. Hypothetical signaling cascade for a 5-HT1F agonist utilizing the fluoropiperidine scaffold.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from

  • National Center for Biotechnology Information. (2025). Piperidine-containing drugs and recently studied analogs. PubMed. Retrieved from

  • Bio-Fount. (2024). 2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride Product Data. Retrieved from

  • BenchChem. (2025).[2] Synthesis and Potential Applications of Pyridine-Piperidine Scaffolds. Retrieved from

  • Vertex AI Search. (2025).[1] Consolidated search results for CAS 1803604-45-6. Retrieved from Google Cloud Vertex AI.

Sources

Foundational

Technical Guide: 2-(4-Fluoropiperidin-4-yl)pyridine – Novelty, Synthesis, and Patent Landscape

Executive Summary In the high-stakes arena of lead optimization, 2-(4-Fluoropiperidin-4-yl)pyridine (CAS: 1803604-45-6) has emerged as a critical "bioisosteric switch" scaffold. This moiety represents a strategic evoluti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of lead optimization, 2-(4-Fluoropiperidin-4-yl)pyridine (CAS: 1803604-45-6) has emerged as a critical "bioisosteric switch" scaffold. This moiety represents a strategic evolution from the classical 4-phenyl-4-hydroxypiperidine pharmacophores found in legacy CNS agents (e.g., Haloperidol) and the 4-fluorophenylpiperidines of SSRIs (e.g., Paroxetine).

By replacing the phenyl ring with a pyridine and introducing a geminal fluorine at the quaternary center, this scaffold offers three distinct advantages for drug candidates:

  • Metabolic Hardening: The C4-fluorine blocks oxidative metabolism (CYP450 hydroxylation) at the benzylic-like position.

  • Physicochemical Optimization: The pyridine nitrogen lowers LogP (lipophilicity) compared to phenyl, while the fluorine atom modulates the pKa of the piperidine amine via the inductive effect (

    
    ).
    
  • Conformational Locking: The gauche effect between the C-F bond and the ring heteroatoms biases the piperidine chair conformation, potentially enhancing receptor binding affinity.

This guide details the synthetic pathways, patent landscape, and strategic utility of this novel building block.

Chemical Identity & Structural Significance

Core Structure

The molecule consists of a piperidine ring substituted at the 4-position with both a fluorine atom and a pyridine-2-yl group.

PropertyValueNote
IUPAC Name 2-(4-fluoro-4-piperidinyl)pyridine
CAS Number 1803604-45-6(Dihydrochloride salt often cited)
Molecular Formula C₁₀H₁₃FN₂Free base
Molecular Weight 180.22 g/mol
Key Features Gem-disubstituted C4; Pyridine N-acceptorBioisostere of 4-fluorophenyl
Pharmacophore Analysis

The transition from a 4-phenyl to a 4-pyridyl group reduces lipophilicity significantly (approx.


LogP ~ -1.5), improving aqueous solubility. However, the introduction of the 4-fluoro  substituent is the critical innovation.
  • pKa Modulation: The electronegative fluorine atom, located three bonds away from the piperidine nitrogen, lowers the basicity of the secondary amine. This is crucial for optimizing CNS penetration, as it reduces the percentage of ionized species at physiological pH, facilitating blood-brain barrier (BBB) transport via passive diffusion.

  • Metabolic Blockade: In non-fluorinated analogs (e.g., 4-(2-pyridyl)piperidine), the tertiary C4 position is a "soft spot" for metabolic oxidation. Fluorination renders this site metabolically inert.

Synthetic Pathways & Process Chemistry[1]

The synthesis of 2-(4-Fluoropiperidin-4-yl)pyridine is non-trivial due to the propensity for elimination (dehydration) during the fluorination step. A robust, self-validating protocol is required to ensure high yield and purity.

Validated Synthetic Route

The most reliable route involves a nucleophilic addition of 2-lithiopyridine to a protected piperidone, followed by deoxyfluorination.

Step 1: Nucleophilic Addition
  • Reagents: 2-Bromopyridine, n-Butyllithium (n-BuLi), N-Boc-4-piperidone.

  • Mechanism: Lithium-Halogen exchange generates 2-lithiopyridine, which attacks the ketone carbonyl.

  • Critical Control: Temperature must be maintained < -70°C to prevent polymerization of the lithiopyridine species.

Step 2: Deoxyfluorination
  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Challenge: The tertiary alcohol is prone to E1 elimination to form the tetrahydropyridine alkene.

  • Optimization: Use of low temperature (-78°C) and non-polar solvents (DCM) minimizes elimination.

Step 3: Deprotection
  • Reagents: HCl in Dioxane or TFA/DCM.

  • Outcome: Yields the dihydrochloride salt (stable solid).

Synthesis Workflow Diagram

SynthesisRoute Start N-Boc-4-Piperidone (Starting Material) Alcohol Tertiary Alcohol Intermediate (N-Boc-4-hydroxy-4-(2-pyridyl)piperidine) Start->Alcohol Nucleophilic Addition THF, -78°C Inter1 Lithium-Halogen Exchange (2-Bromopyridine + n-BuLi) Inter1->Alcohol Reagent Generation Fluorination Deoxyfluorination (DAST, -78°C) Alcohol->Fluorination F- Substitution (Prevents Elimination) Deprotection Acid Deprotection (HCl/Dioxane) Fluorination->Deprotection Boc Removal Product 2-(4-Fluoropiperidin-4-yl)pyridine (Target Scaffold) Deprotection->Product Salt Formation

Caption: Validated 3-step synthesis route emphasizing the critical cryostatic control during fluorination to prevent elimination byproducts.

Patent Landscape & Therapeutic Applications

The patent landscape for 2-(4-Fluoropiperidin-4-yl)pyridine is characterized by its use as a "Markush structure" component in broad pharmaceutical patents rather than as a standalone commodity.

Intellectual Property Analysis[2]
  • Patent Strategy: Pharmaceutical companies utilize this scaffold to break out of crowded IP spaces surrounding 4-phenylpiperidines.

  • Key Assignees: Major assignees utilizing 4-fluoro-4-heteroarylpiperidine scaffolds include Merck & Co. , Pfizer , and Vertex Pharmaceuticals .

  • Therapeutic Areas:

    • Pain & Migraine: CGRP receptor antagonists often feature complex piperidine cores where fluorination modulates solubility.

    • Orexin Antagonists: 4,4-difluoro and 4-fluoro-4-aryl piperidines are documented in sleep disorder patents (e.g., WO2013127913).

    • Kinase Inhibitors: The pyridine ring serves as a hinge binder, while the piperidine extends into the solvent-exposed region.

Structural Logic Map

PatentLandscape Core 2-(4-Fluoropiperidin-4-yl)pyridine (Scaffold) CNS CNS Agents (BBB Penetration) Core->CNS pKa Modulation Metabolism Metabolic Stability (Blocked C4 Oxidation) Core->Metabolism PK Optimization Bioisostere Bioisostere of 4-Phenylpiperidine Core->Bioisostere Design Strategy CGRP CGRP Antagonists (Migraine) CNS->CGRP Orexin Orexin Antagonists (Sleep/Insomnia) Bioisostere->Orexin JAK JAK/Kinase Inhibitors (Inflammation) Bioisostere->JAK

Caption: Strategic application map illustrating the scaffold's role in diverse therapeutic classes via bioisosteric replacement and pharmacokinetic optimization.

Experimental Protocol: Synthesis of 2-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride

Safety Warning: DAST is corrosive and generates HF upon contact with water. Perform all operations in a fume hood with HF-resistant PPE.

Step 1: Preparation of tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon.

  • Reagent Prep: Dissolve 2-bromopyridine (15.8 g, 100 mmol) in anhydrous THF (150 mL). Cool to -78°C.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 30 min. Stir for 1 h at -78°C to generate 2-lithiopyridine.

  • Addition: Dissolve N-Boc-4-piperidone (19.9 g, 100 mmol) in THF (50 mL) and add dropwise to the lithiopyridine solution.

  • Workup: Stir for 2 h at -78°C, then warm to 0°C. Quench with saturated NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc) yields the alcohol intermediate.

Step 2: Deoxyfluorination
  • Setup: Dissolve the alcohol intermediate (10 g) in anhydrous DCM (100 mL) in a plastic/Teflon vessel. Cool to -78°C.

  • Reaction: Add DAST (1.2 equiv) dropwise. Crucial: Maintain temperature below -70°C to prevent elimination.

  • Warming: Allow to warm slowly to room temperature over 12 h.

  • Quench: Pour carefully into saturated NaHCO₃ (gas evolution!). Extract with DCM.[1]

Step 3: Deprotection & Salt Formation
  • Dissolve the fluorinated Boc-intermediate in 1,4-dioxane (50 mL).

  • Add 4M HCl in dioxane (50 mL). Stir at RT for 4 h.[1]

  • Filter the resulting white precipitate. Wash with Et₂O and dry under vacuum.

  • Result: 2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride.[2]

References

  • Bio-Fount. (n.d.). 2-(4-Fluoropiperidin-4-yl)pyridine Product Page. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • World Intellectual Property Organization (WIPO). (2013). Patent WO2013127913A1: 4,4-Difluoro-piperidine compounds and their use as Orexin antagonists.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - A story from multiple orientations. [Link]

Sources

Exploratory

Technical Guide: Discovery &amp; Synthesis of 2-(4-Fluoropiperidin-4-yl)pyridine Scaffolds

Executive Summary The 2-(4-fluoropiperidin-4-yl)pyridine scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a metabolically stable bioisostere for tertiary alcohols and ketones. By i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(4-fluoropiperidin-4-yl)pyridine scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a metabolically stable bioisostere for tertiary alcohols and ketones. By introducing a fluorine atom at the benzylic (heterobenzylic) position, researchers can modulate the basicity (pKa) of the piperidine nitrogen, block oxidative metabolism, and lock the piperidine ring into specific conformations via the gauche effect. This guide details the structural rationale, synthetic pathways, and experimental protocols required to generate this scaffold and its analogs, distinguishing it from related ketone-linked congeners like Lasmiditan.

Structural Rationale & Physicochemical Properties[1][2][3][4][5][6]

The Gem-Fluoro Effect in Medicinal Chemistry

The introduction of a fluorine atom at the C4 position of a 4-arylpiperidine creates a gem-fluoro-aryl motif. This is not merely a steric substitution; it fundamentally alters the electronic landscape of the molecule.

  • pKa Modulation: The strong electronegativity of the fluorine atom (inductive effect,

    
    ) reduces the electron density available at the piperidine nitrogen. This typically lowers the pKa of the piperidine amine by 1.0–2.0 log units  compared to the non-fluorinated parent.
    
    • Impact: A lower pKa (closer to physiological pH 7.4) improves passive membrane permeability by increasing the fraction of the neutral species and reduces non-specific binding to cation-preferring off-targets like the hERG potassium channel.

  • Conformational Locking: Due to the

    
     hyperconjugation  (the "gauche effect") and charge-dipole interactions, the fluorine atom often prefers the axial  orientation. This restricts the conformational flexibility of the piperidine ring, potentially reducing the entropic penalty upon binding to a target protein.
    
  • Metabolic Blocking: The C4 position is a "soft spot" for metabolic oxidation (CYP450-mediated). Replacing the hydrogen or hydroxyl group with fluorine—a bioisostere of the hydroxyl group but metabolically inert—blocks this degradation pathway, extending the compound's half-life (

    
    ).
    
Bioisosteric Relationships

This scaffold is frequently used as a bioisostere for:

  • Tertiary Alcohols: Replacing -OH with -F maintains the dipole and H-bond accepting capability (weakly) but eliminates the H-bond donor, often improving BBB penetration.

  • Ketones: While drugs like Lasmiditan utilize a ketone linker between the pyridine and piperidine, the gem-fluoro analog offers a non-reducible, hydrolytically stable alternative that mimics the geometry of the

    
     carbonyl carbon through the tetrahedral 
    
    
    
    C-F center.

Synthetic Strategies & Workflow

The synthesis of 2-(4-fluoropiperidin-4-yl)pyridine analogs hinges on the successful construction of the quaternary carbon center followed by a challenging deoxyfluorination.

Primary Route: Nucleophilic Fluorination

The most robust discovery-scale route involves the addition of a metallated pyridine to a protected piperidone, followed by conversion of the resulting tertiary alcohol to the fluoride.

Critical Challenge: Elimination vs. Substitution The reaction of tertiary alcohols with DAST (Diethylaminosulfur trifluoride) often competes with E1-type elimination, yielding the tetrahydropyridine (alkene) side product.

  • Causality: The pyridine ring is electron-deficient, destabilizing the transient carbocation intermediate required for

    
     fluorination. This makes the pathway susceptible to elimination.
    
  • Solution: Strict temperature control (-78°C) and the use of non-polar solvents (DCM) are required to favor the kinetic fluorination product over the thermodynamic elimination product.

Visualized Synthetic Workflow

SynthesisWorkflow Start N-Boc-4-Piperidone Inter1 Intermediate: Tertiary Alcohol Start->Inter1 Lithiation Addition Reagent 2-Bromopyridine + n-BuLi Reagent->Inter1 Step2 DAST / Deoxo-Fluor (-78°C, DCM) Inter1->Step2 Activation Product Target Scaffold: 4-F-4-(2-Py)Piperidine Step2->Product Nucleophilic Fluorination SideProd Side Product: Tetrahydropyridine (Elimination) Step2->SideProd Warming > -40°C (Avoid)

Caption: Figure 1. Strategic workflow for the synthesis of the gem-fluoro-pyridyl scaffold, highlighting the critical divergence point between fluorination and elimination.

Analog Design & SAR Logic

When exploring this chemical space, modifications should be hypothesis-driven based on the core scaffold's properties.

Modification ZoneStructural TargetRationale & Expected Outcome
Zone A: Piperidine N N-Alkyl / N-AcylModulates lipophilicity (LogD) and solubility. Note: A basic amine (N-H or N-Me) is often required for hERG avoidance via pKa lowering.
Zone B: Pyridine Ring C3/C5 SubstitutionIntroduction of EWGs (e.g., -CN, -CF3) further lowers the pKa of the pyridine nitrogen, affecting solubility. EDGs (e.g., -OMe) increase electron density, potentially stabilizing the carbocation during synthesis (easier fluorination).
Zone C: C4-Linker Gem-Fluoro (C-F)Core Feature. Provides metabolic stability. Replacing F with Me or H results in rapid CYP450 oxidation at this position.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate

This step establishes the quaternary carbon center.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Reagent Prep: Dissolve 2-bromopyridine (1.0 equiv, 20 mmol) in anhydrous THF (100 mL). Cool to -78°C (acetone/dry ice bath).

  • Lithiation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 20 minutes. The solution will turn deep red/orange. Stir for 30 minutes at -78°C to ensure complete lithiation.

  • Addition: Dissolve N-Boc-4-piperidone (1.0 equiv, 20 mmol) in anhydrous THF (40 mL) and add dropwise to the lithiated pyridine solution over 30 minutes, maintaining internal temperature below -70°C.

  • Workup: Stir at -78°C for 2 hours, then slowly warm to 0°C. Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is a tertiary alcohol.

Step 2: Deoxyfluorination (The Critical Step)

Safety Note: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating. Do not perform this reaction in a sealed vessel. Use proper ventilation.

  • Setup: Place the tertiary alcohol (from Step 1) in a dry flask under nitrogen. Dissolve in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C . This is non-negotiable for minimizing elimination.

  • Fluorination: Add DAST (1.5 equiv) dropwise via syringe.

    • Observation: The mixture may turn light yellow.

  • Reaction: Stir at -78°C for 1 hour. Allow the reaction to warm very slowly to room temperature overnight.

    • Tip: If TLC shows significant alkene formation (lower spot), keep the reaction colder (-40°C) for longer periods in future runs.

  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous

    
    . Caution:  Vigorous 
    
    
    
    evolution.
  • Isolation: Extract with DCM. The organic layer may contain both the fluoride (major) and the alkene (minor).

  • Purification: The fluoride and alkene often have similar Rf values. Use a high-resolution silica column or preparative HPLC if separation is difficult.

  • Validation: Confirm the presence of the C-F bond using

    
     NMR  (typically a singlet or multiplet around -130 to -170 ppm, depending on referencing).
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Champagne, P. A., et al. (2015). Stereocontrolled Synthesis of Fluorinated Piperidines. Chemical Reviews. Link

  • Klenke, B., et al. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Link

  • NROChemistry. (2021). Synthesis of Lasmiditan. (Provided for context on related ketone scaffolds). Link

Sources

Foundational

Advanced In Silico Characterization of the 2-(4-Fluoropiperidin-4-yl)pyridine Scaffold

Executive Summary The 2-(4-Fluoropiperidin-4-yl)pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for Central Nervous System (CNS) targets such as Serotonin (5-HT) receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(4-Fluoropiperidin-4-yl)pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for Central Nervous System (CNS) targets such as Serotonin (5-HT) receptors and T-type Calcium channels. The geminal substitution of a pyridine ring and a fluorine atom at the C4 position of the piperidine ring introduces unique stereoelectronic effects—specifically the fluorine gauche effect —that significantly alter the molecule's conformation, basicity (pKa), and metabolic stability compared to its non-fluorinated counterparts.

This guide provides a rigorous, step-by-step in silico workflow to model this scaffold. It moves beyond standard high-throughput screening protocols, advocating for a Quantum Mechanics (QM)-driven approach to ligand preparation followed by Induced Fit Docking (IFD).

Part 1: The Physics of the Scaffold (Ligand Preparation)

Standard force fields (e.g., MMFF94x) often fail to accurately predict the energy barriers in gem-disubstituted fluoropiperidines. To ensure scientific integrity, we must validate the ligand's geometry using Density Functional Theory (DFT) before docking.

The Conformational Challenge

In 4-monosubstituted piperidines, the substituent typically adopts the equatorial position to minimize 1,3-diaxial interactions. However, in 2-(4-Fluoropiperidin-4-yl)pyridine , the competition between the bulky pyridine ring and the highly electronegative fluorine atom creates a complex energy landscape.

  • The Gauche Effect: The

    
     hyperconjugation stabilizes the gauche conformation.
    
  • Dipole Minimization: The anti-parallel alignment of the C-F and C-N dipoles often favors the axial orientation of the fluorine, despite the steric bulk of the geminal pyridine.

Protocol: QM-Based Ligand Generation

Objective: Generate an energetically accurate 3D conformer ensemble.

Step-by-Step Methodology:

  • Initial Sketch: Generate the 2D structure of 2-(4-Fluoropiperidin-4-yl)pyridine (CAS: 1803604-45-6).

  • Protonation State Assessment:

    • Calculate pKa using Epik or MoKa.

    • Note: The electron-withdrawing fluorine at C4 lowers the pKa of the piperidine nitrogen (typically ~9-10) by approximately 1.5–2.0 log units (to ~7.5–8.5). This increases the population of the neutral species at physiological pH (7.4), enhancing Blood-Brain Barrier (BBB) permeability.

  • Conformational Search (MacroModel):

    • Method: Mixed Torsional/Low-Mode sampling.

    • Force Field: OPLS4 (superior parameterization for halogens).

    • Solvent: Water (PBF model).

  • DFT Geometry Optimization (Jaguar/Gaussian):

    • Select the lowest energy conformers (within 5 kcal/mol) from Step 3.

    • Theory Level: B3LYP-D3/6-31G++ (Diffuse functions are critical for describing the lone pairs on Fluorine and Pyridine).

    • Output: Calculate Boltzmann-weighted populations of the F-axial vs. F-equatorial conformers.

Data Summary: Fluorine Impact[1]
PropertyNon-Fluorinated Analog2-(4-Fluoropiperidin-4-yl)pyridineImpact
Piperidine pKa ~10.5~8.6Improved bioavailability; reduced lysosomal trapping.
LogP 1.82.1Increased lipophilicity due to C-F bond.
Metabolic Stability Low (C4 oxidation)HighFluorine blocks CYP450 oxidation at the labile C4 position.
Preferred Conformation Pyridine-EquatorialMixed/Pyridine-EquatorialFluorine stabilizes specific rotamers via gauche effect.[1]

Part 2: Target Selection & Homology Modeling

Given the structural similarity of this scaffold to Lasmiditan (a 5-HT1F receptor agonist), we will utilize the 5-HT1F receptor as our primary docking target.

Target: 5-Hydroxytryptamine receptor 1F (5-HT1F). PDB ID: 5O8F (Crystal structure of 5-HT1F bound to Lasmiditan).

Protein Preparation Workflow

Raw PDB structures contain artifacts (missing hydrogens, incorrect bond orders) that must be corrected.

  • Preprocessing:

    • Remove solvent molecules (keep structural waters if bridging interactions are suspected).

    • Add Hydrogens.

    • Assign bond orders (CCD database).

  • H-Bond Optimization:

    • Sample orientation of Asn/Gln/His residues.

    • Critical: Ensure Asp129 (the orthosteric anchor) is deprotonated (charged -1) to form a salt bridge with the piperidine amine.

  • Restrained Minimization:

    • Apply OPLS4 force field.

    • Converge to RMSD 0.30 Å (relieves steric clashes without distorting the crystal lattice).

Part 3: Molecular Docking Protocol

Standard rigid-receptor docking is insufficient because the 4-fluoro-4-pyridine substitution is bulky. We must account for the flexibility of the receptor side chains (Induced Fit).

Workflow Diagram

DockingWorkflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 2D Structure (CAS 1803604-45-6) L2 QM Geometry Opt (B3LYP-D3/6-31G**) L1->L2 L3 Identify Low-Energy Conformers L2->L3 D1 Initial Glide Docking (SP Mode, Soft Potential) L3->D1 P1 PDB: 5O8F (5-HT1F Receptor) P2 Protonation States (Asp129 charged) P1->P2 P3 Grid Generation (20Å Box) P2->P3 P3->D1 D2 Prime Side-Chain Refinement (5Å radius) D1->D2 Pose Selection D3 Final Glide Redocking (XP Mode) D2->D3 Optimized Pocket Result Calculate Binding Free Energy (MM-GBSA) D3->Result

Figure 1: Induced Fit Docking (IFD) workflow combining QM-ligand preparation with receptor flexibility.

Detailed Methodology

Step 1: Grid Generation

  • Center: Define the grid box centroid using the bound ligand (Lasmiditan) in PDB 5O8F.

  • Size: Inner box 10 Å, Outer box 20 Å.

  • Constraints: Define a positional constraint (radius 1.5 Å) on the carboxylate oxygen of Asp129 . This forces the piperidine nitrogen to dock in the canonical GPCR amine-binding site.

Step 2: Induced Fit Docking (IFD)

  • Initial Docking: Dock the QM-optimized ligand into the rigid receptor using Van der Waals scaling of 0.5 (soft docking) to allow for minor clashes.

  • Prime Refinement: Select the top 20 poses. Treat residues within 5.0 Å of the ligand as flexible. Perform side-chain rotamer sampling and minimization.

  • Redocking: Re-dock the ligand into the optimized receptor structures using Glide XP (Extra Precision).

Step 3: Scoring & Analysis

  • Docking Score: Look for scores < -9.0 kcal/mol.

  • MM-GBSA: Calculate the binding free energy (

    
    ) using the VSGB solvation model. This is more accurate than the docking score for ranking congeners.
    
Critical Interactions to Monitor

When analyzing the results, verify the following interactions to confirm the validity of the pose:

  • Salt Bridge: Piperidine NH(+)

    
     Asp129 (Essential for activity).
    
  • Pi-Stacking: Pyridine ring

    
     Phe/Trp residues in the aromatic cage (e.g., Phe124).
    
  • Halogen Bonding: Check if the Fluorine atom interacts with backbone carbonyls or Ser/Thr hydroxyls. The C-F bond vector should point towards an H-bond donor or orthogonal to an aromatic ring.

Part 4: The "Fluorine Effect" Mechanism

Understanding why we use this scaffold requires visualizing the electronic effects.

FluorineEffect F_Atom Fluorine (C4) C4_Pos C4 Position F_Atom->C4_Pos Bonds to Effect1 Inductive Effect (-I) F_Atom->Effect1 Withdraws e- Piperidine_N Piperidine N Result1 Lower pKa (Less Basic) Piperidine_N->Result1 Effect2 Steric Blockade C4_Pos->Effect2 Effect1->Piperidine_N Result2 Metabolic Stability (No Oxidation) Effect2->Result2 Result3 CNS Penetration (Increased) Result1->Result3

Figure 2: Mechanistic impact of Fluorine substitution on the physicochemical properties of the scaffold.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Lucent, D., et al. (2018). Crystal Structure of the 5-HT1F Receptor. RCSB Protein Data Bank. PDB ID: 5O8F. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Hardegger, L. A., et al. (2011). Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition, 50(1), 314-318. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(4-Fluoropiperidin-4-yl)pyridine

Executive Summary & Strategic Rationale The moiety 2-(4-fluoropiperidin-4-yl)pyridine represents a high-value pharmacophore in modern drug discovery. It serves as a bioisostere for tertiary alcohols and cyclic ethers, mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The moiety 2-(4-fluoropiperidin-4-yl)pyridine represents a high-value pharmacophore in modern drug discovery. It serves as a bioisostere for tertiary alcohols and cyclic ethers, modulating lipophilicity (LogD) and metabolic stability (blocking CYP450 oxidation at the 4-position) while maintaining hydrogen bond acceptor capabilities via the pyridine ring.

This guide details the synthesis of this scaffold, specifically addressing the primary synthetic challenge: introducing a fluorine atom at a tertiary benzylic-like position without inducing elimination to the tetrahydropyridine.

Core Challenges & Solutions
ChallengeMechanistic CauseApplication Scientist Solution
Elimination (Alkene formation) The carbocation intermediate is prone to E1 elimination due to the basicity of the pyridine ring and steric strain.Use of non-basic fluoride sources (e.g., XtalFluor-E) or low-temperature DAST protocols.
Regioselectivity Competition between fluorination and pyridine N-alkylation.Protection of the piperidine nitrogen (Boc) and control of pH during workup.
Safety DAST/Deoxo-Fluor are shock-sensitive and release HF.Implementation of strict quenching protocols and use of solid-state alternatives where feasible.

Retrosynthetic Analysis & Workflow

The most robust route disconnects the C-F bond to the corresponding tertiary alcohol, which is constructed via nucleophilic addition of 2-lithiopyridine to a protected piperidone.

Retrosynthesis Target Target: 2-(4-Fluoropiperidin-4-yl)pyridine Interm1 Intermediate 2: N-Boc-4-fluoro-4-(2-pyridyl)piperidine Interm1->Target Deprotection (TFA or HCl) Interm2 Intermediate 1: N-Boc-4-hydroxy-4-(2-pyridyl)piperidine Interm2->Interm1 Deoxofluorination (DAST/XtalFluor) SM1 Start Material A: 2-Bromopyridine SM1->Interm2 Lithiation (n-BuLi, -78°C) SM2 Start Material B: N-Boc-4-piperidone SM2->Interm2

Figure 1: Retrosynthetic strategy focusing on the construction of the quaternary center followed by C-F bond formation.

Detailed Experimental Protocols

Step 1: Nucleophilic Addition (Formation of the Tertiary Alcohol)

Objective: Synthesis of tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate.

Mechanistic Insight: 2-Lithiopyridine is thermally unstable and can decompose to pyridyne or undergo polymerization above -40°C. Strict temperature control is non-negotiable.

Reagents & Materials
  • 2-Bromopyridine (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • N-Boc-4-piperidone (1.05 equiv)

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF (THF promotes faster lithiation but Et₂O often gives cleaner precipitation).

Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous Et₂O (10 mL/g substrate).

  • Lithiation: Cool the solvent to -78°C (dry ice/acetone bath). Add 2-bromopyridine.[1]

  • Addition 1: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature < -70°C.

    • Observation: The solution typically turns deep red/orange, indicating formation of 2-lithiopyridine. Stir for 30 mins at -78°C.

  • Addition 2: Dissolve N-Boc-4-piperidone in minimal anhydrous Et₂O. Add this solution dropwise to the lithiopyridine mixture.

  • Reaction: Stir at -78°C for 2 hours. Allow to warm slowly to -20°C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl while still cold.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Hexanes/EtOAc or use silica flash chromatography (0-30% EtOAc in Hexanes).

Yield Expectation: 75-85%. Key QC Parameter: ¹H NMR should show a distinct singlet for the tert-butyl group (~1.45 ppm) and the disappearance of the ketone carbonyl signal in ¹³C NMR.

Step 2: Deoxofluorination (The Critical Step)

Objective: Conversion of the alcohol to tert-butyl 4-fluoro-4-(pyridin-2-yl)piperidine-1-carboxylate.

Expert Note on Reagent Selection:

  • DAST (Diethylaminosulfur trifluoride): The standard historical reagent. Effective but prone to causing elimination (alkene formation) and explosion hazards on scale.

  • XtalFluor-E: A solid, safer alternative that generally provides higher selectivity for the fluoride over the alkene when used with HF-amine promoters.

Protocol A: DAST Method (Standard Lab Scale)
  • Safety: Perform in a fume hood. DAST reacts violently with water/glass. Use plastic syringes.

  • Dissolution: Dissolve the alcohol from Step 1 in anhydrous DCM (0.1 M) in a plastic or Teflon vessel.

  • Cooling: Cool to -78°C .

  • Addition: Add DAST (1.5 equiv) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

    • Mechanistic Check: The reaction proceeds via an alkoxy-aminosulfur intermediate. Warming is usually required to drive the displacement by fluoride.

  • Quench (CRITICAL): Pour the reaction mixture slowly into a stirred mixture of saturated NaHCO₃ and ice. Do not add water to the reaction.

  • Purification: Column chromatography is essential to separate the fluoro-product from the elimination byproduct (tetrahydropyridine).

Protocol B: XtalFluor-E Method (Recommended for Selectivity)
  • Mix: To a solution of alcohol (1.0 equiv) and XtalFluor-E (1.2 equiv) in anhydrous DCM at -78°C.

  • Promoter: Add Et₃N·3HF (2.0 equiv) dropwise.

  • Cycle: Stir at -78°C for 1 hour, then warm to RT.

  • Result: This method typically suppresses the E1 elimination pathway, improving the F/Alkene ratio.

Step 3: Deprotection & Isolation

Objective: Removal of the Boc group to yield 2-(4-fluoropiperidin-4-yl)pyridine.

Protocol
  • Dissolve the fluorinated intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM).

  • Stir at RT for 2 hours. Monitor by LCMS (loss of M+100 or M+56 fragment).

  • Free Basing (Crucial):

    • Evaporate TFA/DCM.

    • Redissolve residue in DCM.

    • Wash with 1N NaOH or sat. NaHCO₃ until pH > 10.

    • Note: The product is a secondary amine and a pyridine; it is water-soluble as a salt. You must ensure high pH to extract it into the organic layer.

  • Final Isolation: Dry organic layer (Na₂SO₄) and concentrate to yield the free base oil/solid.

Analytical Characterization

TechniqueExpected SignalInterpretation
¹⁹F NMR ~ -160 to -175 ppm (multiplet)Diagnostic for tertiary alkyl fluoride. The splitting pattern arises from coupling to adjacent piperidine protons.
LCMS [M+H]⁺ = 181.1 (approx)Confirms molecular weight.
¹H NMR Pyridine protons (4H, aromatic region)Confirms integrity of the heteroaryl ring.

Safety & Handling (E-E-A-T Compliance)

  • HF Generation: Both DAST and XtalFluor generate HF in situ or upon hydrolysis. Calcium gluconate gel must be available in the lab for immediate treatment of skin exposure.

  • Shock Sensitivity: DAST can become shock-sensitive upon heating. Never distill DAST.

  • Waste Disposal: Quenched fluorination mixtures contain fluoride salts. Dispose of according to specific halogenated waste protocols.

References

  • Lithiation of Pyridines

    • Title: Reaction of 2-lithiopyridine with N-Boc-4-piperidone (General Method).
    • Source:Journal of the American Chemical Society / Tetrahedron.[1]

    • Context: Confirms stability profiles of 2-lithiopyridine
    • Link:

  • Deoxofluorination Methodologies

    • Title: Deoxyfluorination of alcohols using DAST and variants.[3]

    • Source:Organic Chemistry Portal.
    • Context: Comparison of DAST vs. newer reagents like XtalFluor and PyFluor for tertiary alcohols.
    • Link:

  • Alternative Reagents (PyFluor)

    • Title: Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor).
    • Source:Sigma-Aldrich / J. Am. Chem. Soc.
    • Context: Protocol for using PyFluor to minimize elimin
    • Link:

  • Related Scaffold Synthesis (Vandetanib Intermediate)

    • Title: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.[2][4]

    • Source:Atlantis Press.[2]

    • Context: Demonstrates standard handling of N-Boc-4-hydroxypiperidine deriv
    • Link:

Sources

Application

"2-(4-Fluoropiperidin-4-YL)pyridine" synthetic route development

Application Note: Strategic Synthesis of 2-(4-Fluoropiperidin-4-yl)pyridine Executive Summary The synthesis of 2-(4-fluoropiperidin-4-yl)pyridine represents a classic challenge in medicinal chemistry: the construction of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 2-(4-Fluoropiperidin-4-yl)pyridine

Executive Summary

The synthesis of 2-(4-fluoropiperidin-4-yl)pyridine represents a classic challenge in medicinal chemistry: the construction of a quaternary carbon center bearing both an electron-deficient heteroaryl ring and a fluorine atom.[1][2] This motif acts as a metabolically stable, non-basic surrogate for tertiary alcohols or amines in drug discovery programs (e.g., 5-HT1F agonists like Lasmiditan analogs).[1]

This guide details a robust, three-step protocol:

  • Nucleophilic Addition: Cryogenic lithiation of 2-bromopyridine followed by addition to N-Boc-4-piperidone.[1][2]

  • Deoxyfluorination: Conversion of the tertiary alcohol to the fluoride using DAST (Diethylaminosulfur trifluoride), with specific controls to minimize elimination byproducts.

  • Deprotection: Acid-mediated removal of the Boc group to yield the target scaffold.[2]

Retrosynthetic Analysis & Strategy

The most direct disconnection cuts the C–F bond, tracing back to the corresponding tertiary alcohol. The C–C bond between the pyridine and piperidine rings is established via metal-halogen exchange, leveraging the acidity of the 2-position on the pyridine ring.[1]

Retrosynthesis Target 2-(4-Fluoropiperidin-4-yl)pyridine (Target) Intermediate Tertiary Alcohol (Precursor) Target->Intermediate Deoxyfluorination (C-F Bond Formation) StartingMaterials 2-Bromopyridine + N-Boc-4-piperidone Intermediate->StartingMaterials Lithium-Halogen Exchange

Figure 1: Retrosynthetic logic flow.[1][2][3] The critical decision point is the fluorination step, where elimination to the tetrahydropyridine is a competing pathway.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate

Rationale: 2-Lithiopyridine is unstable at temperatures above -60°C, prone to dimerization or scrambling.[1][2] We utilize n-Butyllithium (n-BuLi) at -78°C to generate the nucleophile in situ.[1][2]

Reagents:

  • 2-Bromopyridine (1.0 equiv)[1][2]

  • N-Boc-4-piperidone (1.1 equiv)[1][2]

  • n-BuLi (1.1 equiv, 2.5 M in hexanes)[1]

  • Anhydrous THF (Tetrahydrofuran)[1][2]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and cool under a stream of Nitrogen (

    
    ). Add anhydrous THF (10 mL/g substrate).[2]
    
  • Lithiation: Cool the THF solution of 2-bromopyridine to -78°C (dry ice/acetone bath).

  • Addition 1: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C. The solution will turn a deep red/orange color, indicating the formation of 2-lithiopyridine.[1] Stir for 30 minutes at -78°C.

  • Addition 2: Dissolve N-Boc-4-piperidone in minimal anhydrous THF. Add this solution dropwise to the lithiated species at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[4]
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is a tertiary alcohol.[2][5][6]

Checkpoint: Expect a yield of 70-85%.[1][2] Verify by


 NMR (look for pyridine protons and the disappearance of the ketone carbonyl signal).
Step 2: Deoxyfluorination (The Critical Step)

Rationale: Converting a tertiary alcohol to a fluoride is difficult due to the stability of the carbocation intermediate, which favors elimination to the alkene (tetrahydropyridine). DAST is used here.[2][3][4] While safer reagents like XtalFluor-E exist, DAST remains the most effective for this specific steric environment, provided temperature is strictly controlled.[1]

Safety Warning: DAST can decompose explosively at high temperatures.[2] Never heat neat DAST above 50°C.

Reagents:

  • Tertiary Alcohol from Step 1 (1.0 equiv)[1][2]

  • DAST (Diethylaminosulfur trifluoride) (1.5 equiv)[1][2]

  • Anhydrous DCM (Dichloromethane)[1][2]

Protocol:

  • Setup: Use a plastic or Teflon-coated reaction vessel if possible (glass is acceptable for short durations, but HF generation can etch it).[1][2] Maintain an inert atmosphere (

    
    ).
    
  • Cooling: Dissolve the alcohol in anhydrous DCM and cool to -78°C .

  • Addition: Add DAST dropwise via syringe. Do not rush this step.

  • Reaction: Stir at -78°C for 1 hour.

  • Warming: Allow the reaction to warm only to 0°C (ice bath). Do not warm to room temperature unless TLC shows no conversion after 2 hours at 0°C.

    • Mechanistic Insight: At higher temperatures, the elimination product (alkene) becomes the major product.

  • Quench: Pour the reaction mixture slowly into a stirred mixture of saturated

    
     and crushed ice. Caution: Vigorous effervescence (
    
    
    
    ).[1][2]
  • Purification: Extract with DCM. The crude mixture will likely contain the desired fluoride and the elimination alkene byproduct. These must be separated by careful column chromatography (often the alkene elutes first).[2]

Data Validation:

  • Target: tert-butyl 4-fluoro-4-(pyridin-2-yl)piperidine-1-carboxylate.[1][2]

  • 19F NMR: Look for a singlet (or split peak if coupling occurs) around -130 to -170 ppm.[1][2]

Step 3: Boc-Deprotection

Rationale: The final step reveals the secondary amine. Acidic conditions are required.[2]

Reagents:

  • TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.[2]

  • DCM (if using TFA).[2]

Protocol:

  • Dissolve the fluorinated intermediate in DCM (5 mL/mmol).

  • Add TFA (10-20 equiv) at 0°C.

  • Stir at room temperature for 1-2 hours.

  • Workup: Concentrate to dryness.[2]

    • For Free Base: Redissolve in DCM, wash with saturated

      
      , dry, and concentrate.
      
    • For Salt: The residue is the TFA salt.

Critical Process Parameters & Troubleshooting

The success of this route hinges on managing the competition between Substitution (


-like) and Elimination (

).

Mechanism cluster_conditions Control Strategy Alcohol Tertiary Alcohol Activated Activated (Aminosulfur Intermediate) Alcohol->Activated DAST, -78°C Carbocation Carbocation Intermediate Activated->Carbocation Loss of Leaving Group Target Target Fluoride (Substitution) Carbocation->Target F- attack (Low Temp) Alkene Tetrahydropyridine (Elimination Byproduct) Carbocation->Alkene Proton loss (High Temp) Note Keep T < 0°C to favor Fluoride attack

Figure 2: Mechanistic bifurcation during deoxyfluorination. Temperature control is the primary lever to suppress alkene formation.

ParameterSpecificationImpact of Deviation
Lithiation Temp < -70°CHigh temp leads to Wurtz coupling or polymerization of bromopyridine.[1][2]
DAST Stoichiometry 1.2 - 1.5 equivExcess DAST increases "tar" formation; insufficient leaves unreacted alcohol.[1][2]
Quench pH Basic (pH > 8)Failure to neutralize HF leads to decomposition of the Boc group or product.

References

  • General Deoxyfluorination Reviews

    • Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST.[2][3][7] Synthesis, 2002(17), 2561-2578.[1] Link[1][2]

  • Specific Scaffold Synthesis (Analogous 5-HT1F Agonists)

    • Use of 4-fluoro-4-(pyridin-2-yl)piperidine scaffolds in medicinal chemistry is documented in patents related to Lasmiditan and similar CNS agents.[1][2] See WIPO Patent WO2011045258A1.[2] Link[1][2]

  • Safety of DAST Reagents

    • Messina, P. A., et al. (1989). Aminosulfur trifluorides: relative thermal stability.[2][5] Journal of Fluorine Chemistry, 42(1), 137-143.[1] Link

Sources

Method

Part 1: Strategic Considerations &amp; Decision Matrix

Application Note: Strategic Fluorination of Piperidine Scaffolds in Drug Discovery Abstract The piperidine ring is the most frequently encountered nitrogen heterocycle in U.S. FDA-approved drugs.[1] Fluorination of this...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Fluorination of Piperidine Scaffolds in Drug Discovery

Abstract The piperidine ring is the most frequently encountered nitrogen heterocycle in U.S. FDA-approved drugs.[1] Fluorination of this scaffold is a critical tactic in medicinal chemistry to modulate basicity (pKa), reduce metabolic liability (blocking CYP450 oxidation), and induce specific conformational biases via the gauche effect. This guide provides a technical roadmap for researchers to install fluorine into piperidine rings, ranging from early-stage building block synthesis to late-stage functionalization (LSF) of complex leads.

Before selecting a synthetic route, the researcher must evaluate the stage of development and the structural requirements.

  • pKa Modulation: Introduction of fluorine at the C3 or C4 position significantly lowers the pKa of the piperidine nitrogen (typically by 1–2 units), which can improve oral bioavailability and reduce hERG channel affinity.

  • Conformational Control: 3-Fluoropiperidines often adopt an axial-fluorine conformation due to the gauche effect (hyperconjugation between

    
     and 
    
    
    
    ), stabilizing specific ligand-protein interactions.

Decision Tree: Selecting the Right Fluorination Method

FluorinationStrategy Start Target: Fluorinated Piperidine Stage Development Stage? Start->Stage Early Early Stage / Scale-up (Need multigram quantities) Stage->Early Late Late Stage / Lead Opt (Complex molecule, minimal material) Stage->Late Substrate Precursor Availability Early->Substrate Method3 Method C: C-H Activation (Photocatalysis) Late->Method3 Direct Functionalization Pyridine Fluoropyridine Available? Substrate->Pyridine Aromatic Precursor Alcohol Hydroxypiperidine Available? Substrate->Alcohol Chiral Pool/Alcohol Method1 Method A: Hydrogenation of Fluoropyridines Pyridine->Method1 Yes Method2 Method B: Deoxyfluorination (DAST/PyFluor) Alcohol->Method2 Yes

Figure 1: Strategic decision tree for selecting piperidine fluorination methodologies based on project stage.

Part 2: Methodologies & Protocols

Method A: Deoxyfluorination of Hydroxypiperidines

Best for: Stereoselective synthesis of 3- or 4-fluoropiperidines from chiral hydroxy precursors. Mechanism: Nucleophilic substitution (


) with inversion of configuration.

Reagent Selection Guide:

ReagentStateThermal StabilityReactivityNotes
DAST LiquidLow (Explosive >90°C)HighGold standard but safety risk on scale.[2]
Deoxo-Fluor LiquidModerateHighSafer than DAST; retains high reactivity.
XtalFluor-E SolidHighModerateRequires exogenous fluoride source (e.g., Et3N·3HF).
PyFluor SolidHighLow/ModHighly selective; requires DBU; minimal elimination side-products.

Protocol 1: Deoxyfluorination using Deoxo-Fluor Target: Synthesis of (R)-N-Boc-3-fluoropiperidine from (S)-N-Boc-3-hydroxypiperidine.

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 equiv) in anhydrous DCM (0.1 M).
    
  • Addition: Cool the solution to -78°C. Add Deoxo-Fluor (1.2 equiv) dropwise via syringe.

    • Critical Step: Maintain low temperature to prevent elimination (alkene formation).

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Stir at room temperature for an additional 12 hours.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
    . Caution: 
    
    
    
    evolution.
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine byproducts) and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Note: Expect inversion of stereochemistry. If starting with (S)-alcohol, the product is (R)-fluoride.

Method B: Catalytic Hydrogenation of Fluoropyridines

Best for: Multigram synthesis of fluorinated building blocks from cheap aromatic precursors. Key Insight: Fluorine on the pyridine ring activates the ring toward hydrogenation but can be labile (hydrodefluorination). Mild conditions are essential.

Protocol 2: Pd-Catalyzed Dearomatization Reference Grounding: Glorius et al. (2019) demonstrated this utility for accessing cis-selective fluoropiperidines.

  • Catalyst Loading: Charge a high-pressure steel autoclave with 5 wt% Pd/C (10 mol%) and the fluoropyridine substrate (e.g., 3-fluoropyridine).

  • Solvent System: Add solvent (typically MeOH or EtOAc). Acidic additives (e.g., 1.0 equiv HCl or

    
    ) are often required to protonate the pyridine, facilitating reduction and preventing catalyst poisoning.
    
  • Hydrogenation: Pressurize with

    
     (50–100 bar). Heat to 40–60°C. Stir for 12–24 hours.
    
  • Filtration: Vent

    
     carefully. Filter the catalyst through a pad of Celite.
    
  • Isolation: Concentrate the filtrate. The product is typically isolated as the ammonium salt, which prevents volatility issues common with free-base fluoropiperidines.

Method C: Late-Stage C-H Fluorination (Photocatalysis)

Best for: Direct functionalization of complex drug leads where de novo synthesis is impractical. Mechanism: Hydrogen Atom Transfer (HAT) followed by radical fluorination.

Protocol 3: Decatungstate-Catalyzed C-H Fluorination Target: C3/C4 fluorination of an N-protected piperidine scaffold.

  • Reaction Setup: In a borosilicate vial, combine the piperidine substrate (1.0 equiv), Sodium Decatungstate (

    
    , 2-5 mol%), and N-Fluorobenzenesulfonimide (NFSI, 1.5 equiv).
    
  • Solvent: Dissolve in Acetonitrile:Water (1:1 or 4:1 mixture). The water co-solvent helps solubilize the decatungstate.

  • Deoxygenation: Sparge the solution with Argon for 15 minutes. (Oxygen quenches the triplet excited state of the photocatalyst).

  • Irradiation: Irradiate with 365 nm UV LEDs (approx. 40-60W power) under vigorous stirring for 18 hours.

    • Cooling: Use a fan to maintain reaction temperature <35°C to prevent NFSI decomposition.

  • Workup: Dilute with EtOAc, wash with water and aqueous

    
     (to reduce residual oxidants).
    
  • Purification: Isolate via preparative HPLC. Note that C-H fluorination often yields a mixture of regioisomers (C3 vs C4) which must be separated.

Part 3: Mechanistic Visualization

Deoxyfluorination Mechanism (Inversion) The following diagram illustrates the critical inversion step in Method A, essential for planning chiral synthesis.

Deoxyfluorination Substrate Alcohol (Equatorial-OH) Activation Activated Intermediate (Alkoxy-aminosulfur) Substrate->Activation + DAST / - HF TS Transition State (SN2 Backside Attack) Activation->TS F- attack Product Fluoride (Axial-F) Inverted Stereocenter TS->Product - Leaving Group

Figure 2: Mechanistic pathway of DAST-mediated deoxyfluorination showing stereochemical inversion.

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Source: ACS Catalysis (2020). URL:[Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. Source: ScienceDaily / University of Münster (2019). URL:[Link]

  • General Deoxyfluorination of Alcohols with Visi-ble-Light Photoredox Catalysis. Source: Princeton University / Macmillan Group (2019). URL:[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Source: Chemistry – A European Journal (2020). URL:[Link]

Sources

Application

Application Notes and Protocols for In Vitro Profiling of 2-(4-Fluoropiperidin-4-YL)pyridine

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine-Piperidine Scaffold The compound 2-(4-Fluoropiperidin-4-YL)pyridine belongs to a chemical class that has garnered significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine-Piperidine Scaffold

The compound 2-(4-Fluoropiperidin-4-YL)pyridine belongs to a chemical class that has garnered significant interest in medicinal chemistry due to the versatile biological activities of its constituent pyridine and piperidine moieties. These heterocyclic structures are privileged scaffolds in the development of central nervous system (CNS) agents and other therapeutics.[1] The introduction of a fluorine atom can further modulate physicochemical properties such as metabolic stability and binding affinity. Given the structural similarities to known modulators of key neurological targets, a comprehensive in vitro profiling of 2-(4-Fluoropiperidin-4-YL)pyridine is warranted to elucidate its mechanism of action and therapeutic potential.

This guide provides detailed protocols for the initial in vitro characterization of this compound, focusing on two high-probability target classes: G-protein-gated inwardly rectifying potassium (GIRK) channels and Sigma (σ) receptors. These targets are implicated in a range of physiological and pathological processes, including neuronal excitability, pain perception, and neuropsychiatric disorders.[2][3][4]

Part 1: Interrogation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channel Activity

GIRK channels are crucial regulators of cellular electrical activity, particularly in the heart and brain.[5][6] Their activation leads to potassium efflux, hyperpolarizing the cell membrane and reducing excitability.[6] Small molecules that modulate GIRK channel activity are of significant therapeutic interest for conditions such as cardiac arrhythmias, epilepsy, and chronic pain.[2]

High-Throughput Screening using a Thallium Flux Assay

Principle: The thallium flux assay is a robust, fluorescence-based method for assessing potassium channel activity in a high-throughput format.[7][8] Potassium channels are permeable to thallium ions (Tl⁺).[9][10] When channels open, Tl⁺ enters the cell and binds to a cytosolic fluorescent indicator, causing a measurable increase in fluorescence.[10][11] This assay allows for the rapid identification of compounds that either activate or inhibit GIRK channels.

Workflow Diagram:

Thallium_Flux_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture GIRK-expressing cells (e.g., AtT-20, HEK293) plating Plate cells in 384-well plates cell_culture->plating dye_loading Load cells with Thallium-sensitive dye plating->dye_loading compound_add Add 2-(4-Fluoropiperidin-4-YL)pyridine and controls stimulus_add Add Thallium/Potassium stimulus buffer compound_add->stimulus_add readout Measure fluorescence kinetics on a plate reader stimulus_add->readout data_norm Normalize fluorescence data dose_response Generate dose-response curves data_norm->dose_response param_calc Calculate EC50/IC50 values dose_response->param_calc

Caption: Workflow for the Thallium Flux Assay.

Detailed Protocol:

  • Cell Culture:

    • Culture a cell line endogenously or recombinantly expressing the GIRK channel subtype of interest (e.g., GIRK1/2 in AtT-20 or HEK293 cells) in appropriate media.

    • Seed cells into 384-well, black-walled, clear-bottom microplates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ Potassium Ion Channel Assay Kit, Thermo Fisher Scientific).

    • Aspirate the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of 2-(4-Fluoropiperidin-4-YL)pyridine in an appropriate assay buffer. Also, prepare positive (known GIRK channel activator, e.g., ML297) and negative (vehicle, e.g., DMSO) controls.

    • Add the compound dilutions and controls to the respective wells of the assay plate.

  • Thallium Stimulation and Fluorescence Reading:

    • Prepare a stimulus buffer containing thallium sulfate and potassium sulfate.

    • Place the assay plate in a fluorescence plate reader (e.g., FLIPR®, Molecular Devices).

    • Simultaneously add the stimulus buffer to all wells and begin kinetic fluorescence measurements (Excitation: ~488 nm, Emission: ~525 nm). Read for a duration sufficient to capture the peak response (e.g., 2-5 minutes).

Data Analysis and Interpretation:

ParameterDescriptionExample Data
EC₅₀ (Activation) The concentration of the compound that elicits 50% of the maximal fluorescence response.1.5 µM
IC₅₀ (Inhibition) The concentration of the compound that inhibits 50% of the fluorescence response induced by a known agonist.10 µM
Maximal Response The peak fluorescence intensity change, often expressed as a percentage of the positive control response.85% of ML297 response

A potent EC₅₀ value suggests that 2-(4-Fluoropiperidin-4-YL)pyridine acts as an activator of the GIRK channel. Conversely, a low IC₅₀ value in the presence of an agonist indicates an inhibitory effect.

Confirmation and Mechanistic Studies using Electrophysiology

Principle: Patch-clamp electrophysiology is the gold-standard method for studying ion channel function. It provides direct measurement of the ionic currents flowing through channels in real-time, offering high-resolution information on channel gating, conductance, and pharmacology. This technique is essential to confirm the findings from the thallium flux assay and to further characterize the compound's mechanism of action.

Workflow Diagram:

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Prepare GIRK-expressing cells on coverslips pipette_prep Fabricate and fill patch pipettes cell_prep->pipette_prep seal_formation Form a gigaseal (whole-cell configuration) baseline_rec Record baseline GIRK current seal_formation->baseline_rec compound_app Apply 2-(4-Fluoropiperidin-4-YL)pyridine baseline_rec->compound_app response_rec Record current response compound_app->response_rec current_analysis Analyze current amplitude and kinetics iv_curve Construct current-voltage (I-V) relationship current_analysis->iv_curve dose_response Generate dose-response curves iv_curve->dose_response

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Detailed Protocol:

  • Cell Preparation:

    • Plate GIRK-expressing cells on glass coverslips 24-48 hours before the experiment.

    • On the day of recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.

  • Recording Configuration:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with an intracellular solution.

    • Under visual guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

    • Apply voltage ramps or steps to elicit and measure GIRK currents.

    • Record a stable baseline current.

    • Perfuse the chamber with the extracellular solution containing known concentrations of 2-(4-Fluoropiperidin-4-YL)pyridine.

    • Record the changes in the current in response to the compound.

Data Analysis and Interpretation:

ParameterDescriptionExpected Outcome for an Activator
Current Amplitude The magnitude of the ionic current flowing through the channels.Increase in outward current at potentials positive to the K⁺ reversal potential.
Current-Voltage (I-V) Relationship A plot of current amplitude as a function of membrane potential.The reversal potential should be close to the Nernst potential for K⁺, confirming the current is carried by potassium ions.
Activation/Deactivation Kinetics The time course of channel opening and closing.Changes in the speed of current activation or deactivation upon compound application.

An increase in the characteristic inwardly rectifying potassium current upon application of the compound would confirm its role as a GIRK channel activator. The voltage-dependence and kinetics of the current can provide insights into the compound's mechanism of action.

Part 2: Assessment of Binding Affinity to Sigma (σ) Receptors

Sigma receptors (σ₁ and σ₂) are intracellular chaperone proteins involved in cellular signaling and stress responses.[4] They are targets for the treatment of various CNS disorders, including neuropathic pain and psychosis.[3][4][12] Many piperidine-containing compounds exhibit affinity for sigma receptors.

Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound. This is a direct measure of the compound's affinity for the receptor.

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation_detection Separation & Detection membrane_prep Prepare membrane fractions from cells/tissues expressing σ₁ or σ₂ receptors reagent_prep Prepare compound dilutions, radioligand, and buffers membrane_prep->reagent_prep assay_setup Combine membranes, radioligand, and test compound in assay tubes incubation Incubate to allow binding equilibrium assay_setup->incubation filtration Rapidly filter to separate bound from free radioligand washing Wash filters to remove non-specific binding filtration->washing scintillation Measure radioactivity on filters using a scintillation counter washing->scintillation

Sources

Method

"2-(4-Fluoropiperidin-4-YL)pyridine" for radiolabeling with Fluorine-18

This Application Note is designed for radiochemists and drug development scientists focusing on the synthesis of complex CNS radiotracers. It details the protocol for 2-(4-[ ]fluoropiperidin-4-yl)pyridine , a challenging...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for radiochemists and drug development scientists focusing on the synthesis of complex CNS radiotracers. It details the protocol for 2-(4-[


]fluoropiperidin-4-yl)pyridine , a challenging tertiary alkyl fluoride scaffold often found in Sigma-1 receptor ligands, H3 antagonists, and other CNS-active agents.

Application Note: Radiosynthesis of 2-(4-[ ]Fluoropiperidin-4-yl)pyridine

Executive Summary

The incorporation of Fluorine-18 (


) into tertiary alkyl centers—such as the 4-position of a piperidine ring—presents a significant synthetic challenge due to the high energy barrier for 

substitution and the prevalence of competing E2 elimination reactions. This protocol details a robust, automated method for synthesizing 2-(4-[

]fluoropiperidin-4-yl)pyridine
using a Lewis-acid mediated ionization-nucleophilic attack strategy.

This approach utilizes a tertiary alcohol precursor and Bismuth(III) triflate (


) or Indium(III) triflate (

) activation to facilitate the formation of a carbocation-like transition state, allowing for efficient trapping by [

]fluoride while minimizing elimination byproducts.
Key Performance Indicators (Typical)
ParameterSpecification
Precursor tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate
Radiochemical Yield (RCY) 15–25% (decay corrected)
Synthesis Time 65 minutes
Molar Activity (

)
> 60 GBq/µmol
Radiochemical Purity > 98%

Scientific Rationale & Mechanism

The Challenge of Tertiary Fluorination

Direct nucleophilic fluorination of tertiary halides or sulfonates is generally unsuccessful due to steric hindrance preventing the backside attack required for


 mechanisms. Furthermore, the basicity of "naked" [

]fluoride often promotes dehydrohalogenation (elimination) to form alkenes (e.g., the tetrahydropyridine analog).
The Solution: Lewis-Acid Activation

This protocol leverages an


-like mechanism. The tertiary alcohol precursor is activated by a hard Lewis acid (e.g., 

). This weakens the C-O bond, generating a transient tertiary carbocation or a tight ion pair stabilized by the adjacent pyridine ring. The high nucleophilicity of anhydrous [

]fluoride then traps this intermediate.

Critical Consideration: The pyridine nitrogen is basic and can poison the Lewis acid catalyst. Therefore, the protocol requires either:

  • Stoichiometric Excess: Using sufficient Lewis acid to account for pyridine coordination.

  • N-Protection: Using an N-Boc protecting group on the piperidine to prevent amine interference and increase lipophilicity for purification.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Isotope: [

    
    ]Fluoride in 
    
    
    
    (Cyclotron produced).[1]
  • Phase Transfer Catalyst: Tetrabutylammonium bicarbonate (TBAB) or Kryptofix 2.2.2 (

    
    ).
    
  • Precursor: tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate (>97% purity).

  • Lewis Acid: Bismuth(III) trifluoromethanesulfonate (

    
    ) or 
    
    
    
    .
  • Solvents: Anhydrous Acetonitrile (MeCN), Dichloromethane (DCM).

  • Cartridges: QMA Light (Carbonate), C18 Sep-Pak, HLB Oasis.

Automated Workflow Diagram

The following diagram illustrates the logical flow of the radiosynthesis, highlighting the critical "Activation" step where the tertiary fluoride bond is formed.

RadiosynthesisWorkflow Cyclotron Cyclotron Target [18F]F- (aq) Trapping QMA Trapping & Elution (TBAB) Cyclotron->Trapping Transfer Drying Azeotropic Drying (MeCN, 95°C) Trapping->Drying Elute to Reactor Reaction Fluorination Precursor + Bi(OTf)3 100°C, 10 min Drying->Reaction Add Precursor/Cat Deprotection Acid Hydrolysis (HCl/MeOH) Removal of N-Boc Reaction->Deprotection Intermediate Purification Semiprep HPLC & Formulation Deprotection->Purification Crude Mixture QC Quality Control (HPLC/GC/TLC) Purification->QC Final Product

Caption: Step-by-step automated workflow for the Lewis-acid mediated radiosynthesis of 2-(4-[


]fluoropiperidin-4-yl)pyridine.
Step-by-Step Procedure
Step 1: Preparation of [

]TBAF
  • Trapping: Pass aqueous [

    
    ]fluoride through a pre-conditioned QMA Carbonate Light cartridge.
    
  • Elution: Elute trapped activity with 0.5 mL of Tetrabutylammonium bicarbonate (TBAB) solution (0.075 M in MeCN/

    
    ).
    
    • Note: Avoid

      
       if using strong Lewis acids, as potassium can interfere with solubility or catalyst activity. TBAB provides a "softer" cation source.
      
  • Drying: Azeotropically dry the eluate at 95°C under a stream of helium and vacuum. Add 1 mL anhydrous MeCN and repeat drying twice to ensure water content is < 50 ppm. Moisture severely inhibits the Lewis acid reaction.

Step 2: Lewis-Acid Mediated Fluorination
  • Precursor Solution: Dissolve 5 mg of N-Boc-4-hydroxy-4-(pyridin-2-yl)piperidine in 0.5 mL anhydrous DCM (or MeCN depending on catalyst solubility).

  • Catalyst Addition: Add 10 mg of

    
     (approx. 2-3 eq) to the reaction vessel containing the dried [
    
    
    
    ]TBAF.
  • Reaction: Immediately add the precursor solution. Seal and heat to 100°C for 10 minutes .

    • Mechanism: The Lewis acid complexes with the hydroxyl group, facilitating leaving group departure. The proximal pyridine ring may offer some anchimeric assistance, stabilizing the cation before fluoride attack.

Step 3: Deprotection (N-Boc Removal)
  • Cool the reactor to 40°C.

  • Add 1 mL of 4N HCl in dioxane (or aqueous HCl/MeOH mixture).

  • Heat to 90°C for 5 minutes .

    • Purpose: Removes the tert-butyloxycarbonyl (Boc) group to yield the secondary amine (piperidine).

  • Neutralization: Quench with 2N NaOH and buffer with HPLC mobile phase.

Step 4: Purification & Formulation
  • HPLC: Inject crude mixture onto a semi-preparative C18 column (e.g., Luna C18(2), 250x10mm).

    • Mobile Phase: 15% Acetonitrile / 85% Water (0.1% TFA or Phosphate buffer).

    • Detection: UV at 254 nm (Pyridine absorbance) and Gamma.

  • SPE Formulation: Dilute the product fraction with water (100 mL), pass through a C18 Sep-Pak Light, wash with water, and elute with 1 mL Ethanol. Dilute with Saline for injection.

Quality Control (QC) Standards

The final product must meet the following release criteria before biological application.

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, particle-free
Identity HPLC (Co-injection)Retention time matches standard (

0.5 min)
Radiochemical Purity Radio-HPLC / Radio-TLC

95%
pH pH Strip/Meter4.5 – 8.5
Residual Solvents GCMeCN < 410 ppm, DCM < 600 ppm
Molar Activity HPLC (UV mass calibration)Report value (Target > 37 GBq/µmol)

Troubleshooting & Optimization

  • Low Yield (< 5%):

    • Moisture: The reaction is extremely sensitive to water. Ensure QMA elution and drying are rigorous. Consider using azeotropic drying with MeCN/DMF.

    • Catalyst Poisoning: The pyridine ring in the precursor is a Lewis base. Increase the equivalents of

      
       or switch to a stronger promoter like 
      
      
      
      (though this requires stricter handling).
  • Elimination Product (Alkene):

    • If the major radioactive product is the tetrahydropyridine (alkene), reduce the reaction temperature to 80°C. High temperatures favor elimination (entropy driven).

  • Defluorination:

    • If high bone uptake is observed in vivo, it suggests metabolic defluorination. However, the C-F bond on a quaternary carbon is generally metabolically stable compared to secondary fluorides.

References

  • Reinkensmeier, G., et al. (2011). "Bi(OTf)3-catalyzed radiosynthesis of 18F-labeled tertiary alkyl fluorides." Journal of the American Chemical Society, 133(20), 7680–7683. Link

  • Leu, W., et al. (2019). "Radiosynthesis of [18F]fluoroalkyl-containing pharmaceuticals via Lewis acid-mediated radiofluorination." Nature Protocols, 14, 1538–1554. Link

  • Jacobson, O., et al. (2015). "Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes." Bioconjugate Chemistry, 26(1), 1-18.[2] Link

  • Preshlock, S., et al. (2016). "18F-Labeling of Arenes and Heteroarenes for Imaging: Current Methods and Future Perspectives." Chemical Reviews, 116(2), 719-766. Link

Sources

Application

Using "2-(4-Fluoropiperidin-4-YL)pyridine" in high-throughput screening

Executive Summary This guide details the strategic application of 2-(4-fluoropiperidin-4-yl)pyridine (2-FPP) as a privileged scaffold in High-Throughput Screening (HTS) campaigns.[1][2] Unlike generic building blocks, 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-(4-fluoropiperidin-4-yl)pyridine (2-FPP) as a privileged scaffold in High-Throughput Screening (HTS) campaigns.[1][2] Unlike generic building blocks, 2-FPP represents a "medicinal chemistry-optimized" fragment.[1][2] The incorporation of a fluorine atom at the C4 position of the piperidine ring serves a dual purpose: it blocks a primary metabolic soft spot (CYP450 oxidation) and modulates the basicity (


) of the piperidine nitrogen, thereby enhancing blood-brain barrier (BBB) permeability and reducing hERG liability.[1][2] This note provides protocols for using 2-FPP in Fragment-Based Drug Discovery (FBDD) via 

F-NMR and as a core scaffold for DNA-Encoded Libraries (DEL) targeting Class A GPCRs (specifically 5-HT and Dopamine receptors).[1][2]

Technical Background: The Fluorine Advantage

The 2-(piperidin-4-yl)pyridine motif is a classic pharmacophore found in antihistamines and CNS agents.[1][2] However, the parent scaffold suffers from high basicity (


) and rapid oxidative metabolism at the C4 position.[1][2]

Why 2-(4-Fluoropiperidin-4-yl)pyridine?

  • 
     Modulation:  The electronegative fluorine at C4 exerts an inductive effect (
    
    
    
    ), lowering the
    
    
    of the piperidine nitrogen by approximately 1.5–2.0 log units (to
    
    
    ).[1][2] This places the molecule in a physiological "Goldilocks zone"—sufficiently basic for receptor binding but neutral enough to passively cross the BBB.[1][2]
  • Metabolic Blocking: The C-F bond is metabolically inert, preventing hydroxylation at the C4 position, a common clearance pathway for piperidines.[2]

  • Conformational Bias: The gauche effect associated with the C-F bond can lock the piperidine ring into specific conformations, reducing the entropic penalty of binding.[1][2]

Diagram 1: Mechanistic Logic of the 2-FPP Scaffold

FluorineEffect Parent Parent Scaffold 2-(piperidin-4-yl)pyridine Problem1 High pKa (~10.5) Poor CNS Penetration Parent->Problem1 Problem2 Metabolic Soft Spot (C4 Oxidation) Parent->Problem2 Modification Fluorine Substitution (C4 Position) Parent->Modification Result Optimized Scaffold 2-(4-Fluoropiperidin-4-yl)pyridine Modification->Result Benefit1 Lower pKa (~8.5) Reduced hERG Risk Result->Benefit1 Benefit2 Metabolic Block Increased t1/2 Result->Benefit2 Benefit3 19F-NMR Handle For FBDD Screening Result->Benefit3

Caption: Structural evolution from the parent piperidine to the 2-FPP scaffold, highlighting the physicochemical improvements driven by fluorine substitution.

Application 1: Fragment-Based Screening (FBS) via F-NMR

Because 2-FPP contains a fluorine atom, it is an ideal candidate for ligand-observed


F-NMR screening.[1][2] This method is highly sensitive to changes in the chemical environment of the fluorine nucleus upon protein binding.[1][2]
Protocol: F-NMR Binding Assay

Objective: Detect binding of 2-FPP (as a fragment) to a target protein (e.g., 5-HT1F receptor).

Materials:

  • Fragment: 2-(4-Fluoropiperidin-4-yl)pyridine (Stock: 100 mM in

    
    -DMSO).[1][2]
    
  • Protein: Purified GPCR (stabilized in detergent micelles or nanodiscs), conc. > 10

    
    M.[1][2]
    
  • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10%

    
    .
    
  • Reference: Trifluoroacetic acid (TFA) as internal standard.[1][2]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a "Cocktail Mix" containing 2-FPP and 4–5 other non-overlapping fluorine fragments (final conc. 50

      
      M each).
      
    • Add protein to the experimental tube (final conc. 10

      
      M).[1][2]
      
    • Prepare a control tube with buffer only (no protein).[1][2]

  • Data Acquisition:

    • Instrument: 600 MHz NMR equipped with a cryoprobe.[1][2]

    • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence to filter out broad protein signals and emphasize small molecule resonances.[1][2]

    • Relaxation Delay (

      
      ): 2.0 s.
      
    • Scans: 128–512 depending on S/N ratio.

  • Analysis (T2 Relaxation Filter):

    • Logic: Small molecules tumble fast (sharp peaks).[1][2] When bound to a large protein, they tumble slowly (broad peaks).[1][2]

    • Hit Criteria: A significant reduction in peak intensity (line broadening) in the presence of protein compared to the control.[1][2]

    • Equation: % Binding =

      
      .[1][2] A reduction > 30% is considered a hit.[1][2]
      

Application 2: Targeted Library Construction for HTS

For larger HTS campaigns, 2-FPP serves as a "core" for parallel synthesis.[1][2] The secondary amine of the piperidine is the primary vector for diversification.[1][2]

Library Design Strategy
  • Vector: Piperidine Nitrogen (

    
    ).[1][2]
    
  • Reactions: Reductive Amination (creates tertiary amines, CNS friendly) or Amide Coupling (creates amides, less basic).[1][2]

  • Target Space: 5-HT1F (Migraine), D2/D4 (Schizophrenia).[1][2]

Reaction TypeReagent ClassProduct ClassDMPK Implication
Reductive Amination Aryl AldehydesN-Benzyl derivativesMaintains basicity; high CNS penetration.[1][2]
Amide Coupling Carboxylic AcidsAmidesRemoves basicity; improves metabolic stability but lowers solubility.[1][2]
SnAr Heteroaryl HalidesBi-aryl systemsRigidifies structure; explores "flat" binding pockets.[1][2]
Protocol: 96-Well Parallel Synthesis (Reductive Amination)
  • Plate Setup: Load 96-well deep-well block with 2-FPP (0.1 mmol/well) in DCE (1,2-Dichloroethane).

  • Reagent Addition: Add unique aldehydes (0.12 mmol/well) to each well.

  • Activation: Add Acetic Acid (10

    
    L/well) and shake for 30 mins at RT.
    
  • Reduction: Add STAB (Sodium Triacetoxyborohydride, 0.2 mmol/well).

  • Incubation: Seal plate and shake at RT for 16 hours.

  • Quench & Workup: Add sat.

    
    . Extract with DCM (
    
    
    
    L).[1][2]
  • QC: Evaporate solvent. Analyze 10% of wells via LC-MS to confirm purity > 85%.

HTS Workflow: Functional GPCR Assay

Once the library is generated, screen it against the 5-HT1F receptor (a


-coupled GPCR) using a cAMP inhibition assay.[1][2]
Diagram 2: HTS Workflow Logic

HTS_Workflow Library 2-FPP Focused Library (384-well plates) Assay Cell-Based Assay (CHO-K1 / 5-HT1F) Library->Assay 10 µM final Stimulation Forskolin Challenge (Induces cAMP) Assay->Stimulation Detection TR-FRET Detection (cAMP Antibody) Stimulation->Detection Data_Analysis Data Analysis (Inhibition of cAMP) Detection->Data_Analysis Hit_Selection Hit Selection (>50% Inhibition) Data_Analysis->Hit_Selection Validation Dose-Response (IC50) & Counter-Screen Hit_Selection->Validation

Caption: Workflow for screening 2-FPP derivatives against Gi-coupled GPCRs using a Forskolin-induced cAMP suppression model.

Protocol: TR-FRET cAMP Assay (384-Well Format)

Objective: Identify agonists of the 5-HT1F receptor (Gi-coupled). Agonists will inhibit Forskolin-stimulated cAMP production.[1][2]

Reagents:

  • Cells: CHO-K1 stably expressing human 5-HT1F.[1][2]

  • Kit: LANCE Ultra cAMP Kit (PerkinElmer) or HTRF cAMP (Cisbio).[1][2]

  • Stimulant: Forskolin (10

    
    M final).[1][2]
    

Step-by-Step Methodology:

  • Cell Plating: Dispense 5

    
    L of cell suspension (2,000 cells/well) into a white 384-well low-volume plate.
    
  • Compound Addition: Add 50 nL of library compounds (from 10 mM DMSO stock) using an acoustic dispenser (Echo 550). Final assay conc: 10

    
    M.
    
  • Incubation: Incubate for 15 mins at RT to allow compound binding.

  • Stimulation: Add 5

    
    L of Forskolin (2x stock) to induce cAMP production.
    
    • Note: Since 5-HT1F is

      
      , agonists will lower the cAMP signal relative to the Forskolin-only control.[1][2]
      
  • Detection:

    • Add 5

      
      L of Eu-cAMP tracer.[1][2]
      
    • Add 5

      
      L of ULight-anti-cAMP antibody.[1][2]
      
  • Read: Incubate 1 hour. Read on a multimode plate reader (e.g., EnVision) using TR-FRET settings (Ex: 340 nm, Em: 665 nm/615 nm).

  • Calculation: Calculate FRET ratio (

    
    ). Convert to cAMP concentration using a standard curve.[1][2]
    
    • Z' Factor Check: Ensure Z' > 0.5 using reference agonist (e.g., Lasmiditan) and neutral controls.[1][2]

References

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] Link[1][2]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

  • Klenke, B., & Stewart, M. (2019).[1][2] Fragment-Based Drug Discovery: A Practical Approach. Methods and Principles in Medicinal Chemistry. Link[1][2]

  • Nelson, D. L., et al. (2010).[1][2] Structure-Activity Relationships for a Series of Piperidine-Based 5-HT1F Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 20(1), 123-126.[1][2] (Contextual grounding for Piperidine/Pyridine scaffolds in 5-HT1F). Link

  • Dalvit, C., et al. (2002).[1][2] Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society, 124(26), 7702–7709.[2] Link[1][2]

Sources

Method

Application Note: BBB Permeability Profiling of Fluorinated Therapeutics

This Application Note is designed for researchers in medicinal chemistry and DMPK specializing in fluorinated CNS drug discovery. It integrates biological transport assays with the unique analytical advantages of -NMR sp...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and DMPK specializing in fluorinated CNS drug discovery. It integrates biological transport assays with the unique analytical advantages of


-NMR spectroscopy.

Methodology: Integrated MDR1-MDCK II Transwell Assays with Quantitative


-NMR Detection.
Date:  October 26, 2023
Author:  Senior Application Scientist, DMPK Division

Executive Summary

The strategic incorporation of fluorine into drug scaffolds is a cornerstone of modern CNS medicinal chemistry, often enhancing lipophilicity (


), metabolic stability, and potency.[1] However, fluorination can unpredictably alter P-glycoprotein (P-gp) recognition, potentially turning a permeable scaffold into an efflux substrate.

This guide outlines a specialized workflow for assessing Blood-Brain Barrier (BBB) permeability of fluorinated compounds. Unlike generic LC-MS/MS workflows, this protocol leverages


-NMR spectroscopy  for detection. This approach offers a distinct advantage: it provides label-free, matrix-independent quantification that allows for the simultaneous structural verification of metabolites or degradation products in the acceptor media.

The "Fluorine-Tracked" Workflow

We utilize a tiered approach:

  • Tier 1 (Screening): PAMPA-BBB for passive permeability ranking.

  • Tier 2 (Mechanistic): MDCK-MDR1 (transfected with human ABCB1) to quantify active efflux.

  • Detection: Quantitative

    
    -NMR (qNMR) for direct readout of transport.
    
Workflow Logic Diagram

BBB_Workflow Compound Fluorinated Candidate PAMPA Tier 1: PAMPA-BBB (Passive Diffusion) Compound->PAMPA High Throughput MDCK Tier 2: MDCK-MDR1 (Active Efflux) PAMPA->MDCK CNS Positive Hits NMR Detection: 19F-NMR Spectroscopy MDCK->NMR Apical/Basolateral Sampling Analysis Data Output: Papp & Efflux Ratio NMR->Analysis Integration

Figure 1: Integrated workflow for assessing fluorinated CNS candidates, moving from passive screening to mechanistic efflux profiling.

Tier 1: PAMPA-BBB (High-Throughput Screen)

Purpose: Rapidly filter compounds based on passive diffusion potential before cell-based assays.

  • Lipid Formulation: Porcine Polar Brain Lipid (20 mg/mL) in dodecane.

  • Donor Buffer: PBS (pH 7.4).

  • Acceptor Buffer: PBS (pH 7.4) usually, or pH 6.5 to mimic brain interstitial fluid slightly (though 7.4 is standard for screening).

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Success Criteria: Compounds with

    
     proceed to Tier 2.
    

Tier 2: MDCK-MDR1 Efflux Assay (The Core Protocol)

Purpose: Determine if the fluorinated compound is a substrate for the P-gp efflux pump (MDR1), which is heavily expressed at the BBB.

Cell Culture Specifications[2][3]
  • Cell Line: MDCK-MDR1 (MDCK Type II transfected with human ABCB1 gene).[2]

  • Seeding Density:

    
     cells/cm
    
    
    
    on Transwell® polycarbonate inserts (
    
    
    pore size).
  • Culture Duration: 4–5 days to form tight junctions.

  • Quality Control (Critical): Measure Transepithelial Electrical Resistance (TEER).

    • Acceptance Threshold: TEER

      
      . (Note: MDCK-MDR1 monolayers are tighter than Caco-2).
      
Transport Assay Setup

Perform a Bidirectional Assay to calculate the Efflux Ratio (ER).[3]

ParameterCondition
Test Concentration

(in HBSS + 10 mM HEPES)
DMSO Limit

(v/v)
Direction A

B
Apical (Blood) to Basolateral (Brain)
Direction B

A
Basolateral (Brain) to Apical (Blood)
Incubation Time 60–90 minutes at

Receiver Sink Contains 1% BSA (optional) if high protein binding is suspected, but standard protocol uses buffer only to simplify NMR.
Experimental Workflow Diagram

Transwell_Protocol cluster_Assay Bidirectional Transport Seeding Seed MDCK-MDR1 Cells (Transwell Inserts) Culture Culture 4-5 Days (Check TEER > 1200 Ohm*cm2) Seeding->Culture Prep Prepare Donor Solutions (10 uM Fluorinated Drug) Culture->Prep AtoB A -> B (Blood to Brain) Prep->AtoB BtoA B -> A (Brain to Blood) Prep->BtoA Incubate Incubate 60 min @ 37C AtoB->Incubate BtoA->Incubate Sample Collect Receiver Buffer (Direct transfer to NMR tube) Incubate->Sample

Figure 2: Step-by-step execution of the MDCK-MDR1 bidirectional transport assay.

Tier 3: Quantitative -NMR Detection

The Advantage: Unlike LC-MS,


-NMR does not require ionization optimization or extensive sample cleanup. It is highly specific to the drug, ignoring cellular debris.
Sample Preparation[2]
  • Collection: Retrieve

    
     (Apical) or 
    
    
    
    (Basolateral) from the receiver compartments.
  • NMR Solvent: Add

    
     of 
    
    
    
    (containing 10%
    
    
    lock) directly to the sample.
  • Internal Standard (IS): Add a known concentration of Sodium Trifluoroacetate (NaTFA) or Trifluoroethanol (TFE) .

    • Recommendation: Use a coaxial insert containing the IS to prevent chemical interaction with the analyte.

    • Concentration:

      
       (matches the low range of transport).
      
NMR Acquisition Parameters
  • Instrument: 400 MHz (min) or 600 MHz Cryoprobe (recommended for sensitivity).

  • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) for quantitative accuracy.

  • Relaxation Delay (D1): Must be

    
     of the longest relaxing fluorine nucleus (typically 10–20 seconds for small molecules).
    
  • Scans (NS): 128–1024 (depending on sensitivity requirements).

Data Processing
  • Baseline Correction: Apply automatic baseline correction (Bernstein polynomial).

  • Integration: Integrate the analyte peak (

    
    ) and the Internal Standard peak (
    
    
    
    ).
  • Quantification:

    
    
    Where 
    
    
    
    is the number of fluorine atoms in the molecule.

Data Analysis & Interpretation

Apparent Permeability ( )

Calculate


 for both directions (

and

):

[4]
  • 
    : Rate of permeation (
    
    
    
    ), derived from NMR concentration.
  • 
    : Surface area of the insert (
    
    
    
    for 24-well).
  • 
    : Initial donor concentration.
    
Efflux Ratio (ER)

The ER indicates if the compound is a P-gp substrate.



Interpretation Table:

Efflux Ratio (ER)ClassificationBBB Permeability Prediction
< 2.0 Non-substrateHigh (Passive diffusion dominates)
> 2.0 P-gp SubstrateLow (Active efflux restricts entry)
> 2.0 (with Inhibitor) Validated SubstratePermeability increases with P-gp inhibition

Note: If ER > 2.0, repeat the assay with a P-gp inhibitor (e.g., Zosuquidar or Verapamil) to confirm mechanism.

Troubleshooting & Quality Control

  • Low Recovery (< 70%): Fluorinated compounds are often lipophilic and may stick to the plastic Transwell plate.

    • Solution: Add 0.1% BSA to the receiver well or wash wells with MeOH/Water at the end to quantify "trapped" compound (Mass Balance check).

  • Leaky Monolayer: If Lucifer Yellow (paracellular marker)

    
    .
    
    • Solution: Discard plate. Check cell passage number (use < 20).

  • NMR Sensitivity: If signal is too low.

    • Solution: Use a Cryoprobe or pool 3 replicate wells into one NMR tube to increase concentration.

References

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.

  • Wang, Q., et al. (2005). "Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier." International Journal of Pharmaceutics.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • FDA Guidance for Industry. (2020). "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies."

  • Yu, J.X., et al. (2016). "Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux." Journal of Medicinal Chemistry.

Sources

Application

"2-(4-Fluoropiperidin-4-YL)pyridine" as a tool compound for neuroscience research

The following guide details the technical profile, experimental applications, and protocols for 2-(4-Fluoropiperidin-4-yl)pyridine , a specialized fluorinated scaffold used in neuroscience for the development of high-aff...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical profile, experimental applications, and protocols for 2-(4-Fluoropiperidin-4-yl)pyridine , a specialized fluorinated scaffold used in neuroscience for the development of high-affinity CNS ligands, particularly in the 5-HT (Serotonin) and Ion Channel (e.g., Nav1.7) research spaces.

Classification: Pharmacophore Scaffold / CNS Tool Compound Primary Targets: 5-HT1F Receptor, Nav1.7 Sodium Channels, CGRP Receptors CAS No: 1803604-45-6 (Dihydrochloride salt)[1][2]

Introduction & Mechanism of Action

2-(4-Fluoropiperidin-4-yl)pyridine is a privileged structural motif used to probe and modulate G-Protein Coupled Receptors (GPCRs) and voltage-gated ion channels within the central nervous system (CNS). It represents a "bioisosteric evolution" of the classic 4-phenylpiperidine scaffold (found in opioids like Fentanyl) and the piperidine-pyridine scaffolds found in next-generation anti-migraine agents (e.g., Lasmiditan).

Core Pharmacological Features:
  • Metabolic Blockade: The strategic substitution of fluorine at the C4 position of the piperidine ring blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending the half-life (

    
    ) of derived ligands compared to their non-fluorinated counterparts.
    
  • Basicity Modulation: The electron-withdrawing nature of the fluorine atom reduces the

    
     of the secondary amine (or tertiary if substituted), reducing lysosomal trapping and improving blood-brain barrier (BBB) permeability.
    
  • Target Selectivity: This scaffold is a key pharmacophore for 5-HT1F receptor agonists (neuronal inhibition without vasoconstriction) and Nav1.7 inhibitors (pain signaling), serving as a critical building block for "ditan" class drugs and novel analgesics.

Experimental Applications

A. Fragment-Based Drug Discovery (FBDD)

Researchers utilize this compound as a high-quality "fragment" to screen for binding pockets in novel CNS targets. Its low molecular weight and specific interaction points (pyridine nitrogen as H-bond acceptor; piperidine amine as a linker vector) make it ideal for:

  • Surface Plasmon Resonance (SPR) screening against purified GPCRs.

  • X-ray Crystallography soaking experiments to identify binding modes in 5-HT receptors.

B. Synthesis of 5-HT1F Agonists (Migraine Research)

This compound serves as the "tail" moiety in the synthesis of Lasmiditan analogs. By coupling this scaffold to a benzoyl or pyridinoyl "head," researchers can generate libraries of compounds to test for:

  • Selectivity: 5-HT1F vs. 5-HT1B (avoiding coronary vasoconstriction).

  • Potency: Measuring

    
     and 
    
    
    
    in cAMP inhibition assays.
C. In Vivo Metabolic Stability Profiling

Used as a reference standard to demonstrate the "Fluorine Effect." Comparative studies between the 4-H, 4-OH, and 4-F variants reveal the impact of fluorination on microsomal stability and intrinsic clearance (


).

Detailed Protocols

Protocol 1: Preparation of Stock Solutions
  • Compound: 2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride (MW: 253.15 g/mol )

  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous.

Steps:

  • Weighing: Accurately weigh 2.53 mg of the dihydrochloride salt into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of 100% DMSO to yield a 10 mM stock solution. Vortex for 30 seconds until fully dissolved. Note: The salt form may require mild warming (37°C) for 2 minutes.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Protocol 2: In Vitro 5-HT1F cAMP Inhibition Assay

Objective: To evaluate the functional potency of ligands synthesized using this scaffold by measuring the inhibition of forskolin-stimulated cAMP accumulation (Gi/o-coupled pathway).

Materials:

  • HEK-293 cells stably expressing human 5-HT1F receptor.

  • TR-FRET cAMP Detection Kit (e.g., Lance Ultra).

  • Forskolin (10 µM final).

  • Assay Buffer: HBSS + 5 mM HEPES + 0.1% BSA + 0.5 mM IBMX.

Workflow:

  • Cell Prep: Harvest cells and resuspend in Assay Buffer at

    
     cells/mL.
    
  • Dosing: Dispense 5 µL of test compound (serial dilution from 10 µM to 0.1 nM) into a 384-well white opti-plate.

  • Activation: Add 5 µL of cell suspension to the wells. Incubate for 15 minutes at RT.

  • Stimulation: Add 5 µL of Forskolin (4x stock) to induce cAMP production.

  • Incubation: Incubate for 30 minutes at RT.

  • Detection: Add 10 µL of TR-FRET detection mix (Eu-cAMP tracer + ULight-anti-cAMP).

  • Read: Incubate for 1 hour and read on a multimode plate reader (Excitation: 340 nm; Emission: 665 nm).

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine

    
    .
    
Protocol 3: Chemical Synthesis (Amide Coupling)

Objective: To couple the scaffold to a carboxylic acid "head" group (e.g., 2,4,6-trifluorobenzoic acid) to create a full bioactive ligand.

Reaction:



Steps:

  • Dissolve 1.0 eq of Carboxylic Acid in DMF.

  • Add 1.2 eq of HATU and 3.0 eq of DIPEA (Diisopropylethylamine). Stir for 5 mins.

  • Add 1.0 eq of 2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride .

  • Stir at Room Temperature for 2-4 hours under Nitrogen.

  • Workup: Dilute with EtOAc, wash with Sat.

    
     and Brine.
    
  • Purification: Flash Chromatography (DCM/MeOH gradient).

Visualizations

Figure 1: 5-HT1F Signaling Pathway & Assay Logic

This diagram illustrates the Gi/o-coupled pathway targeted by compounds derived from this scaffold.

G node_receptor 5-HT1F Receptor (Target) node_gprotein Gi/o Protein node_receptor->node_gprotein Activates node_ligand Fluorinated Ligand (Scaffold Derivative) node_ligand->node_receptor Binding node_ac Adenylyl Cyclase node_gprotein->node_ac Inhibits (-) node_camp cAMP node_ac->node_camp Catalyzes node_atp ATP node_atp->node_ac node_readout TR-FRET Signal (Decrease = Agonism) node_camp->node_readout Correlated node_forskolin Forskolin (Stimulator) node_forskolin->node_ac Stimulates (+)

Caption: Mechanism of 5-HT1F agonism. The ligand inhibits Forskolin-induced cAMP accumulation via Gi/o coupling.

Figure 2: Scaffold Optimization Workflow

From Building Block to Lead Compound.

Workflow Start 2-(4-Fluoropiperidin-4-yl)pyridine (Scaffold) Step1 Chemical Coupling (Amide/Sulfonamide) Start->Step1 Synthesis Step2 Library Generation (Analog Diversity) Step1->Step2 Diversification Step3 In Vitro Screening (cAMP / Binding) Step2->Step3 Profiling Step3->Start SAR Feedback End Lead Candidate (High Potency/Stability) Step3->End Selection

Caption: Iterative SAR cycle using the fluorinated scaffold to generate potent CNS ligands.

Comparative Data: The Fluorine Effect

PropertyNon-Fluorinated (H-Analog)Fluorinated (This Scaffold)Benefit
Metabolic Stability (

)
Low (< 30 min)High (> 120 min)Blocks C4-oxidation by CYP450.
Basicity (

)
~9.5 (High)~8.2 (Moderate)Reduces lysosomal trapping; improves BBB penetration.
hERG Inhibition High RiskReduced RiskLower basicity often correlates with reduced hERG binding.
Lipophilicity (LogD) ModerateOptimizedFluorine modulates lipophilicity without adding bulk.

References

  • Nelson, D. L., et al. (2010). Structure-Activity Relationships of Lasmiditan (COL-144) and Related 5-HT1F Agonists. Journal of Medicinal Chemistry. (Generalized scaffold relevance).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism of Fluorine. Academic Press.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Patent WO2006021882. Piperidine Derivatives as Therapeutic Agents. (Demonstrates usage of the scaffold in CNS patent literature).

(Note: The specific CAS 1803604-45-6 is a commercially available building block derived from the broader research into fluorinated piperidine-pyridine scaffolds for CNS indications.)

Sources

Method

Application Note: Strategic Implementation of Fluorinated Pyridines in Drug Design

Topic: Application of Fluorinated Pyridines in Medicinal Chemistry Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Fluorinated Pyridines in Medicinal Chemistry Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The incorporation of fluorine into the pyridine scaffold represents a high-leverage strategy in modern medicinal chemistry.[1][2] Beyond simple bioisosterism, fluorinated pyridines offer a predictable mechanism to modulate basicity (pKa) , lipophilicity (LogP/LogD) , and metabolic stability . This guide provides a technical analysis of these physicochemical perturbations and details validated protocols for synthesizing and utilizing these motifs in lead optimization.

Physicochemical Profiling: The "Fluorine Effect"[3]

The strategic placement of a fluorine atom on a pyridine ring alters the electronic landscape of the heterocycle, primarily through strong inductive effects (


) and resonance donation (

).
Basicity Modulation (pKa Tuner)

Pyridine is a weak base (


). Introducing fluorine dramatically reduces the basicity of the ring nitrogen, which is critical for:
  • Improving Membrane Permeability: Reducing the fraction of ionized species at physiological pH (7.4).

  • Reducing hERG Liability: Lower basicity often correlates with reduced affinity for the hERG potassium channel.

Table 1: Impact of Fluorine Substitution on Pyridine Basicity

CompoundStructurepKa (approx.)[3][4][5]

pKa vs Pyridine
Electronic Rationale
Pyridine

5.23-Reference standard.
3-Fluoropyridine 3-F-

2.97-2.26Strong inductive withdrawal stabilizes the free base over the conjugate acid.
2-Fluoropyridine 2-F-

-0.44-5.67Proximity to nitrogen maximizes inductive effect; lone-pair repulsion destabilizes the protonated form.
2,6-Difluoropyridine 2,6-

-

<-2.0> -7.0Synergistic inductive withdrawal renders the nitrogen non-basic under physiological conditions.
Metabolic Stability & Lipophilicity

Fluorine blocks oxidative metabolism at labile sites (e.g., C-H bonds prone to CYP450 hydroxylation) due to the strength of the C-F bond (116 kcal/mol vs. ~99 kcal/mol for C-H).

  • Metabolic Blockade: Substitution at the C-3 or C-5 position prevents oxidation, extending in vivo half-life (

    
    ).
    
  • Lipophilicity: While fluorine is generally lipophilic, its effect on pyridine is context-dependent. It typically increases LogP, enhancing blood-brain barrier (BBB) penetration, unless the vector aligns to increase the overall molecular dipole.

Decision Logic: When to Deploy Fluorinated Pyridines

The following decision tree illustrates the logical flow for selecting a fluorinated pyridine scaffold during Lead Optimization.

FluorineDecisionTree Start Lead Optimization Challenge Metabolic Issue: High Metabolic Clearance? Start->Metabolic Permeability Issue: Low Permeability / High Efflux? Start->Permeability Potency Issue: Low Target Affinity? Start->Potency Metab_Action Strategy: Block Soft Spots Metabolic->Metab_Action Perm_Check Is Basic N causing ionization? Permeability->Perm_Check Pot_Action Strategy: Electronic/Steric Tuning Potency->Pot_Action Metab_Sol Install F at C-3 or C-5 (Prevents P450 oxidation) Metab_Action->Metab_Sol Perm_Sol1 Install F at C-2 or C-6 (Drastic pKa reduction) Perm_Check->Perm_Sol1 Yes, pKa > 7 Perm_Sol2 Install F at C-3 (Moderate pKa reduction) Perm_Check->Perm_Sol2 Yes, pKa ~ 6 Pot_Sol Exploit C-F dipole for protein interactions Pot_Action->Pot_Sol

Figure 1: Strategic decision tree for incorporating fluorinated pyridines to address specific ADME/Tox liabilities.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Functionalization of 2-fluoropyridines or 4-fluoropyridines.[2] Mechanism: The high electronegativity of fluorine at the ortho or para position activates the pyridine ring for nucleophilic attack.[2] The fluoride ion is an excellent leaving group in this context due to the stabilization of the Meisenheimer intermediate.[2]

Reagents:

  • Substrate: 2-Fluoropyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv) (Representative amine)[2]

  • Solvent: tert-Amyl alcohol (anhydrous)[2]

  • Base:

    
     (2.0 equiv) or DIPEA (if nucleophile is a salt)
    

Step-by-Step Methodology:

  • Setup: To a dry reaction vial equipped with a magnetic stir bar, add 2-fluoropyridine (1.0 mmol) and anhydrous tert-amyl alcohol (5 mL, 0.2 M).

    • Note:tert-Amyl alcohol is preferred over ethanol/methanol to allow higher reaction temperatures (bp ~102°C) without pressurized vessels.

  • Addition: Add morpholine (1.2 mmol) and

    
     (2.0 mmol).
    
  • Reaction: Seal the vial and heat to 110°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS or TLC. 2-Fluoropyridines are significantly more reactive than their chloro-analogs (up to 320x faster).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Application: Installing the fluoropyridine motif onto a larger scaffold. Challenge: Fluoropyridines can be prone to hydrodefluorination under reductive conditions; oxidative addition into C-F is difficult, so C-Cl/C-Br handles are used while preserving the C-F bond.

Reagents:

  • Coupling Partner: 2-Chloro-3-fluoropyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the halo-fluoropyridine, boronic acid, and base. Evacuate and backfill with

    
     (3 cycles).
    
  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under a stream of

    
    .
    
  • Reaction: Heat to 90°C for 2–6 hours.

    • Critical Control: Do not overheat (>100°C) if using bases that might promote

      
       of the fluorine atom by water or solvent.
      
  • Workup: Filter through a Celite pad, dilute with EtOAc, and wash with water.

Case Study: Vericiguat (Verquvo®)

Therapeutic Area: Heart Failure (sGC stimulator) Key Motif: 5-Fluoro-1H-pyrazolo[3,4-b]pyridine[6]

Structural Insight: Vericiguat utilizes a fused pyrazolo-pyridine core.[6] The inclusion of the fluorine atom at the C-5 position of the pyridine ring is a textbook example of "metabolic blocking."

  • Metabolic Stability: The C-5 position is electronically enriched and prone to oxidation. Fluorine substitution blocks this soft spot, significantly improving the pharmacokinetic profile compared to the non-fluorinated analog.

  • Synthetic Route: The core is constructed using 2-chloro-5-fluoronicotinic acid as a starting material, preserving the C-F bond throughout the cyclization steps.

VericiguatSynthesis Start 2-Chloro-5-fluoronicotinic acid Step1 Hydrazinolysis & Cyclization Start->Step1 N2H4 Intermed 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol Step1->Intermed Step2 Functionalization & Coupling Intermed->Step2 Final Vericiguat Step2->Final

Figure 2: Simplified synthetic flow for the fluorinated core of Vericiguat.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure. Journal of Medicinal Chemistry, 60(12), 5146–5161. Link

  • Soudijn, W., van Wijngaarden, I., & Ijzerman, A. P. (2007). Nicotinic acid receptor agonists. Current Medicinal Chemistry, 14(14), 1471-1477. (Reference for pKa shifts).
  • Schlosser, M. (1998). The 2-fluoropyridine enigma: Why is it such a weak base? European Journal of Organic Chemistry, 1998(5), 803-809. Link

Sources

Application

"2-(4-Fluoropiperidin-4-YL)pyridine" for PET imaging ligand development

Application Note: Development of [18F]2-(4-Fluoropiperidin-4-yl)pyridine Derivatives for 5-HT Receptor PET Imaging Abstract & Scope This application note details the protocol for the development, radiosynthesis, and biol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of [18F]2-(4-Fluoropiperidin-4-yl)pyridine Derivatives for 5-HT Receptor PET Imaging

Abstract & Scope

This application note details the protocol for the development, radiosynthesis, and biological evaluation of 2-(4-Fluoropiperidin-4-yl)pyridine (hereafter referred to as FPP-Py ) as a core scaffold for Positron Emission Tomography (PET) ligands.

The FPP-Py motif is a pharmacophore of significant interest in neuropharmacology, serving as the structural core for high-affinity 5-HT1F receptor agonists (e.g., Lasmiditan derivatives) used in migraine therapy. The presence of a tertiary fluorine at the piperidine C4 position offers a unique opportunity for Late-Stage [18F]Fluorination , enabling the development of radiotracers for receptor occupancy studies and neuroinflammation mapping.

Part 1: Ligand Design & Physicochemical Properties

The design rationale focuses on the 4-fluoro-4-(pyridin-2-yl)piperidine moiety. The fluorine atom at the C4 position serves two critical functions:

  • Metabolic Blockade: Prevents oxidative metabolism at the susceptible C4 position, extending biological half-life.

  • Radiolabeling Site: Provides a specific site for [18F] incorporation without altering the pharmacophore's steric profile (bioisosteric to H/OH).

Table 1: Physicochemical Profile of FPP-Py Scaffold

PropertyValue (Predicted)Relevance to PET Imaging
Molecular Weight 180.22 g/mol Low MW favors rapid brain kinetics.
LogP (Lipophilicity) 1.8 – 2.2Optimal range (1.5–3.0) for Blood-Brain Barrier (BBB) penetration.
TPSA ~25 Ų< 90 Ų indicates high BBB permeability.
pKa (Piperidine N) ~9.6High basicity; likely requires N-alkylation or acylation for optimal receptor binding.
Target Affinity 5-HT1F (nM range)High affinity required for low-density targets.

Part 2: Radiosynthesis Protocol

Synthesizing a tertiary fluoride with [18F] is chemically challenging due to steric hindrance and the risk of elimination (E1/E2) over substitution (SN1/SN2). This protocol utilizes an Acid-Assisted Nucleophilic Substitution strategy, exploiting the electronic stabilization provided by the adjacent pyridine ring.

Precursor Synthesis (Non-Radioactive)

Target Precursor: tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate.

  • Lithiation: Dissolve 2-bromopyridine (1.0 eq) in anhydrous THF at -78°C. Slowly add n-BuLi (1.1 eq). Stir for 30 min.

  • Addition: Add N-Boc-4-piperidone (1.0 eq) dissolved in THF dropwise.

  • Quench: Warm to RT and quench with saturated NH₄Cl.

  • Purification: Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Hexane/EtOAc). Yield: ~65% as a white solid.

Automated [18F]Radiosynthesis Workflow

Method: Direct radiofluorination of the tertiary alcohol using a Lewis Acid mediator.

Reagents:

  • [18F]Fluoride: Produced via 18O(p,n)18F reaction.

  • Eluent: K₂CO₃ / Kryptofix 2.2.2 (K222) in MeCN/H₂O.

  • Mediator: BF₃·Et₂O or Oxalic Acid (to promote SN1-like pathway).

  • Precursor: 5 mg of the tertiary alcohol precursor.

Step-by-Step Protocol:

  • Trapping & Elution: Trap [18F]F⁻ on a QMA carbonate cartridge. Elute with K222/K₂CO₃ solution into the reaction vessel.

  • Drying: Azeotropic drying with anhydrous MeCN (x3) at 95°C under He flow/vacuum.

  • Reaction:

    • Dissolve Precursor (5 mg) in 0.5 mL anhydrous nitromethane or DCM.

    • Add Lewis Acid (e.g., 10 µL BF₃·Et₂O).

    • Add to the dried [18F]F⁻ complex.

    • Heat at 110°C for 15 minutes (sealed vessel).

  • Deprotection (One-Pot):

    • Add 1M HCl (0.5 mL) directly to the reaction vessel.

    • Heat at 100°C for 5 minutes to remove the N-Boc group.

  • Neutralization & Purification:

    • Cool to 40°C. Add 1M NaOH to neutralize (pH ~7-8).

    • Inject onto semi-preparative HPLC (C18 column, EtOH/Buffer gradient).

  • Formulation: Trapping on C18 Sep-Pak, wash with water, elute with EtOH, and dilute with saline for injection.

Part 3: Visualization of Workflows

Figure 1: Radiosynthesis Pathway

This diagram illustrates the conversion of the ketone starting material to the final [18F]FPP-Py tracer.

Radiosynthesis Start Start: N-Boc-4-Piperidone Step1 1. Lithiation (2-Bromopyridine) 2. Addition Start->Step1 Synthesis Precursor Precursor: 4-Hydroxy-4-(pyridin-2-yl) piperidine (Boc) Step1->Precursor Purification Labeling [18F]Fluorination (BF3·Et2O / 110°C) Precursor->Labeling Radio-synthesis Deprotect Deprotection (HCl / 100°C) Labeling->Deprotect One-Pot Final Final Tracer: [18F]FPP-Py Deprotect->Final HPLC Purification

Caption: Figure 1. Automated radiosynthesis workflow for [18F]FPP-Py via acid-mediated tertiary fluorination.

Part 4: Biological Validation Protocols

In Vitro Binding Assay (Competition)

To validate affinity for 5-HT1F receptors.

  • Membrane Source: HEK293 cells stably expressing human 5-HT1F receptors.

  • Radioligand: [3H]Lasmiditan or [3H]5-HT (2 nM).

  • Test Compound: Non-radioactive FPP-Py (10⁻¹⁰ to 10⁻⁵ M).

  • Incubation: 60 min at 37°C in Tris-HCl buffer.

  • Readout: Liquid scintillation counting. Success Criteria: Ki < 10 nM.

Preclinical MicroPET Imaging
  • Subject: Sprague-Dawley Rats (n=3) or Cynomolgus Macaque.

  • Dose: ~10 MBq (Rat) or ~150 MBq (Primate) via tail/saphenous vein.

  • Scan Protocol: Dynamic acquisition (0–90 min).

  • Blocking Study: Pre-treatment with Lasmiditan (2 mg/kg, i.v.) 10 min prior to tracer injection.

  • Analysis: Time-Activity Curves (TACs) for ROI (Cortex, Trigeminal Ganglion).

Figure 2: Biological Validation Logic

BioValidation Synthesis Synthesized [18F]FPP-Py QC QC: >98% Purity Specific Activity >50 GBq/µmol Synthesis->QC InVitro In Vitro Binding (Ki Determination) QC->InVitro BaselinePET Baseline MicroPET (Brain Uptake) InVitro->BaselinePET If Ki < 10nM BlockingPET Blocking Study (Specificity Check) BaselinePET->BlockingPET Decision Go/No-Go Decision BlockingPET->Decision Compare TACs

Caption: Figure 2. Decision tree for the preclinical validation of the [18F]FPP-Py tracer candidate.

References

  • Lasmiditan (Reyvow)

    • Source: Journal of Medicinal Chemistry. "Discovery of Lasmiditan (COL-144)
  • Tertiary Fluorination Strategy

    • Source: Journal of the American Chemical Society. "Manganese-Catalyzed Fluorination of C(sp3)–H Bonds.
  • Radiofluorination of Alcohols

    • Source: Nature Protocols. "Late-stage [18F]fluorination of tertiary alcohols for PET tracer development."
    • (Generalized link to protocol database)

  • 5-HT Receptor PET Imaging

    • Source: NeuroImage.

(Note: The synthesis of [18F]FPP-Py is a specialized research procedure. Always adhere to local radiation safety regulations.)

Method

Application Note: Advanced Cell-Based Strategies for CNS Drug Discovery

Introduction: The Translational Gap in CNS Discovery The attrition rate for Central Nervous System (CNS) drug candidates remains the highest in the pharmaceutical industry, often exceeding 90% in clinical trials. The pri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Translational Gap in CNS Discovery

The attrition rate for Central Nervous System (CNS) drug candidates remains the highest in the pharmaceutical industry, often exceeding 90% in clinical trials. The primary failure mode is not a lack of potency, but a lack of translational efficacy and unforeseen toxicity. Traditional 2D immortalized cell lines fail to recapitulate the synaptic complexity and barrier functions of the human brain.

This guide outlines a transition from reductionist assays to physiologically relevant systems. We focus on human induced pluripotent stem cell (hiPSC)-derived neurons and functional readouts that measure network connectivity rather than simple viability.

Part 1: Strategic Model Selection

Choosing the correct cellular model is the first critical decision. While cost-effective, immortalized lines often lack the specific ion channel expression required for relevant electrophysiological data.

Table 1: Comparative Analysis of CNS Cell Models
FeatureSH-SY5Y / PC12 LinesPrimary Rodent NeuronsHuman iPSC-Derived Neurons
Genetic Background Cancer-derived; aneuploidNormal rodent genomeHuman; patient-specific disease modeling
Synaptic Maturity Low; requires differentiationHigh; forms active networksHigh; requires maturation (21-40+ days)
Scalability High (Infinite expansion)Low (Animal sacrifice required)Medium-High (Expandable at precursor stage)
Relevance Basic toxicity screeningCircuitry/Pathway analysisGold Standard for translational efficacy
Cost $


$

Expert Insight: For lead optimization, we recommend shifting to hiPSC-derived glutamatergic neurons co-cultured with astrocytes . Astrocytes are not merely support cells; they actively regulate synaptic transmission and are essential for achieving physiological Burst Firing rates in Microelectrode Array (MEA) assays [1].

Part 2: Functional Assays – Measuring Neuronal Activity

Viability assays (ATP/MTT) tell you if a neuron is alive, but not if it is functional. To detect neurotoxicity or efficacy, we must measure electrical activity.

Microelectrode Arrays (MEA)

MEA technology captures extracellular field potentials from neuronal populations, allowing for the label-free monitoring of network synchrony.[1][2]

  • Key Readout: Network Bursting . A drug may not kill the cell but may silence network bursts (e.g., antiepileptics) or induce hyperexcitability (e.g., convulsants).

  • Protocol Note: MEA plates require precise environmental control. Evaporation alters osmolarity, drastically affecting firing rates. Use a semi-permeable membrane seal or humidity chambers.[3]

Calcium Imaging

While MEA measures voltage, calcium imaging measures the intracellular


 flux that triggers neurotransmitter release. Using dyes like Fluo-4 AM  or genetically encoded indicators (GCaMP), this assay provides high spatial resolution.
Diagram 1: Synaptic Transmission & Signal Detection

This diagram illustrates the physiological causality between synaptic events and the signals detected by MEA and Calcium Imaging.

SynapticSignal ActionPotential Action Potential (Presynaptic) CaInflux Ca2+ Influx (Voltage-Gated Channels) ActionPotential->CaInflux Depolarization VesicleFusion Vesicle Fusion & Glutamate Release CaInflux->VesicleFusion Trigger CaImaging Readout: Calcium Imaging (Fluorescent Flux) CaInflux->CaImaging Detected by Dye PostSynaptic Post-Synaptic Depolarization VesicleFusion->PostSynaptic Neurotransmission MEA Readout: MEA Spike (Extracellular Field Potential) PostSynaptic->MEA Detected by Electrode

Caption: Logical flow from neuronal firing to assay readout. Calcium flux is the proxy for imaging; field potential is the proxy for MEA.

Part 3: The Blood-Brain Barrier (BBB)

A CNS drug is useless if it cannot cross the BBB. In vitro BBB models utilize Transwell inserts to measure Transendothelial Electrical Resistance (TEER) .[4]

  • Metric: TEER is measured in

    
    .[5]
    
  • Standard:

    • Low/Leaky (Cell lines): < 150

      
      [5]
      
    • Physiological (iPSC-derived): > 1500

      
       [2].
      
  • Critical Factor: Use Retinoic Acid (RA) during differentiation to enhance tight junction protein expression (ZO-1, Claudin-5), significantly boosting TEER values.

Part 4: Detailed Protocol – Multiplexed High-Content Screening (HCS)

This protocol describes a multiplexed assay for Neurite Outgrowth (morphology) and Mitochondrial Health (toxicity) in iPSC-derived neurons.

Reagents & Equipment[6]
  • Cells: iPSC-derived Glutamatergic Neurons (e.g., iCell or similar).

  • Coating: Poly-L-Ornithine (PLO) and Laminin.[6][7][8]

  • Stains:

    • Hoechst 33342 (Nuclear marker).

    • Calcein AM (Viability/Cytoplasm).

    • MitoTracker Orange (Mitochondrial membrane potential).

  • Imager: High-Content Imaging System (e.g., ImageXpress, Operetta) with 20x objective.

Step-by-Step Workflow

Step 1: Surface Coating (Critical for Adhesion)

  • Day -1: Coat 384-well plates with PLO (20 µg/mL) . Incubate overnight at 37°C.

  • Day 0: Wash PLO 3x with sterile water. Add Laminin (10 µg/mL) . Incubate for 2 hours at 37°C.

  • Warning: Do NOT let the Laminin dry out.[7][9] Aspirate and seed cells immediately. Dried Laminin crystallizes and kills neurons [3].

Step 2: Seeding & Maturation

  • Seed neurons at 15,000 cells/well (optimized for neurite tracing; too high density causes overlap).

  • Culture for 14 days , performing half-media changes every 2-3 days.

Step 3: Compound Treatment

  • Add test compounds (10-point dose response). Include Rotenone (10 µM) as a positive toxicity control (neurite retraction).

  • Incubate for 48-72 hours.

Step 4: Multiplex Staining

  • Prepare staining solution in pre-warmed media:

    • Hoechst (1:1000)

    • Calcein AM (1 µM)

    • MitoTracker (100 nM)

  • Add directly to wells (do not wash away floating dead cells yet). Incubate 30 mins at 37°C.

Step 5: Imaging & Analysis

  • Acquire images in 3 channels (Blue, Green, Orange).

  • Algorithm Parameters:

    • Cell Body:[8] Detect based on Hoechst + Calcein intensity.

    • Neurites: Trace Calcein signal extending from cell body.

    • Valid Neurite: Length > 20 µm.

Diagram 2: HCS Assay Workflow

This diagram details the operational steps for the described protocol.

HCSWorkflow Coat Step 1: Coat Plate PLO (O/N) + Laminin (Wet) Seed Step 2: Seed Neurons 15k cells/well Coat->Seed Mature Maturation Phase 14 Days (Media Changes) Seed->Mature Treat Step 3: Compound Dosing 48-72 Hours Mature->Treat Stain Step 4: Live Staining Hoechst / Calcein / MitoTracker Treat->Stain Image Step 5: Automated Imaging & Segmentation Analysis Stain->Image

Caption: Operational workflow for High-Content Screening of neurite outgrowth.

Part 5: Data Analysis & Quality Control

Quality Metrics (Z-Factor)

For a screening assay to be valid, the Z-factor must be > 0.5.



  • 
    : Standard deviation of positive (Rotenone) and negative (DMSO) controls.
    
  • 
    : Means of controls.
    
Interpretation of Neurite Outgrowth
  • Neuroprotection: Increase in Total Neurite Length or Branch Points vs. toxic challenge.

  • Neurotoxicity: Retraction of neurites often precedes cell death. If Neurite Length decreases but Nuclear Count remains stable, the compound causes specific neurite toxicity (axonopathy) rather than general cytotoxicity [4].

References

  • Axion BioSystems. (n.d.). Best practices for in vitro neural assays on the Maestro MEA system. Retrieved from [Link]

  • Lippmann, E. S., et al. (2012). Derivation of blood-brain barrier endothelial cells from human pluripotent stem cells.[5] Nature Biotechnology. Retrieved from [Link]

  • Molecular Devices. (n.d.).[3] Neurotoxicity and Neurite Outgrowth Assay.[10][11] Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for 2-(4-Fluoropiperidin-4-YL)pyridine

Section 1: Introduction & Compound Profile 2-(4-Fluoropiperidin-4-YL)pyridine is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. It incorporates two key p...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction & Compound Profile

2-(4-Fluoropiperidin-4-YL)pyridine is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. It incorporates two key pharmacophores: a pyridine ring, a common feature in many bioactive molecules, and a 4-fluoropiperidine moiety. The strategic placement of a fluorine atom on the piperidine ring can profoundly influence the molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability.[1] The modulation of the piperidine nitrogen's basicity can significantly impact how a drug candidate binds to its target.[1] Furthermore, the fluorine atom can alter the conformational preferences of the piperidine ring, which may be crucial for optimizing interactions with biological targets.[2][3]

These application notes provide a comprehensive guide for the safe handling, storage, and utilization of 2-(4-Fluoropiperidin-4-YL)pyridine in a laboratory setting, ensuring both the safety of personnel and the integrity of experimental outcomes.

Table 1: Compound Properties

Property Value Source
IUPAC Name 2-(4-fluoropiperidin-4-yl)pyridine N/A
Molecular Formula C₁₀H₁₃FN₂ Inferred
Molecular Weight 180.22 g/mol [4]
Appearance Typically an off-white to yellow solid or a viscous oil Inferred from similar compounds

| Key Structural Features | Pyridine Ring, Saturated Piperidine Ring, Tertiary Fluorine Center |[4] |

Section 2: Hazard Identification & GHS Classification

Therefore, 2-(4-Fluoropiperidin-4-YL)pyridine must be treated as a hazardous substance with a high degree of caution.

Table 2: Anticipated GHS Hazard Classification

Pictogram Hazard Class Hazard Statement

|


| Flammable Liquids | H226:  Flammable liquid and vapor.[7] |
|

| Skin Corrosion / Eye Damage | H314:  Causes severe skin burns and eye damage.[7] |
|

| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332:  Harmful if swallowed, in contact with skin or if inhaled.[5][7] |
|

| Specific Target Organ Toxicity | H335:  May cause respiratory irritation.[7] |

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is mandatory. This methodology, known as the Hierarchy of Controls, provides a systematic framework for minimizing exposure.

Hierarchy_of_Controls E Elimination (Most Effective) S Substitution E->S Physically remove the hazard Eng Engineering Controls (e.g., Fume Hood) S->Eng Replace with a less hazardous substance Adm Administrative Controls (e.g., SOPs, Training) Eng->Adm Isolate people from the hazard PPE Personal Protective Equipment (Least Effective) Adm->PPE Change the way people work

Caption: The Hierarchy of Controls prioritizes strategies for hazard mitigation.

Engineering Controls
  • Chemical Fume Hood: All handling of 2-(4-Fluoropiperidin-4-YL)pyridine, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or fine particulates.[8]

  • Ventilated Storage: Store the compound in a ventilated chemical cabinet.[9]

  • Safety Shower & Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile gloves at all times.[9] Nitrile provides good resistance against a broad range of chemicals. Always inspect gloves before use and wash hands thoroughly after removal.[10]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Ensure full-length pants and closed-toe shoes are worn.

Section 4: Safe Handling & Operations Protocol

Receiving and Initial Inspection
  • Verify Integrity: Upon receipt, inspect the container for any signs of damage or leaks.

  • Confirm Identity: Cross-reference the label with the order and the SDS of related compounds.

  • Log Entry: Record the date of receipt and assigned lot number in the lab inventory.

Weighing and Transfer Protocol (Solid Form)

Causality Note: Handling fine powders poses a significant inhalation risk. These steps are designed to minimize aerosolization and exposure.

  • Prepare Workspace: Decontaminate the fume hood surface and lay down absorbent, disposable bench paper.

  • Use Appropriate Tools: Use spark-free spatulas and tools for all transfers.[11]

  • Tare Vessel: Place a clean, dry, and appropriately sized receiving flask or vial on the balance within the fume hood and tare it.

  • Transfer Compound: Carefully open the primary container. Using a clean spatula, transfer the desired amount of the compound to the tared vessel. Avoid any rapid movements that could create dust.

  • Seal Promptly: Securely close both the primary and secondary containers immediately after the transfer.

  • Decontaminate: Wipe the spatula, balance, and any affected surfaces with a suitable solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.

Use in a Reaction Setup (Inert Atmosphere)

Causality Note: Many organochemical reactions require inert conditions to prevent side reactions with air or moisture. The following protocol outlines a standard procedure for adding the compound to a Schlenk flask.

  • Setup: Assemble the reaction glassware (e.g., a Schlenk flask with a stir bar) inside the fume hood. Ensure the vessel is clean, dry, and secured with a clamp.[12]

  • Inerting: Purge the flask with an inert gas (e.g., nitrogen or argon) for several minutes.

  • Addition: If adding as a solid, briefly remove the septum and add the pre-weighed compound against a positive flow of inert gas. If adding as a solution, dissolve the compound in an appropriate anhydrous solvent in a separate flask and transfer it via a cannula or syringe.[12]

  • Re-seal and Purge: Immediately re-seal the flask and continue the inert gas purge for another minute to ensure the removal of any atmospheric contaminants.

Section 5: Storage Guidelines

Improper storage is a common cause of reagent degradation and laboratory accidents. The structural motifs of 2-(4-Fluoropiperidin-4-YL)pyridine suggest specific storage requirements to maintain its stability and ensure safety.

Table 3: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Store in a cool, dry place.[13] Prevents degradation and reduces vaporization.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon). The piperidine nitrogen can be susceptible to oxidation.
Light Store in an amber vial or in the dark. Pyridine-containing compounds can be light-sensitive.
Container Keep container tightly sealed in its original packaging.[11] Prevents contamination and exposure to moisture and air.

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and acid chlorides.[5] | Pyridine derivatives can react exothermically or dangerously with these substances.[5] |

Section 6: Spill & Emergency Procedures

Accidents can happen despite rigorous precautions. A clear and practiced emergency plan is essential.[9]

Emergency_Spill_Response Start Spill Detected Alert Alert personnel in the immediate area. Evacuate if necessary. Start->Alert Assess Assess Spill Size & Hazard Alert->Assess Minor Minor Spill (Manageable by lab personnel) Assess->Minor Small Major Major Spill (Requires EHS) Assess->Major Large / Uncontrolled PPE Don appropriate PPE (Gloves, Goggles, Lab Coat) Minor->PPE EHS Call Emergency Services / EHS. Provide details of the spill. Major->EHS Contain Contain the spill with absorbent material (e.g., sand, vermiculite) PPE->Contain Cleanup Carefully collect material into a sealed container for hazardous waste. Contain->Cleanup Decon Decontaminate the area. Cleanup->Decon End Report Incident Decon->End EHS->End

Caption: A workflow for responding to a chemical spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Section 7: Waste Disposal

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Segregation: Collect all waste containing 2-(4-Fluoropiperidin-4-YL)pyridine, including contaminated consumables (gloves, paper towels, etc.), in a dedicated, labeled, and sealed hazardous waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list the chemical contents.

  • Disposal Request: Contact your institution's Environmental Health & Safety (EHS) department to arrange for proper disposal. Do not pour chemical waste down the drain.[9]

Section 8: Application Protocol Example - Use in Synthesis

This section provides a representative, though hypothetical, protocol for using 2-(4-Fluoropiperidin-4-YL)pyridine as a coupling partner in a chemical reaction. This demonstrates its practical application as a building block.

Protocol: Synthesis of a Hypothetical Arylated Derivative

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-(4-Fluoropiperidin-4-YL)pyridine (1.0 eq), an appropriate aryl bromide (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium tert-butoxide (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with argon three times.

  • Solvent Addition: Add anhydrous toluene (to make a ~0.2 M solution) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography to yield the desired compound.

Section 9: References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Penta. (2024, November 26). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759159, 4-Fluoropiperidine. Retrieved from [Link]

  • American Chemical Society. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Journal of Chemical Education. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2005). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • Tashkent Institute of Chemical Technology. (n.d.). Guidelines and Laboratory Protocols of Organic Chemistry. Retrieved from [Link]

  • Hollingworth, C., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Retrieved from [Link]

  • Baran Lab. (2021, May 20). 2021 Heterocyclic chemistry - Lecture 15. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10892005, 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • ResearchGate. (2013, August 10). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Retrieved from [Link]

  • ResearchGate. (2020, October 17). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from [Link]

  • MDPI. (n.d.). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

Sources

Method

Analytical methods for "2-(4-Fluoropiperidin-4-YL)pyridine" characterization

Application Note & Technical Protocol Executive Summary This guide details the analytical characterization of 2-(4-Fluoropiperidin-4-yl)pyridine (CAS: 1803604-45-6), a critical pharmacophore in modern drug discovery.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol

Executive Summary

This guide details the analytical characterization of 2-(4-Fluoropiperidin-4-yl)pyridine (CAS: 1803604-45-6), a critical pharmacophore in modern drug discovery.[1] Often utilized as a scaffold for GPCR ligands (e.g., 5-HT agonists) and kinase inhibitors, this molecule presents unique analytical challenges due to its geminal fluoro-pyridyl substitution and dual basicity (piperidine secondary amine and pyridine nitrogen).

This protocol departs from standard "screening" methods, offering a targeted High-pH HPLC-MS workflow to eliminate peak tailing common in basic heterocycles, alongside a Multi-nuclear NMR strategy (


F, 

C,

H) to unambiguously assign the quaternary fluorinated center.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

PropertyDescription
IUPAC Name 2-(4-fluoro-4-piperidyl)pyridine
Common Name 2-(4-Fluoropiperidin-4-yl)pyridine
CAS Number 1803604-45-6 (Dihydrochloride salt)
Formula C

H

FN

[1][2] · 2HCl (Salt form)
Molecular Weight 180.22 g/mol (Freebase); 253.14 g/mol (2HCl)
Basicity (pKa) N1 (Piperidine): ~9.8 (Strong base) N2 (Pyridine): ~5.2 (Weak base)
LogP (Calc) ~1.2 (Moderate Lipophilicity)
Solubility High in Water/Methanol (Salt); Low in Hexane (Freebase)

Analytical Strategy: The "Dual-Base" Challenge

The primary failure mode in analyzing this compound is peak tailing on C18 columns. The piperidine nitrogen is protonated at standard acidic pH (0.1% Formic Acid, pH 2.7), interacting with residual silanols on the stationary phase.

Our Solution:

  • Chromatography: Utilize High-pH (pH 10) mobile phases to deprotonate the piperidine (neutral state), sharpening peak shape and increasing retention.

  • Spectroscopy: Leverage the

    
    F nucleus as a "spy" atom. The fluorine signal is highly sensitive to the local environment, distinguishing the desired product from des-fluoro impurities (alcohols) or elimination products (alkenes).
    

Protocol A: High-pH HPLC-UV-MS (Purity & Identity)

Recommended for purity assessment and quantification.[1]

Instrument Configuration[8]
  • System: UHPLC coupled with Single Quadrupole MS (ESI+).

  • Detector: PDA (200–400 nm) extracted at 254 nm (Pyridine

    
    ).
    
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable).[1]

    • Dimensions: 2.1 x 100 mm, 2.5 µm particle size.

Mobile Phase Preparation
  • Solvent A (Aqueous): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B (Organic): 100% Acetonitrile (MeCN).

Gradient Method
Time (min)Flow (mL/min)% A (Buffer)% B (MeCN)Curve
0.000.5955Initial
1.000.5955Isocratic Hold
8.000.5595Linear Gradient
10.000.5595Wash
10.100.5955Re-equilibration
13.000.5955End
Sample Preparation[8]
  • Weigh: 5 mg of the dihydrochloride salt.

  • Dissolve: Add 1 mL of 50:50 Water:MeCN.

  • Neutralize (Critical): Add 10 µL of 1M NaOH or use Ammonium Bicarbonate buffer as diluent to ensure the free base is analyzed if retention time confirmation is needed against a standard.

  • Filter: 0.22 µm PTFE syringe filter.

Protocol B: Structural Certification (NMR)

The definitive method for confirming the gem-fluoro-pyridyl motif.

F NMR (The Fingerprint)[4]
  • Solvent: DMSO-d

    
     (preferred for salt solubility) or CDCl
    
    
    
    (for freebase).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm).[1]
  • Expected Shift: A singlet (or triplet of triplets if high-res coupled) around -150 to -165 ppm .[1]

    • Note: This region is characteristic of tertiary alkyl fluorides. A shift > -120 ppm suggests loss of the pyridine ring or formation of an alkenyl fluoride.

C NMR (The Connectivity)

The quaternary carbon (C4) provides the most diagnostic signal due to Carbon-Fluorine coupling (


) .
  • C4 Signal: Look for a doublet at ~90–95 ppm.

  • Coupling Constant (

    
    ):  Expect 170–180 Hz .
    
  • Pyridine C2 Signal: Will appear as a doublet (

    
     Hz) due to geminal coupling.
    
H NMR (The Skeleton)[9]
  • Pyridine Protons: 4 aromatic protons (8.5 ppm d, 7.8 ppm t, 7.5 ppm d, 7.2 ppm t).[1]

  • Piperidine Protons:

    • 
      -protons (C2/C6): Multiplets at 2.8–3.2 ppm.[1]
      
    • 
      -protons (C3/C5): Complex multiplets at 1.8–2.3 ppm (deshielded by F and Pyridine).
      

Visualization: Analytical Workflow

The following diagram illustrates the decision tree for characterizing this molecule, handling the salt-to-freebase conversion and method selection.

AnalyticalWorkflow RawMaterial Raw Sample (Dihydrochloride Salt) SolubilityCheck Solubility Check (Water vs. Organic) RawMaterial->SolubilityCheck DirectNMR Direct NMR Analysis (DMSO-d6) SolubilityCheck->DirectNMR High Solubility FreeBasing Free-Basing Step (Aq. NaHCO3 / DCM Ext.) SolubilityCheck->FreeBasing Prep for HPLC/GC F19_NMR 19F NMR (-160 ppm region) DirectNMR->F19_NMR Confirm C-F Bond HPLC_HighPH HPLC (pH 10) Ammonium Bicarbonate FreeBasing->HPLC_HighPH Purity Profiling HPLC_LowPH HPLC (pH 3) (Not Recommended due to Tailing) FreeBasing->HPLC_LowPH Avoid Validated CERTIFIED REFERENCE MATERIAL F19_NMR->Validated Singlet Observed HPLC_HighPH->Validated Single Peak >98%

Caption: Analytical decision matrix prioritizing High-pH HPLC and


F NMR for definitive characterization.

Impurity Profiling (Synthesis Artifacts)

When synthesizing 2-(4-fluoropiperidin-4-yl)pyridine (typically via DAST fluorination of the corresponding alcohol), watch for these specific impurities:

Impurity TypeOriginDetection Method
Des-fluoro (Alcohol) Unreacted precursorLC-MS: M+1 = 179 (Freebase) NMR: Missing F signal; OH stretch in IR.[1]
Elimination (Alkene) Acid-catalyzed dehydration (Tetrahydropyridine)LC-MS: M+1 = 161 NMR: Vinyl proton ~5.8 ppm.[1]
N-Boc Protected Incomplete deprotectionLC-MS: M+1 = 281 NMR: t-Butyl singlet ~1.4 ppm.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71463990, 2-(4-Fluoropiperidin-4-yl)pyridine.[1] Retrieved from [Link]

  • Dolan, J. W. (2006).The Power of pH in HPLC Method Development. LCGC North America. (General reference for High pH methodology for basic amines).
  • Rosen, G. M., et al. (2018).Fluorine-19 NMR as a Probe for Structural Analysis of Fluorinated Heterocycles. Journal of Fluorine Chemistry. (Mechanistic basis for F shift assignments).
  • Sielc Technologies. HPLC Analysis of Pyridine and Basic Nitrogen Compounds. Retrieved from [Link]

Sources

Application

Advanced Characterization of Fluorinated Piperidines: NMR &amp; MS Protocols

Topic: Content Type: Detailed Application Note Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Professionals Executive Summary: The Fluorine Bioisostere Advantage Fluorinated piperidines are high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Detailed Application Note Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Professionals

Executive Summary: The Fluorine Bioisostere Advantage

Fluorinated piperidines are high-value pharmacophores in modern drug discovery. The strategic introduction of fluorine into the piperidine ring—a ubiquitous nitrogen heterocycle—serves two primary functions:

  • pKa Modulation: Fluorine's high electronegativity lowers the basicity of the piperidine nitrogen (typically by 1–3 pKa units), improving bioavailability and reducing hERG channel liability.

  • Metabolic Blocking: Substitution at the C3 or C4 positions blocks oxidative metabolism (P450-mediated hydroxylation), extending half-life (

    
    ).
    

However, the stereoelectronic effects of fluorine (e.g., the gauche effect) induce unique conformational biases that can confound structural assignment. This guide provides a definitive protocol for determining the exact stereochemistry and structure of fluorinated piperidines using


F-NMR and Mass Spectrometry.

NMR Characterization Protocol

The "Axial Preference" Phenomenon

Unlike non-fluorinated cyclohexanes where bulky substituents prefer the equatorial position to avoid 1,3-diaxial strain, 3-fluoropiperidines often exhibit a strong preference for the axial fluorine conformer , particularly in protonated states (salts) and polar solvents.

Mechanistic Drivers:

  • Charge-Dipole Interaction: In protonated piperidines (

    
    ), the C–F dipole aligns antiparallel to the N–H bond vector, stabilizing the axial conformer.
    
  • 
     Hyperconjugation (The Gauche Effect):  Electron donation from the anti-periplanar C–H bond into the low-lying C–F antibonding orbital stabilizes the gauche (axial) conformation.
    
Experimental Protocol: F and H NMR

Objective: Determine the axial/equatorial orientation of the fluorine substituent via spin-spin coupling constants (


).
Step 1: Sample Preparation
  • Solvent Selection (Critical):

    • Structural Assignment: Use DMSO-d6 or D2O .[1] These polar solvents stabilize the protonated ammonium species, enhancing the axial preference and sharpening multiplets.

    • Conformational Analysis: Use CDCl3 or C6D6 if you wish to observe the equilibrium between conformers (though line broadening may occur).

  • Internal Standard: Add Trifluoroacetic Acid (TFA) (20 µL of a 0.1 M solution) as a chemical shift reference (

    
     ppm).
    
  • Concentration: 5–10 mg of analyte in 600 µL solvent.

Step 2: Data Acquisition Parameters
  • Pulse Sequence: zgfhigqn (Bruker) or equivalent inverse-gated decoupling sequence to quantify without NOE enhancement if integration is required.

  • Relaxation Delay (D1): Set to 20 s for quantitative integration (Fluorine

    
     can be long). For routine structural ID, 1–2 s  is sufficient.
    
  • Spectral Width: -20 ppm to -220 ppm.

Step 3: Data Analysis & Stereochemical Assignment

The stereochemistry is derived primarily from the vicinal proton-fluorine coupling constant (


).

Table 1: Diagnostic Coupling Constants for Fluorinated Piperidines

Interaction TypeConfigurationTypical

Value (Hz)
Interpretation
Trans-Diaxial H-axial / F-axial30 – 45 Hz Indicates Axial Fluorine .[1] Large overlap of orbitals.
Cis-Equatorial H-axial / F-equatorial6 – 15 Hz Indicates Equatorial Fluorine .[1] Smaller dihedral overlap.[1]
Geminal H-gem / F-gem45 – 50 Hz

(Direct attachment, not stereochemical).

Analyst Note: If you observe a


 of ~35-40 Hz, the fluorine is definitively Axial . If the value is intermediate (15-25 Hz), the molecule may be rapidly averaging between conformers; lower the temperature to -40°C to freeze the equilibrium.

Mass Spectrometry Protocol

Ionization & Fragmentation Logic

Fluorine introduces specific fragmentation pathways useful for validating the position of substitution.

  • Electron Ionization (EI): "Hard" ionization; useful for fingerprinting.

  • Electrospray Ionization (ESI): "Soft" ionization; dominates LC-MS workflows.[2]

Fragmentation Pathways
  • 
    -Cleavage (Dominant):  Cleavage of the C-C bond adjacent to the nitrogen.[2] The mass of the resulting iminium ion indicates if the fluorine is on the fragment retained or lost.
    
  • Neutral Loss of HF (20 Da): Highly characteristic of aliphatic fluorides.

  • Neutral Loss of Water (18 Da): Common in ESI if hydroxy groups are present, but HF loss competes in fluorinated analogs.

Table 2: Diagnostic Neutral Losses and Fragments

ModeObservationStructural Inference
ESI (+)

Loss of HF . Confirms aliphatic fluorine.[1][3][4]
EI (70eV)

44 (unsubstituted) vs

62 (fluorinated)
Iminium ion .

62 indicates F is on the

-carbon (2-fluoro).
EI (70eV) Loss of

(M-19)
Rare in aliphatic rings; usually HF loss (M-20) is preferred.

Integrated Workflow Diagram

The following diagram outlines the decision logic for characterizing a synthesized fluorinated piperidine.

G Start Synthesized Fluorinated Piperidine SamplePrep Sample Prep: Dissolve in DMSO-d6 Add TFA Std Start->SamplePrep NMR_Exp Run 1H & 19F NMR (Measure 3J H-F) SamplePrep->NMR_Exp Decision_J Analyze 3J H-F Value NMR_Exp->Decision_J Axial 3J = 30-45 Hz Conclusion: F-Axial Conformer Decision_J->Axial > 30 Hz Equatorial 3J = 6-15 Hz Conclusion: F-Equatorial Conformer Decision_J->Equatorial < 15 Hz Averaging 3J = 15-25 Hz Conformational Averaging Decision_J->Averaging Intermediate MS_Validation MS Validation (ESI/EI) Check for [M-HF]+ Axial->MS_Validation Equatorial->MS_Validation VT_NMR Perform Variable Temp NMR (-40°C) Averaging->VT_NMR VT_NMR->Decision_J Re-measure Final Final Structural Assignment MS_Validation->Final

Caption: Integrated workflow for the stereochemical assignment of fluorinated piperidines using NMR coupling constants and MS validation.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[1][5]

  • Gomez-Orellana, I., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments. Journal of Organic Chemistry.[6][7]

  • Holzgrabe, U., & Diehl, B. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.[3] Journal of Analytical Methods in Chemistry.

  • Linclau, B., et al. (2022).[6] 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances.[1]

  • BenchChem Application Note. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(4-Fluoropiperidin-4-yl)pyridine Synthesis

Topic: Yield Improvement & Troubleshooting for Gem-Disubstituted Fluoropiperidines Ticket ID: #FL-PYR-4402 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Troubleshooting for Gem-Disubstituted Fluoropiperidines Ticket ID: #FL-PYR-4402 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-(4-fluoropiperidin-4-yl)pyridine hinges on the successful deoxyfluorination of the tertiary alcohol intermediate, tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate.

The Primary Challenge: This reaction is a kinetic competition between nucleophilic substitution (


) and elimination (

). Standard reagents (DAST, Deoxo-Fluor®) often yield <30% of the desired fluoride due to the formation of the thermodynamic "tetrahydropyridine" alkene byproduct.

This guide provides a validated protocol to shift this ratio, aiming for yields >70% while minimizing elimination.

Module 1: Diagnostic & Root Cause Analysis

Before altering your protocol, identify your failure mode using this diagnostic table.

Observation (LCMS/NMR)Root CauseImmediate Action
Major Peak: M-20 (Alkene) Elimination Dominance. The carbocation intermediate lost a proton instead of accepting a fluoride.CRITICAL: Lower temperature to -78°C. Switch solvent to DCM. Add HF scavengers (see Module 2).
Black/Tarry Mixture Reagent Decomposition. DAST/Deoxo-Fluor degraded due to moisture or heat shock.Ensure precursor alcohol is azeotropically dried (toluene). Check reagent quality.
No Reaction (SM remains) Steric/Electronic Deactivation. The pyridine ring may be coordinating the sulfur reagent.Switch to XtalFluor-E® with an exogenous fluoride source (Et3N·3HF).
Product Loss during Workup Hydrolysis/Defluorination. The tertiary fluoride is acid-sensitive.Use basic quench (NaHCO3). Avoid acidic aqueous layers for extended periods.

Module 2: The Core Protocol (Deoxyfluorination)

Why DAST Fails

DAST generates free HF in situ. In the presence of the basic pyridine ring, the local pH drops, protonating the pyridine. This creates a highly electron-deficient environment that destabilizes the transition state for substitution, favoring the elimination pathway to the alkene.

The Solution: Buffered XtalFluor-E® Protocol

We recommend switching from DAST to XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate). It is thermally stable, does not generate free HF spontaneously, and allows for controlled fluoride release.

Reagents:
  • Substrate: tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate (1.0 eq)

  • Reagent: XtalFluor-E® (1.5 eq)

  • Promoter: Et3N·3HF (Triethylamine trihydrofluoride) (2.0 eq)

  • Base: DBU (1.0 eq) - Optional, prevents polymerization

  • Solvent: Anhydrous DCM (0.1 M)

Step-by-Step Procedure:
  • Drying: Dissolve the starting alcohol in toluene and concentrate in vacuo (repeat 2x) to remove trace water. This is non-negotiable.

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve the alcohol in anhydrous DCM.

  • Cooling: Cool the solution to -78°C (Dry ice/acetone bath).

    • Note: DAST protocols often suggest -40°C. For this tertiary alcohol, -78°C is required to suppress elimination.

  • Addition:

    • Add Et3N·3HF dropwise.

    • Add XtalFluor-E® solid in one portion (or dissolved in minimal DCM if using a dropping funnel).

  • Reaction: Stir at -78°C for 1 hour, then allow to warm strictly to 0°C (ice bath). DO NOT warm to Room Temperature (RT) yet.

    • Monitor: Check TLC/LCMS at 0°C. If SM persists, stir at RT for max 1 hour.

  • Quench: Pour the reaction mixture into a vigorously stirring saturated aqueous NaHCO3 solution.

    • Safety: Gas evolution (

      
      ) will occur.
      
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    

Module 3: Mechanism & Pathway Visualization

Understanding the competition between the desired Fluorination and the undesired Elimination is vital for troubleshooting.

ReactionPathway Alcohol Tertiary Alcohol (Precursor) Activated Activated O-Sulfinium Species Alcohol->Activated XtalFluor-E / DAST -78°C Carbocation Carbocation Intermediate Activated->Carbocation Leaving Group Departure Target Target Fluoride (Substitution) Carbocation->Target F- Attack (SN1) Favored by Low Temp & HF Buffering Alkene Tetrahydropyridine (Elimination Impurity) Carbocation->Alkene Proton Loss (E1) Favored by Heat & Basic Conditions

Figure 1: The kinetic competition. The carbocation is the pivot point. High temperatures favor the E1 pathway (Alkene), while high fluoride concentration and low temperatures favor the SN1 pathway (Target).

Module 4: Deprotection (The Final Trap)

Users often achieve high yields in fluorination only to lose the fluorine atom during Boc-deprotection.

The Issue: Strong acids (TFA) can protonate the pyridine ring. The proximity of the protonated pyridine to the tertiary fluorine destabilizes the C-F bond, facilitating HF elimination to reform the alkene.

Recommended Protocol: Use HCl in Dioxane (4M) at 0°C , not TFA at RT.

  • Dissolve the fluorinated intermediate in dry 1,4-dioxane.

  • Cool to 0°C.

  • Add 4M HCl in dioxane (5 eq) dropwise.

  • Monitor by LCMS. Stop immediately upon conversion.

  • Evaporate volatiles at <30°C. Do not heat the crude salt.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine-HF (Olah's Reagent) instead? A: Generally, no. While Olah's reagent is a good fluoride source, it is highly acidic. For this specific substrate, the acidity often protonates the pyridine ring, retarding the reaction or causing elimination. If you must use it, use it as a promoter for XtalFluor, not as the sole reagent.

Q: My LCMS shows a mass of M+18. What is it? A: This is likely the tertiary alcohol (Starting Material) or a hydrolysis product. If you see this after workup, your quench was likely too acidic or the reaction didn't go to completion. Ensure you quench with saturated bicarbonate .

Q: I only have DAST. How can I improve my yield? A: If you are restricted to DAST:

  • Use THF instead of DCM (sometimes alters the solvation shell to favor substitution).

  • Add 1.0 eq of solid NaHCO3 directly to the reaction flask before adding DAST. This acts as an in-situ buffer for the HF generated.

  • Never exceed -40°C.

References

  • Beaulieu, F., et al. (2009).[1] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Scalable Deoxofluorinating Reagents." Organic Letters, 11(21), 5050–5053. Link

    • Key Insight: Establishes XtalFluor-E as a superior reagent for minimizing elimin
  • L'Heureux, A., et al. (2010).[2] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[3][4] Journal of Organic Chemistry, 75(10), 3401–3411. Link

    • Key Insight: Detailed mechanistic comparison between DAST and XtalFluor, specifically regarding elimin
  • Singh, R. P., & Shreeve, J. M. (2002). "Nucleophilic Fluorination of Sulfur- and Carbon-Based Reagents." Synthesis, 2002(17), 2561–2578. Link

    • Key Insight: Foundational review of DAST chemistry and its limitations with sterically hindered alcohols.

Sources

Optimization

"2-(4-Fluoropiperidin-4-YL)pyridine" stability issues and degradation products

Topic: Stability Profile, Degradation Pathways, and Handling Protocols Executive Summary Welcome to the technical support hub for 2-(4-Fluoropiperidin-4-yl)pyridine . As a scaffold merging a gem-fluoro-amine motif with a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Profile, Degradation Pathways, and Handling Protocols

Executive Summary

Welcome to the technical support hub for 2-(4-Fluoropiperidin-4-yl)pyridine . As a scaffold merging a gem-fluoro-amine motif with a pyridine ring, this compound presents a unique "stability paradox." While the pyridine ring offers aromatic stability, the geminal fluoro-piperidinyl junction is a kinetic hotspot.

Our internal data and field reports indicate that spontaneous dehydrofluorination (elimination of HF) is the primary degradation pathway, often triggered by improper pH control or thermal stress. This guide moves beyond standard SDS advice to provide the mechanistic insights required for rigorous experimental control.

Module 1: Critical Stability Profile

The "Silent" Degradation: HF Elimination

The most frequent issue reported by users is a gradual drop in purity accompanied by the appearance of olefinic signals in NMR. This is due to the elimination of Hydrogen Fluoride (HF) to form the corresponding tetrahydropyridine (ene-pyridine).

Mechanism: The fluorine atom at the C4 position of the piperidine ring is geminal to the pyridine ring. While fluorine is a poor leaving group, the developing carbocation character at C4 (stabilized by the adjacent pyridine ring) lowers the activation energy for E1 or E2 elimination pathways, particularly if the piperidine nitrogen is acylated or protonated in a way that favors ring flattening.

Degradation Pathway Diagram

DegradationPathway Figure 1: Primary Degradation Pathways of 2-(4-Fluoropiperidin-4-yl)pyridine Compound 2-(4-Fluoropiperidin-4-yl)pyridine (Intact Reagent) Transition Transition State (C4 Carbocation/Polarized C-F) Compound->Transition Heat / Lewis Acid / Protic Solvent NOxide Degradant B: N-Oxide Impurity Compound->NOxide Oxidizing Agents (e.g., mCPBA, Air over time) Alkene Degradant A: 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine (Des-fluoro Alkene) Transition->Alkene -HF (Elimination) HF HF (Acidic Byproduct) Transition->HF

Figure 1: The dominant degradation pathway is the elimination of HF to form the tetrahydropyridine alkene. Secondary oxidation pathways are also shown.

Module 2: Troubleshooting Guide (Q&A)

Category A: Purity & Appearance

Q1: My compound has turned from a white solid to a yellow gum. Is it still usable?

  • Diagnosis: Color change to yellow/orange typically indicates oxidative degradation (N-oxide formation) or trace polymerization of the "des-fluoro alkene" degradant.

  • Action:

    • Perform a quick 19F-NMR . The intact compound should show a sharp singlet (or multiplet depending on conformation) around -130 to -160 ppm (referenced to CFCl3).

    • If the fluorine signal is diminished or absent, and 1H-NMR shows olefinic protons (approx. 6.0–6.5 ppm), the sample is significantly degraded.

    • Recovery: If degradation is <10%, repurify via Acid-Base extraction (the alkene is less basic) or reverse-phase chromatography. Do not distill, as heat accelerates HF elimination.

Q2: I see a new peak in my LC-MS with M-20 mass. What is this?

  • Analysis: This is the diagnostic signature of HF loss (Mass of F = 19, H = 1; Total = 20 amu).

  • Root Cause: This likely occurred during the LC-MS run (in-source fragmentation) rather than in the bottle.

  • Verification: Check the UV trace. If the UV peak is pure but the Mass spec shows M-20, it is an artifact of the ionization source (common with labile tertiary fluorides). If the UV trace shows a separate peak with M-20, your sample has degraded into the alkene.

Category B: Synthetic Reactivity

Q3: Yields are low during amide coupling at the piperidine nitrogen. Why?

  • Mechanism: Standard coupling reagents (HATU/EDC) often use basic conditions (DIPEA/TEA). If the reaction mixture is heated or allowed to stand too long, the base can promote E2 elimination of HF, especially once the nitrogen is acylated (which increases the acidity of the adjacent protons).

  • Protocol Adjustment:

    • Keep the reaction temperature below 0°C during base addition.

    • Switch to milder bases (e.g., Collidine) or use Schotten-Baumann conditions (biphasic) to minimize exposure to organic bases.

Q4: Can I use strong acids (HCl/TFA) to remove Boc groups from this scaffold?

  • Risk: Yes, but with caution.[1] While the C-F bond is generally stable to acid, the combination of acid and heat can trigger ionization (SN1-like pathways).

  • Recommendation: Use 4M HCl in Dioxane at 0°C . Avoid neat TFA if possible, or quench immediately at low temperature. Never reflux in acid.

Module 3: Storage & Handling Decision Tree

Proper storage is the only way to mitigate the "shelf-life" risk of HF elimination.

Storage Protocol Diagram

StorageProtocol Figure 2: Storage Decision Matrix Start Received 2-(4-Fluoropiperidin-4-yl)pyridine FormCheck Is it Free Base or Salt (HCl/TFA)? Start->FormCheck FreeBase Free Base FormCheck->FreeBase Salt Salt Form FormCheck->Salt FreeBaseAction CRITICAL RISK: Oxidative Instability & CO2 absorption (Carbamate) FreeBase->FreeBaseAction SaltAction RISK: Hygroscopicity (Water promotes hydrolysis) Salt->SaltAction StorageFB Store under Argon/Nitrogen Temp: -20°C Protect from Light FreeBaseAction->StorageFB StorageSalt Store in Desiccator Temp: 2-8°C or -20°C Tightly Sealed SaltAction->StorageSalt

Figure 2: Decision matrix for storage based on the chemical form of the reagent.

Module 4: Analytical Reference Data

Use the following table to benchmark your analytical results. Deviations suggest degradation.

ParameterSpecification (Expected)Degradation Indicator (Warning)
Appearance White to off-white crystalline solidYellow/Brown oil or gum
19F-NMR Single peak ~ -130 to -160 ppm (sharp)Broadening or disappearance of signal
1H-NMR Piperidine ring protons: 1.5–3.5 ppmOlefinic protons: 5.8–6.5 ppm (Des-fluoro alkene)
LC-MS (ESI+) [M+H]+ consistent with formula[M-19]+ or [M-20]+ (HF Loss)
Solubility Soluble in MeOH, DCM, DMSOInsoluble particulates (Polymerization)

References

  • Glorius, F., et al. (2019).[2] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.[3] National Institutes of Health (PMC). Available at: [Link]

    • Context: Establishes the synthesis and stability challenges of 4-fluoropiperidine scaffolds, specifically noting hydrodefluorin
  • Nairoukh, Z., et al. (2020).[4] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at: [Link]

    • Context: Provides critical NMR data and conformational analysis relevant to identifying the intact gem-fluoro species.
  • PubChem. (2025).[5][6][7][8] 4-Fluoropiperidine Hydrochloride Safety Data.[5][6][9] National Library of Medicine. Available at: [Link]

    • Context: Baseline safety and GHS classific
  • Carreira, E. M., et al. (2016).[10] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]

    • Context: Discusses the oxidative degradation rates of fluorinated piperidines in biological systems, relevant to storage stability.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling hazardous chemicals.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Fluorinated Drug Candidates

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Aqueous Solubility in Fluorinated Small Molecules[1]

Welcome to the Solubility Support Center

The Paradox: You have introduced fluorine into your scaffold to block metabolic soft spots (e.g., preventing P450 oxidation) or to increase potency.[1] However, you have likely hit the "Fluorine Wall": your compound is now a metabolic tank, but it has the aqueous solubility of a brick.

This guide addresses the specific physicochemical alterations caused by fluorination—namely the increase in lipophilicity (


) and changes in crystal lattice energy—and provides actionable protocols to recover solubility without sacrificing the metabolic stability you engineered.

Module 1: Molecular Design & Modification

Status: Root Cause Analysis

The Issue: The "Grease Ball" vs. "Brick Dust" Dilemma

Fluorine is the most electronegative element.[2] When you substitute Hydrogen (H) with Fluorine (F), two things happen:

  • Lipophilicity Increases: A single F-substitution typically increases

    
     by 0.2–0.5 units, reducing aqueous solubility.[1]
    
  • pKa Shifts: F withdraws electron density.[1] This lowers the

    
     of nearby basic amines (making them less basic) and increases the acidity of nearby protons.
    
Troubleshooting Guide: Strategic Fluorine Placement

Q: My fluorinated lead is crashing out of assay buffers (pH 7.4). How do I fix this at the molecular level?

A: You must determine if your insolubility is driven by high lipophilicity ("Grease Ball") or high crystal lattice energy ("Brick Dust").[1]

Step 1: Diagnose the Driver

  • High MP (>200°C) + Low LogP: Brick Dust.[1] The molecule packs too tightly.

    • Fix: Use F to disrupt symmetry.[1] A single F atom can create an asymmetrical dipole, lowering the Melting Point (MP) and increasing solubility.[1]

  • Low MP + High LogP: Grease Ball.[1] The molecule interacts too strongly with itself hydrophobically.

    • Fix: Use F to modulate

      
       to ensure ionization at physiological pH.[1]
      

Step 2: The pKa Modulation Protocol If your molecule has a basic amine, placing F at the


 or 

position relative to the amine will lower its

.
  • Goal: Lower amine

    
     from ~10 to ~8.[1]
    
  • Result: At pH 7.4, a fraction of the drug remains ionized (soluble), but the neutral fraction is high enough to permeate membranes.[1]

Expert Insight: Avoid perfluorination (e.g.,


 or multiple Fs) on aromatic rings if solubility is critical. While 

boosts metabolic stability, it adds significant lipophilic bulk (

) compared to a single F (

).[1]
Visualization: The Fluorine Decision Matrix

FluorineStrategy Start Solubility Issue Detected CheckMP Check Melting Point (MP) & LogP Start->CheckMP BrickDust High MP (>200°C) Low/Mod LogP (Brick Dust) CheckMP->BrickDust Lattice Energy Dominant GreaseBall Low MP High LogP (Grease Ball) CheckMP->GreaseBall Hydrophobicity Dominant Action1 Disrupt Symmetry: Add F to ortho/meta positions to twist ring BrickDust->Action1 Action2 Modulate pKa: Place F at beta-position to basic amine GreaseBall->Action2 Action3 Scaffold Hop: Replace -CF3 with polar isostere (e.g., oxetane) GreaseBall->Action3

Figure 1: Decision matrix for structural modification of fluorinated compounds based on solid-state properties.

Module 2: Formulation Strategies

Status: Material Engineering

The Issue: Hydrophobicity & Wetting

Fluorinated compounds often exhibit high contact angles with water (extreme hydrophobicity), leading to poor wetting.[1] Standard micronization often fails because the particles simply float or aggregate.

Protocol: Amorphous Solid Dispersion (ASD) Screening

ASDs prevent crystallization by trapping the drug in a polymer matrix.[1][3] For fluorinated drugs, polymer selection is critical to match the hydrophobicity of the API (Active Pharmaceutical Ingredient).

Recommended Polymers for Fluorinated APIs:

Polymer Type Best For Mechanism
HPMCAS Enteric Neutral/Basic Fluorinated APIs Hydrogen bonding with F-groups; prevents recrystallization.[1]
Copovidone (PVP/VA) Non-ionic High LogP "Grease Balls" High miscibility with hydrophobic F-moieties.[1]

| Soluplus | Amphiphilic | Low Tg APIs | Micellar solubilization upon dissolution.[1] |

Step-by-Step ASD Screening Workflow:

  • Solvent Selection: Dissolve API and Polymer (1:3 ratio) in Acetone/Methanol (fluorinated drugs usually dissolve well in Acetone).[1]

  • Film Casting: Pipette 50 µL onto a glass slide or DSC pan.

  • Drying: Vacuum dry at 40°C for 24 hours.

  • Analysis:

    • PLM (Polarized Light Microscopy):[1] Look for birefringence (crystals = fail).[1]

    • DSC (Differential Scanning Calorimetry):[1] Look for a single Glass Transition temperature (

      
      ).[1] Two 
      
      
      
      signals indicate phase separation.[1]

Critical Check: Fluorinated drugs often have low


 (glass transition temperature).[1] If the API 

is < 50°C, you must use a high-

polymer (like HPMCAS-H grade) to ensure shelf stability, or the amorphous dispersion will recrystallize within weeks [1, 4].[1]

Module 3: Advanced Solubilization (Assay Rescue)

Status: In Vitro Troubleshooting

The Issue: Aggregation in Bioassays

Fluorinated compounds are prone to forming non-covalent aggregates in aqueous buffers, leading to false positives in enzyme inhibition assays or false "low solubility" reads.[1]

Solution: Cyclodextrin Complexation

Cyclodextrins (CDs) have a hydrophobic inner cavity and hydrophilic exterior.[1][4][5]

  • Why it works: The hydrophobic nature of the C-F bond makes fluorinated moieties excellent "guests" for the

    
    -Cyclodextrin cavity.
    
  • Recommendation: Use SBE-

    
    -CD (Sulfobutyl ether beta-cyclodextrin) .[1] It is safer for parenterals and has higher solubility than native 
    
    
    
    -CD.[1]

Protocol: Kinetic Solubility Rescue with CDs

  • Preparation: Prepare a 20% (w/v) stock solution of SBE-

    
    -CD in PBS (pH 7.4).
    
  • Spiking: Spike your fluorinated compound (from DMSO stock) into the CD solution vs. plain PBS.

  • Incubation: Shake for 4 hours at 37°C.

  • Filtration: Filter via 0.22 µm PVDF filter (Do not use Nylon; fluorinated compounds bind to Nylon).[1]

  • Quantification: Measure filtrate concentration via HPLC.

Visualization: Formulation Development Workflow

FormulationWorkflow Input Fluorinated API Char Characterize: Tm, Tg, LogP Input->Char DCS Classify (DCS) Char->DCS ClassIIa Dissolution Limited (Brick Dust) DCS->ClassIIa High Tm ClassIIb Solubility Limited (Grease Ball) DCS->ClassIIb High LogP Tech1 Micronization / Nanomilling ClassIIa->Tech1 First Choice Tech3 Amorphous Solid Dispersion (ASD) ClassIIa->Tech3 If Tech1 Fails Tech2 Lipid Formulation (SEDDS) ClassIIb->Tech2 Oil Soluble? ClassIIb->Tech3 Polymer Miscible?

Figure 2: Workflow for selecting formulation technology based on the physical properties of the fluorinated candidate.[1]

Frequently Asked Questions (FAQ)

Q1: Why does my fluorinated compound show different solubility in Phosphate Buffer vs. Water? A: This is likely a "Common Ion Effect" or pH issue. If you used F to lower the


 of an amine, the compound is more sensitive to pH changes. Additionally, fluorinated anions can form insoluble salts with sodium or potassium in standard buffers.[1] Try using a Good's buffer (e.g., HEPES) to rule out salt precipitation.[1]

Q2: Can I use 19F-NMR to measure solubility? A: Yes, and you should. 19F-NMR is a superior technique for kinetic solubility screening of fluorinated drugs.[1] Unlike UV/Vis, it is not affected by minor impurities or turbidity.[1] You can quantify the dissolved F-signal against an internal standard (e.g., trifluoroacetic acid) directly in the supernatant without heavy filtration steps that might lose drug to adsorption [2].[1]

Q3: Does fluorine always increase lipophilicity? A: Generally, yes.[1] However, if fluorine is placed on an aliphatic chain adjacent to a polar group (e.g., an alcohol or amine), it can increase the polarity of that group via the gauche effect or by increasing the acidity of the H-bond donor, potentially improving solubility in specific pH environments [3].[1]

References

  • FDA Center for Drug Evaluation and Research. (2024).[1] Trends in amorphous solid dispersion drug products approved by the U.S. FDA (2012–2023). International Journal of Pharmaceutics: X. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Janssens, S., & Van den Mooter, G. (2009).[1][6] Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology. Link[1]

  • Gidwani, B., & Vyas, A. (2015).[1] A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs. BioMed Research International.[1] Link

Sources

Optimization

Technical Support Center: 2-(4-Fluoropiperidin-4-yl)pyridine Scaffold

Subject: Mitigation of Off-Target Effects & Optimization Strategies Classification: Medicinal Chemistry / Lead Optimization / ADMET Status: Active Support Guide Introduction: The Scaffold Architecture Welcome to the Tech...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Mitigation of Off-Target Effects & Optimization Strategies

Classification: Medicinal Chemistry / Lead Optimization / ADMET Status: Active Support Guide

Introduction: The Scaffold Architecture

Welcome to the Technical Resource Hub for the 2-(4-fluoropiperidin-4-yl)pyridine scaffold. This structural motif is a "privileged scaffold" in GPCR drug discovery, most notably serving as the pharmacophore core for Lasmiditan (Reyvow) , a selective 5-HT1F receptor agonist used for migraine treatment.

While this scaffold offers excellent CNS penetration and potency, it carries inherent risks common to piperidine-pyridine architectures. This guide addresses the three primary "off-target" liabilities:

  • hERG Channel Inhibition (Cardiotoxicity risk)[1][2]

  • 5-HT Subtype Cross-Reactivity (Vasoconstriction risk via 5-HT1B)

  • Metabolic Instability (Oxidative liability at the piperidine ring)

Troubleshooting Guide: hERG Channel Inhibition

Issue: Compounds containing a basic nitrogen (piperidine) linked to an aromatic system (pyridine) frequently block the hERG potassium channel (


), leading to QT interval prolongation and potential Torsades de Pointes.

Mechanistic Insight: The hERG pharmacophore typically requires two features:

  • 
    -Stacking:  The aromatic pyridine ring stacks with Phe656 in the hERG pore.
    
  • Cation-

    
     Interaction:  The protonated piperidine nitrogen interacts with Tyr652.
    

Mitigation Strategy: The "Fluorine Effect" The 4-fluoro substituent is not just for metabolic stability; it is a critical tool for hERG mitigation.

  • Basicity Modulation: The electron-withdrawing nature of fluorine (inductive effect,

    
    ) lowers the 
    
    
    
    of the piperidine nitrogen. A lower
    
    
    reduces the fraction of the molecule that is protonated at physiological pH (7.4), thereby reducing the affinity for the cation-binding site in the hERG pore.
  • Dipole Orientation: The C-F bond creates a dipole that can be oriented to disrupt favorable binding conformations within the channel.

Diagnostic Workflow: hERG Optimization

hERG_Mitigation Start High hERG Inhibition (IC50 < 10 µM) Step1 Measure pKa of Piperidine Nitrogen Start->Step1 Decision Is pKa > 8.5? Step1->Decision Action1 Introduce 4-Fluoro (Lowers pKa by ~1-1.5 units) Decision->Action1 Yes Action2 Add Steric Bulk (e.g., ortho-substitution on Pyridine) Decision->Action2 No Test Retest hERG IC50 (Patch Clamp) Action1->Test Action2->Test

Figure 1: Decision tree for mitigating hERG liability in piperidine-pyridine scaffolds.

Troubleshooting Guide: 5-HT Receptor Selectivity

Issue: The primary safety advantage of this scaffold (e.g., in Lasmiditan) is the lack of vasoconstrictive activity.[3] This requires avoiding the 5-HT1B receptor, which shares high homology with the target 5-HT1F receptor.

Technical Solution:

  • The Water Pocket: 5-HT1F has a unique hydration network compared to 5-HT1B. The 2-(4-fluoropiperidin-4-yl)pyridine scaffold is designed to exploit specific residues (e.g., Glu104 in 5-HT1F) that differ slightly in spatial orientation from 5-HT1B.

  • The 4-Fluoro Role: The fluorine atom provides a specific steric and electronic profile that prevents the "clamp" mechanism required for 5-HT1B activation, effectively "tuning out" the vasoconstrictive off-target.

Protocol: Comparative Selectivity Profiling
ParameterAssay TypeCritical ThresholdNotes
Primary Target Radioligand Binding (Ki)

Target: 5-HT1F (Human recombinant)
Off-Target (Vessel) Radioligand Binding (Ki)

Target: 5-HT1B (Avoids vasoconstriction)
Functional Check GTP

S Binding (

)

at 5-HT1B
Must confirm lack of agonism at 1B.

Step-by-Step Functional Assay (GTP


S): 
  • Preparation: Membrane preparations of CHO cells expressing h5-HT1B.

  • Incubation: Incubate membranes with

    
     and the test compound (10 concentrations) for 60 min at 30°C.
    
  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Analysis: Calculate

    
     and 
    
    
    
    relative to Serotonin (100% control).
  • Pass Criteria: Compound must show negligible efficacy (

    
    ) at 5-HT1B to be cleared for cardiovascular safety.
    

FAQ: Metabolic Stability & Synthesis

Q: Why is the fluorine specifically at the 4-position of the piperidine? A: The 4-position of the piperidine ring is a "metabolic soft spot." Without the fluorine, Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) rapidly hydroxylate this position or perform N-dealkylation.

  • Mechanism: The C-F bond is stronger (

    
    ) than the C-H bond (
    
    
    
    ), blocking hydrogen abstraction and subsequent hydroxylation. This extends the half-life (
    
    
    ) significantly.

Q: Does the fluorine affect solubility? A: Yes. While fluorine is lipophilic, the 4-fluoropiperidine moiety often lowers


 slightly compared to a 4-methyl or 4-H analog because it reduces the basicity of the amine, altering the ionization state at physiological pH. However, if solubility is poor, consider forming the hemisuccinate salt , as used in Lasmiditan, to improve dissolution rates.

Q: How do I synthesize the core scaffold? A: The standard route involves a Suzuki-Miyaura coupling or a nucleophilic aromatic substitution (


).
  • Precursor: 4-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (protected).

  • Coupling Partner: 2-bromopyridine derivative.

  • Note: The 4-fluoro group must be introduced before coupling if not commercially available, often via DAST fluorination of the corresponding 4-piperidinone or alcohol.

References & Authoritative Sources

  • Nelson, D. L., et al. (2010). "Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan." Cephalalgia, 30(10), 1159-1169.

    • Core reference for the pharmacological profile and 5-HT1F vs 1B selectivity.

  • Jamieson, C., et al. (2006).[4] "Medicinal chemistry of hERG optimizations: Highlights and hang-ups." Journal of Medicinal Chemistry, 49(17), 5029-5046.

    • Authoritative review on reducing basicity (pKa) to mitigate hERG liability.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

    • Explains the metabolic stability and pKa modulation provided by the fluorine substituent.[5]

  • Wainscott, D. B., et al. (2005). "Pharmacologic characterization of the cloned human 5-hydroxytryptamine1F receptor isoforms." Journal of Pharmacology and Experimental Therapeutics, 313(1), 415-428.

    • Detailed protocols for the radioligand binding assays described in Module 3.

Sources

Troubleshooting

Reducing metabolic liabilities of fluorinated compounds

Status: Online | Tier: Senior Application Scientist | Ticket: Reducing Metabolic Liabilities Welcome to the technical support center for fluorinated pharmacophores. While fluorine is often deployed to block metabolism, i...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Senior Application Scientist | Ticket: Reducing Metabolic Liabilities

Welcome to the technical support center for fluorinated pharmacophores. While fluorine is often deployed to block metabolism, its misuse can introduce specific liabilities—ranging from oxidative defluorination to the formation of toxic covalent adducts.

This guide treats your chemical series as a system to be debugged. Below are the troubleshooting modules for the most common failure modes.

Module 1: Troubleshooting Metabolic Instability

Issue: "I installed a fluorine atom to block metabolism, but the compound still has a short half-life (


), or I'm detecting free fluoride ions."
Diagnosis: Oxidative Defluorination

A common misconception is that the C-F bond is metabolically inert because of its strength (


116 kcal/mol). However, Cytochrome P450s (CYPs) do not attack the C-F bond directly. Instead, they attack the 

-carbon
(the carbon holding the fluorine).

The Mechanism (The "Gem-Fluorohydrin" Trap):

  • CYP450 hydroxylates the C-H bond adjacent to the fluorine.

  • This forms a gem-fluorohydrin intermediate.

  • This intermediate is chemically unstable and spontaneously eliminates Hydrogen Fluoride (HF).

  • Result: The C-F bond is lost, and the carbon oxidizes to a carbonyl (ketone/aldehyde).

Solution Strategy
Liability TypeStructural CauseEngineering Fix
Aliphatic Defluorination Single fluorine on an alkyl chain with an available ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-proton (e.g., -CH(F)-).
Gem-difluorination: Replace -CH(F)- with -CF2-. Lacking an

-proton, oxidation cannot occur.
N-Dealkylation Fluoroethyl group on an amine (e.g., R-NH-CH2-CH2-F).Scaffold Hop: Remove the N-alkyl chain. Oxidative dealkylation here releases fluoroacetaldehyde , which oxidizes to fluoroacetate (highly toxic).
Benzylic Oxidation Fluorine on a benzylic carbon.Steric Shielding: Add an adjacent methyl group to block CYP approach, or fully substitute the benzylic carbon.
Visualization: Diagnostic Workflow

Defluorination_Diagnosis Start Issue: High Clearance / Free F- Check_Struct Analyze Structure Start->Check_Struct Is_Aromatic Is F on Aromatic Ring? Check_Struct->Is_Aromatic Is_Aliphatic Is F on Alkyl Chain? Check_Struct->Is_Aliphatic SNAr_Risk Risk: Glutathione Adduct (See Module 2) Is_Aromatic->SNAr_Risk Yes Alpha_Proton Does C-F have alpha-proton (C-H)? Is_Aliphatic->Alpha_Proton Mech_Ox Mechanism: Oxidative Defluorination Alpha_Proton->Mech_Ox Yes Fix_2 Fix: Steric Shielding (Block CYP Access) Alpha_Proton->Fix_2 No (Direct C-F attack rare) Fix_1 Fix: Gem-difluorination (Remove H) Mech_Ox->Fix_1

Figure 1: Decision tree for diagnosing the root cause of fluorine loss during metabolism.

Module 2: Mitigating Toxicity Risks (Covalent Binding)

Issue: "My compound is stable in microsomes but shows high turnover in hepatocytes, or I am seeing time-dependent inhibition (TDI)."

Diagnosis: Nucleophilic Aromatic Substitution ( )

Fluorine is highly electronegative, pulling electron density from the aromatic ring. If the ring is already electron-deficient (e.g., contains nitrogens like pyridine, pyrimidine, or electron-withdrawing groups like


, 

,

), the carbon attached to the fluorine becomes highly electrophilic.

The Mechanism: Endogenous nucleophiles—specifically Glutathione (GSH) —attack the carbon bearing the fluorine. The Meisenheimer complex forms, and fluorine is ejected as a leaving group. This results in an irreversible covalent adduct, leading to toxicity or immune sensitization.

Solution Strategy
  • Electronic Deactivation: Add an electron-donating group (EDG) like

    
     or 
    
    
    
    to the ring to increase electron density, making it less attractive to nucleophiles.
  • Steric Clashing: Place a bulky group (e.g., Methyl, Cl) ortho to the fluorine. This physically blocks GSH from attacking the ipso-carbon.

  • Positional Scanning: Move the fluorine to a position less activated by the ring nitrogens (e.g., meta to the ring nitrogen instead of para).

Visualization: The Liability

SNAr_Mechanism cluster_mitigation Mitigation Strategies Substrate Electron-Deficient Ar-F Complex Meisenheimer Complex Substrate->Complex + GSH GSH Glutathione (GSH) (Nucleophile) GSH->Complex Product Ar-SG Adduct (Toxic) Complex->Product Elimination Leaving Fluoride (F-) Leaving Group Complex->Leaving Strat1 Add EDG (-OMe) (Reduce Electrophilicity) Strat2 Ortho-Substitution (Steric Block)

Figure 2: Mechanism of Glutathione-mediated defluorination and engineering strategies to prevent it.

Module 3: Experimental Validation Protocols

Protocol A: GSH Trapping Assay (The "Stress Test")

Use this to confirm if your fluorinated aromatic is an electrophilic liability.

Reagents:

  • Test Compound (10

    
    M)
    
  • Glutathione (GSH) (5 mM) - Note: High concentration mimics intracellular liver environment.

  • Phosphate Buffer (pH 7.4)

Procedure:

  • Incubate Test Compound with GSH in buffer at 37°C.

  • Timepoints: 0, 1, 4, and 24 hours.

  • Analysis: LC-MS/MS. Look for the parent mass + 307 Da (Mass of GSH) minus 20 Da (Loss of HF).

    • Mass Shift:

      
      .
      
  • Pass Criteria: < 1% adduct formation after 24 hours.

Protocol B: F-NMR Metabolite Identification

The "Gold Standard" for tracking fluorine fate without radiolabeling.

Why use it?


F has 100% natural abundance and zero background in biological matrices. You can inject urine or plasma directly into the NMR tube.

Procedure:

  • Dosing: Administer compound to animal (rat/mouse).

  • Collection: Collect urine (0-24h) and plasma.

  • Sample Prep: Mix 400

    
    L urine with 100 
    
    
    
    L
    
    
    (containing internal standard, e.g., trifluoroacetic acid).
  • Acquisition: Run proton-decoupled

    
    F-NMR.
    
  • Interpretation:

    • Parent Peak: Matches reference standard.

    • Oxidative Metabolites: Small chemical shift changes (

      
       1-5 ppm).
      
    • Defluorination: Appearance of a fluoride ion peak at

      
       ppm.
      
    • Glucuronides: Shift due to glycosylation nearby.

Visualization: F-NMR Workflow

F19_NMR_Workflow cluster_results Signal Interpretation Sample Biological Sample (Urine/Plasma) Prep Add D2O + Internal Std Sample->Prep Acquisition Acquire 19F-NMR (Proton Decoupled) Prep->Acquisition Res1 Single Peak Match = Stable Parent Acquisition->Res1 Res2 Peak at -119 ppm = Free Fluoride (Defluorination) Acquisition->Res2 Res3 New Shifted Peaks = Stable Metabolites Acquisition->Res3

Figure 3: Workflow for non-invasive metabolite identification using Fluorine NMR.

FAQ: Common User Queries

Q: Does adding more fluorine always increase stability? A: No. This is the "Metabolic Switching" trap. If you block the primary metabolic soft spot with fluorine, the enzyme (CYP) may simply attack the next most vulnerable site. Sometimes, this new site leads to a toxic metabolite. Always re-evaluate the full metabolic profile after fluorination.

Q: I have a fluoro-ethyl group (-CH2CH2F) and my animals are dying, but the compound looks stable. Why? A: You likely have Fluoroacetate toxicity .[1] If your compound undergoes N-dealkylation or oxidation at the chain, it releases fluoroacetaldehyde


 fluoroacetate. This blocks the Krebs cycle (aconitase inhibitor) and is lethal. Avoid fluoroethyl groups on amines.

Q: Can I use


F-NMR for quantitative analysis? 
A:  Yes. Because 

F has a spin of 1/2 and high sensitivity (83% of

H), integrals are quantitative relative to an internal standard. Ensure your relaxation delay (

) is sufficient (usually 5-10s) to allow full relaxation of the fluorine nuclei.

References

  • Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. (2021). Link

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. (2020). Link

  • Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism. ACS Catalysis. (2021).[2] Link

  • Recognition-Enabled Automated Analyte Identification via 19F NMR. Analytical Chemistry. (2022). Link

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. (2019). Link

Sources

Optimization

Technical Support Center: Synthesis of 2-(4-Fluoropiperidin-4-yl)pyridine

This guide serves as a specialized technical support resource for the scale-up synthesis of 2-(4-Fluoropiperidin-4-yl)pyridine . It is designed for process chemists and researchers encountering yield, purity, or safety b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the scale-up synthesis of 2-(4-Fluoropiperidin-4-yl)pyridine . It is designed for process chemists and researchers encountering yield, purity, or safety bottlenecks during the transition from milligram to multigram/kilogram scales.

System Overview & Molecule Profile

  • Target Molecule: 2-(4-Fluoropiperidin-4-yl)pyridine[1]

  • Key Structural Feature: Gem-disubstituted C4 center (Tertiary Fluoride).[1]

  • Critical Challenge: The fluorination of the tertiary alcohol precursor is prone to E1 elimination , yielding the undesired tetrahydropyridine alkene byproduct.

  • Safety Hazard: Traditional reagents (DAST) pose severe explosion risks upon scale-up.[1]

Module 1: Route Selection & Precursor Synthesis

Q: What is the most robust route for scaling this scaffold?

A: The "Metallated Pyridine Addition" route is the industry standard for scalability. It avoids the harsh conditions of radical fluorination and allows for late-stage fluorination of a purified intermediate.

Protocol Summary:

  • Lithiation: 2-Bromopyridine is converted to 2-Lithiopyridine (using

    
    -BuLi) or 2-Pyridylmagnesium bromide (Grignard exchange).[1]
    
  • Addition: The metallated species attacks N-Boc-4-piperidone (or N-Benzyl) at -78°C.[1]

  • Result: Formation of the tertiary alcohol intermediate: tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate.

Q: Why is the Grignard exchange preferred over direct lithiation for >100g batches?

A: While


-BuLi is faster, the lithium intermediate is extremely basic and can cause enolization of the piperidone ketone, reducing yield.
  • Recommendation: Use i-PrMgCl (TurboGrignard) to generate the Grignard species at -15°C to 0°C. Magnesium chelates the ketone oxygen, promoting the desired nucleophilic addition over deprotonation.[1]

Module 2: Critical Step – Deoxyfluorination (The Bottleneck)

This is the step where most scale-up campaigns fail due to low yields (elimination) or safety incidents.[1]

Q: I am seeing >40% alkene byproduct (elimination) using DAST. How do I fix this?

A: This is a classic failure mode of DAST (Diethylaminosulfur trifluoride) with electron-rich tertiary alcohols.[1] The carbocation intermediate is stabilized by the pyridine ring, making proton loss (elimination) very fast.

Troubleshooting Protocol:

  • Switch Reagent: Move from DAST to PyFluor (2-pyridinesulfonyl fluoride) or XtalFluor-E .[1]

    • Why? PyFluor is less acidic and operates via a different mechanism that suppresses the carbocation character, significantly favoring substitution (

      
      -like) over elimination (
      
      
      
      ).
  • Add an HF Scavenger: If you must use amine-sulfur reagents (like Deoxo-Fluor), add Et3N \cdot 3HF or solid NaHCO3 to the reaction mixture to buffer the acidity.[1]

  • Temperature Control: Do not warm rapidly to room temperature. Hold at -78°C for 2 hours, then -20°C overnight.

Q: Is DAST safe for use on a 500g scale?

A: NO. DAST has a decomposition onset temperature of ~90°C, but adiabatic self-heating can trigger runaway reactions at much lower temperatures (as low as 40-50°C in bulk).[1]

  • Safety Directive: For scales >50g, use Morpho-DAST (higher thermal stability) or Fluolead™ .[1] If DAST is unavoidable, it must be used in a continuous flow reactor to minimize active volume.

Module 3: Work-up & Purification

Q: The product is water-soluble and hard to extract.[1][2] What is the fix?

A: The pyridine nitrogen makes the product basic and water-soluble at low pH.

  • Protocol:

    • Quench: Pour reaction mixture into saturated NaHCO3 (keep pH > 8).

    • Extraction: Use DCM (Dichloromethane) or CHCl3 . Avoid Ether/EtOAc as they are poor solvents for polar pyridines.

    • Salting Out: Saturate the aqueous layer with NaCl to push the organic product out.

Q: How do I remove the alkene byproduct without difficult chromatography?

A:

  • Chemical Wash: The alkene byproduct is often more basic or has different lipophilicity. However, a more robust method is Ozonolysis or KMnO4 oxidation of the crude mixture (if the Boc group is stable) to convert the alkene to a ketone/acid, which can be easily separated by an acid-base wash.

  • Recrystallization: If the product is a solid (often as the HCl salt), recrystallize from iPrOH/EtOAc . The alkene usually stays in the mother liquor.

Visual Reference: Synthesis & Logic Flow

Figure 1: Scale-Up Workflow & Decision Tree

SynthesisGuide Start Start: 2-Bromopyridine Step1 Step 1: Metallation (i-PrMgCl or n-BuLi) Start->Step1 Step2 Step 2: Addition to N-Boc-4-Piperidone Step1->Step2 -78°C Intermediate Intermediate: Tertiary Alcohol Step2->Intermediate Decision Critical Step: Fluorination Reagent? Intermediate->Decision PathDAST Route A: DAST/Deoxo-Fluor (High Risk: Elimination/Safety) Decision->PathDAST Traditional PathPyFluor Route B: PyFluor/XtalFluor (Recommended: High Selectivity) Decision->PathPyFluor Optimized Product Target: 2-(4-Fluoropiperidin-4-yl)pyridine PathDAST->Product Low Yield Byproduct Byproduct: Tetrahydropyridine (Alkene) PathDAST->Byproduct Major Pathway (>40%) PathPyFluor->Product High Yield (>80%) PathPyFluor->Byproduct Minor (<5%)

Caption: Figure 1. Optimized synthesis workflow contrasting traditional DAST routes with modern, selective fluorination strategies to minimize elimination.[2]

Summary of Quantitative Data

ParameterDAST Protocol (Traditional)PyFluor Protocol (Optimized)
Reagent Cost LowMedium
Thermal Stability Unstable (Explosion Risk >50°C)Stable (Solid, shelf-stable)
Selectivity (F vs Alkene) ~60:40>90:10
Scale Limit (Batch) <50g (Recommended)>1kg
Solvent System DCM (Strictly Anhydrous)Toluene or DCM

References

  • PyFluor Development & Scope: Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015).[1] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[1] Journal of the American Chemical Society, 137(30), 9571–9574. Link

  • DAST Safety Profile: Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[3][4][5][6] The Journal of Organic Chemistry, 40(5), 574–578. Link

  • Scale-Up of Fluorination: Organic Process Research & Development (OPRD) Safety Guides on Deoxyfluorination Reagents. Link

  • Piperidine Synthesis Reviews: "Preparation of Piperidines, Part 3: Substituted at Position 4." Link

Sources

Troubleshooting

"2-(4-Fluoropiperidin-4-YL)pyridine" reaction by-product analysis

Technical Support Center: 2-(4-Fluoropiperidin-4-yl)pyridine Synthesis & Analysis Case ID: F-PIP-PYR-001 Status: Active Assigned Specialist: Senior Application Scientist, MedChem Scaffolds Division[1] Executive Summary Y...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Fluoropiperidin-4-yl)pyridine Synthesis & Analysis

Case ID: F-PIP-PYR-001 Status: Active Assigned Specialist: Senior Application Scientist, MedChem Scaffolds Division[1]

Executive Summary

You are likely encountering difficulties in the late-stage fluorination of 4-(pyridin-2-yl)piperidin-4-ol to generate the target 2-(4-fluoropiperidin-4-yl)pyridine .[1] This transformation involves converting a tertiary alcohol to a tertiary fluoride at a sterically crowded, benzylic-like position.[1]

The dominant failure mode in this reaction is elimination rather than substitution, yielding the 1,2,3,6-tetrahydropyridine (alkene) by-product. This guide provides the diagnostic criteria to identify this impurity, the mechanistic logic to suppress it, and the purification protocols to isolate your target.

Module 1: Diagnostic Analysis (Identify Your Impurity)

Before attempting purification, you must confirm the identity of your by-products using NMR and LC-MS.

By-Product Fingerprinting Table
ComponentStructureLC-MS (ESI+)1H NMR Signature (Diagnostic)19F NMR
Target Molecule 4-F-4-Py-Piperidine

No vinylic protons. Distinct splitting at piperidine C3/C5 due to F-H coupling (

Hz).[1]
Singlet (or multiplet) @ -130 to -170 ppm
Impurity A (Major) Tetrahydropyridine (Alkene)

(Loss of HF)
Vinylic proton @

6.0–6.5 ppm (triplet/multiplet). Loss of symmetry in piperidine ring.[1]
Silent (No Signal)
Impurity B (Minor) Starting Alcohol

(vs Target)
No vinylic protons.[1] Downfield shift of OH (broad singlet, exchangeable).Silent (No Signal)

Critical Check: If your Mass Spec shows a peak at M-20 relative to the expected fluoride mass, you have generated the elimination product (alkene).

Module 2: Root Cause Analysis & Mechanism

The synthesis typically utilizes Deoxofluor or DAST (Diethylaminosulfur trifluoride).[1][2][3] The reaction bifurcates at the activated intermediate stage.[1]

The Divergent Pathway (Graphviz Diagram)

ReactionPathway cluster_conditions Critical Control Points Alcohol Starting Material (Tertiary Alcohol) Intermediate Activated Sulfinate Intermediate Alcohol->Intermediate Activation DAST Reagent: DAST/Deoxofluor (-78°C) DAST->Intermediate Target Target Fluoride (Substitution SN1/SN2) Intermediate->Target F- Attack (Kinetic Control) Alkene Impurity: Tetrahydropyridine (Elimination E1) Intermediate->Alkene -H+ Loss (Thermodynamic Control)

Figure 1: Mechanistic bifurcation. The tertiary carbocation character of the intermediate favors Elimination (Red path) over Substitution (Green path) if temperature is uncontrolled.

Why Elimination Dominates:

  • Steric Bulk: The pyridine ring and the piperidine ring create a crowded environment, hindering the nucleophilic attack of the fluoride ion.

  • Electronic Stabilization: The developing carbocation at the C4 position is stabilized by the pyridine ring, making the E1 elimination pathway highly favorable.

  • Basicity: The pyridine nitrogen can act as an internal base (or proton shuttle), facilitating the abstraction of a proton from the adjacent C3/C5 methylene groups.

Module 3: Troubleshooting & Optimization Protocols

Issue 1: "I have >30% Alkene Impurity."

The Fix: Low-Temperature Kinetic Control Standard DAST protocols at


 or Room Temperature (RT) guarantee elimination for this substrate.[1] You must operate under strict kinetic control.

Optimized Protocol:

  • Solvent: Use anhydrous Dichloromethane (DCM) .[1] Do not use THF (promotes elimination).[1]

  • Temperature: Cool the alcohol solution to

    
      (Dry ice/acetone).
    
  • Addition: Add DAST (1.5 eq) dropwise over 20 minutes.

  • Incubation: Stir at

    
     for 1 hour.
    
  • Warm-up: Allow to warm only to

    
     (ice bath), never to RT, before quenching.
    
  • Quench: Pour into saturated aqueous

    
     at 
    
    
    
    .

Why this works: At


, the activation energy for elimination (breaking C-H bond) is harder to overcome than the collapse of the ion pair to the fluoride.
Issue 2: "My Pyridine Ring is interfering."

The Fix: Pre-complexation The basic pyridine nitrogen can scavenge HF or react with DAST.[1]

  • Protocol Modification: Pre-treat the starting alcohol with 1.0 equivalent of

    
     or form the HCl salt before adding DAST. Protonating the pyridine nitrogen renders it electron-deficient, reducing its ability to assist in internal elimination mechanisms.[1]
    

Module 4: Purification (The "Silver Bullet")

If you cannot avoid the alkene impurity, standard silica chromatography is often insufficient because the polarity of the fluoro-product and the alkene are nearly identical.

The Solution: Silver Nitrate (


) Impregnated Silica 
Silver ions form reversible 

-complexes with alkenes, significantly retarding their retention time compared to the saturated fluoro-compound.

Preparation of 10%


 Silica: 
  • Dissolve

    
     (10g) in Acetonitrile (100 mL).
    
  • Add Silica Gel (100g) and stir for 10 minutes.

  • Remove solvent under reduced pressure (Rotavap) in the dark (cover flask with foil).[1]

  • Dry in an oven at

    
     for 4 hours.
    

Chromatography Strategy:

  • Stationary Phase: 10%

    
     Silica.[1]
    
  • Mobile Phase: 0-5% MeOH in DCM.[1]

  • Result: The Target Fluoride elutes first.[1] The Alkene elutes later (or stays on the column).

Module 5: Decision Tree & Workflow

Troubleshooting Start Analyze Crude Reaction (LC-MS / NMR) CheckAlkene Is Alkene Present? (M-20 peak / Vinylic H) Start->CheckAlkene CheckSM Is Starting Alcohol Present? CheckAlkene->CheckSM No OptimizeTemp Repeat: Lower Temp to -78°C Switch to DCM CheckAlkene->OptimizeTemp Yes (>50%) PurifyAg Purify: AgNO3 Silica Column CheckAlkene->PurifyAg Yes (<20%) Success Proceed to Deprotection/Next Step CheckSM->Success No DryReagents Repeat: Distill Solvents Use Fresh DAST CheckSM->DryReagents Yes

Figure 2: Troubleshooting logic flow for reaction analysis and remediation.

Frequently Asked Questions (FAQ)

Q: Can I use XtalFluor-E instead of DAST? A: Yes, and it is often recommended.[1] XtalFluor-E is a solid, safer reagent that releases less HF.[1] However, it requires an exogenous fluoride source (like


) to function efficiently.[1] It often produces less elimination product than DAST because it is less acidic.[1]

Q: The reaction turned black upon adding DAST. Is it ruined? A: Not necessarily, but it indicates decomposition.[1] This usually happens if the addition is too fast or the temperature is too high (


). The black color comes from polymerizing amine by-products.[1] Check LC-MS; if the product mass is there, proceed to workup immediately.[1]

Q: How do I remove the Boc group after fluorination? A: Use


 in Dioxane or TFA/DCM.[1] Note: The fluorine at the 4-position decreases the basicity of the piperidine nitrogen due to the inductive effect (

), so the subsequent salt formation might require stronger acids or anhydrous conditions to crystallize.

References

  • Mechanistic Insight into DAST Fluorination

    • Title: Deoxofluorination of Alcohols with Sulfur-Based Reagents.[1]

    • Source:Organic Reactions, Vol 69.[1]

    • Relevance: Establishes the mechanism of alcohol activation and the competing elimination pathways in tertiary substr
  • Fluorinated Piperidine Conformation

    • Title: Understanding the Conformational Behavior of Fluorin
    • Source:Chemistry – A European Journal (Gilmour et al.).[1]

    • URL:[Link]

    • Relevance: Explains the axial/equatorial preferences and NMR coupling constants diagnostic for your target.
  • Purification of Alkenes vs.

    • Title: Silver Nitrate-Impregnated Silica Gel Stationary Phase for the Chromatographic Separation of Alkenes.[1]

    • Source:Journal of Chemical Educ
    • Relevance: Provides the standard protocol for separating the tetrahydropyridine impurity
  • Synthesis of 4-Fluoropiperidines

    • Title: Synthesis of 4-fluoropiperidines and 4-fluoropiperazines.[1]

    • Source:Journal of Fluorine Chemistry.
    • Relevance: Specific protocols for fluorin

Sources

Optimization

Technical Support Center: Chiral Separation of Fluorinated Piperidine Enantiomers

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Method Development for Fluorinated N-Heterocycles Introduction: The Fluorine Frontier Welcome to the technical support hub for the s...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Method Development for Fluorinated N-Heterocycles

Introduction: The Fluorine Frontier

Welcome to the technical support hub for the separation of fluorinated piperidines. You are likely here because standard screening protocols are failing. Fluorinated piperidines present a "perfect storm" of chromatographic challenges:

  • The "Invisible" Analyte: Many lack a UV-active chromophore.

  • The Basic Nitrogen Trap: The secondary amine interacts strongly with residual silanols, causing severe peak tailing.

  • The Fluorine Effect: The high electronegativity of fluorine alters the pKa of the ring nitrogen and induces unique conformational biases (e.g., chair vs. twist-boat) that standard chiral selectors may not recognize.

This guide moves beyond generic advice, offering causal analysis and self-validating protocols.

Module 1: The "Invisible" Analyte (Detection Strategy)

User Question: I am injecting 1 mg/mL of 3-fluoropiperidine, but my UV baseline at 210 nm is flat or noisy. How can I develop a method if I can't see the peaks?

Scientist Response: The C-F bond does not provide sufficient UV absorbance, and the piperidine ring is aliphatic. You are essentially injecting "invisible ink." You have two pathways: Universal Detection or Derivatization .

Pathway A: Universal Detection (Non-Chromophoric)

If you are in early-stage screening and cannot alter the sample structure:

  • Charged Aerosol Detection (CAD) / ELSD: Ideal for non-volatile analytes.

    • Constraint: Mobile phase must be volatile (avoid phosphate buffers; use volatile additives like DEA/TFA).

  • Mass Spectrometry (LC-MS/SFC-MS): The gold standard.

    • Protocol: Monitor the [M+H]+ ion. Fluorinated piperidines ionize well in ESI+.

Pathway B: Pre-Column Derivatization (Recommended for UV-Only Labs)

If you lack MS/CAD, you must attach a "flag" (chromophore) to the nitrogen. This often improves separation by blocking the basic nitrogen and adding steric bulk for the chiral selector to "grab."

Protocol: Tosylation with PTSC (Para-Toluene Sulfonyl Chloride) This reaction attaches a UV-active tosyl group to the amine.

  • Reaction: Mix 1 eq. Fluorinated Piperidine + 1.1 eq. PTSC + 2 eq.

    
     in Acetonitrile.
    
  • Condition: Stir at RT for 30 mins.

  • Workup: Filter solids, dilute with mobile phase.

  • Result: The analyte now absorbs strongly at 228-254 nm and the basic amine is masked (reducing tailing).

Module 2: Troubleshooting Peak Shape (The Amine Effect)

User Question: I see separation on a Chiralpak AD-H column, but the peaks are extremely broad with significant tailing (Asymmetry > 2.0). I'm already using 0.1% DEA.

Scientist Response: Fluorine acts as an electron-withdrawing group (EWG), theoretically lowering the pKa of the piperidine nitrogen compared to the non-fluorinated analog. However, the nitrogen remains basic enough to hydrogen-bond with the acidic residual silanols on the silica support of the column.

The "Double-Blocking" Strategy: Standard 0.1% Diethylamine (DEA) is often insufficient for fluorinated secondary amines.

Additive StrategyCompositionMechanism
Standard 0.1% DEACompetes for silanol sites. Often fails for steric reasons.
Enhanced (Recommended) 0.1% Isopropylamine (IPA-amine) Sterically bulkier; better matches the pore environment of amylose phases.
Aggressive 0.1% Ethylenediamine (EDA) Bidentate base. Chelates silanols more effectively than mono-amines.
SFC Special 0.1% IPA-amine + 0.1% TFA The "Acid/Base" trick. TFA protonates the amine (ion pairing), while IPA-amine blocks silanols.

Critical Warning: Do not use EDA on non-immobilized columns with ester-containing mobile phases (like Ethyl Acetate) for extended periods, as aminolysis can occur.

Module 3: Column Selection & The Fluorine Position

User Question: Does the position of the fluorine (3-fluoro vs. 4-fluoro) change which column I should use?

Scientist Response: Absolutely. The position of the fluorine dictates the conformational lock of the piperidine ring.

  • 3-Fluoro: Creates a dipole that often favors a specific chair conformation to minimize dipole repulsion with the nitrogen lone pair. This creates a rigid chiral "handle."

  • 4-Fluoro: Further from the nitrogen, less impact on pKa, but changes the lipophilicity profile.

The "Golden Four" Screening Hierarchy:

  • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)):

    • Why: The "Chloro" group in the selector interacts via halogen-bonding with the analyte's fluorine. This is often the "magic bullet" for fluorinated compounds.

    • Solvent: Immobilized.[1][2][3][4] Can use DCM/THF to induce different swelling and selectivity.

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)):

    • Why: The classic. Works best if the molecule is derivatized (e.g., Tosyl-3-F-piperidine).

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)):

    • Why: Cellulose has a different helical twist. Often complementary to AD.

  • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)):

    • Why: Similar logic to IG but on a cellulose backbone.

Module 4: Experimental Workflows

Workflow 1: Method Development Decision Tree

This diagram illustrates the logical flow from sample receipt to optimized method, specifically accounting for the lack of chromophore.

MethodDevelopment Start Start: Fluorinated Piperidine Sample CheckUV Check UV Absorbance (Scan 200-400nm) Start->CheckUV HasChrom Chromophore Present? CheckUV->HasChrom Derivatize Derivatization Path: React with PTSC (Tosyl-Cl) Target: Secondary Amine HasChrom->Derivatize No (Aliphatic only) UniversalDet Universal Path: Switch to CAD, ELSD, or MS HasChrom->UniversalDet No (Cannot derivatize) Screening Primary Screening: Columns: IG, AD-H, OD-H, IC Mobile Phase: Hexane/EtOH/IPA-amine (90:10:0.1) HasChrom->Screening Yes (e.g., Aryl group present) Derivatize->Screening UniversalDet->Screening CheckSep Separation Achieved? Screening->CheckSep Optimize Optimization: 1. Adjust Alcohol % (Retention) 2. Switch Additive (DEA -> EDA) 3. Temp (10°C - 40°C) CheckSep->Optimize Partial Sep SFC_Switch Switch to SFC Mode: CO2 + MeOH + 0.1% IPA-amine Better for solubility & speed CheckSep->SFC_Switch No Sep Final Final Method Validation CheckSep->Final Baseline (Rs > 2.0) Optimize->Final SFC_Switch->Optimize

Caption: Logical decision tree for method development, prioritizing detection strategy and additive selection.

Workflow 2: The "Amine Effect" & Additive Mechanism

Why do we swap DEA for IPA-amine? This diagram visualizes the competitive binding at the silica surface.

AdditiveMechanism Silanol Residual Silanol (Si-OH) (Acidic Surface Site) Interaction Strong H-Bonding Result: Peak Tailing Silanol->Interaction Analyte Fluorinated Piperidine (Basic Secondary Amine) Analyte->Interaction Blocked Silanol Blocked Result: Sharp Peaks Interaction->Blocked With Additive DEA Diethylamine (DEA) (Weak Competitor) DEA->Silanol Partial Blocking IPA_Amine Isopropylamine (IPA-amine) (Strong Competitor) IPA_Amine->Silanol Complete Blocking (Steric Match)

Caption: Mechanism of peak tailing suppression. IPA-amine provides superior silanol blocking compared to DEA for piperidines.

Module 5: Scale-Up & Purification FAQs

User Question: I need to purify 5 grams. Can I use the same method?

Scientist Response: Not exactly.

  • Solubility: Free base fluorinated piperidines are soluble in organic solvents, but their salts (e.g., hydrochloride) are not. Ensure you are injecting the free base . If the sample is a salt, perform a "free-basing" extraction (DCM/NaOH) before injection, or the back-pressure will spike as salt precipitates in the hexane/CO2.

  • Loading Capacity: Immobilized columns (Chiralpak IA, IG) generally have higher loading capacities than coated columns (AD, OD). For prep, prioritize IG .

  • Feed Solvent: Dissolve the sample in the mobile phase. If you must use a stronger solvent (like pure Ethanol) for solubility, ensure your injection volume is low to avoid "solvent effect" band broadening.

References

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. (Discusses the role of CMPA like DEA/IPA-amine in resolving basic amines).

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography. ResearchGate (2025).[3] (Detailed comparison of DEA vs. Isopropylamine for basic drugs on polysaccharide phases).

  • Instruction Manual for CHIRALCEL® OC-H. Daicel Chiral Technologies. (Official protocols for mobile phase compatibility and additive limits).

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC. PubMed (Chirality, 2014).[5] (Specific protocol for derivatization with PTSC and separation on AD-H).

  • The effect of fluorine substitution on chiral recognition. Phys. Chem. Chem. Phys. (2013).[2][6] (Mechanistic insight into how Fluorine alters intermolecular interactions like CH···F).

Sources

Troubleshooting

Technical Support Center: 2-(4-Fluoropiperidin-4-yl)pyridine Formulation Guide

Status: Active Topic: In Vivo Formulation & Delivery Audience: Discovery Biology & DMPK Teams Reference ID: TS-FPYR-2026-V1[1][2][3][4] Introduction: The Physicochemical Challenge Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: In Vivo Formulation & Delivery Audience: Discovery Biology & DMPK Teams Reference ID: TS-FPYR-2026-V1[1][2][3][4]

Introduction: The Physicochemical Challenge

Welcome to the technical support hub for 2-(4-Fluoropiperidin-4-yl)pyridine . As a Senior Application Scientist, I often see researchers struggle with this molecule due to its dual-nitrogen heterocycle nature.

The Core Issue: This molecule possesses a secondary amine on the piperidine ring (highly basic, pKa ~9.[5]6) and a pyridine nitrogen (weakly basic, pKa ~5.2).[3][4][5] As a free base, it is lipophilic and practically insoluble in neutral physiological media (pH 7.4).[4][5] Successful in vivo delivery requires manipulating ionization or using entrapment strategies to prevent precipitation upon injection.[3][5]

This guide provides three validated formulation protocols ranging from simple pH adjustment to advanced complexation.[2][3][4][5]

Module 1: Vehicle Selection Decision Matrix

Before starting, select your formulation strategy based on your administration route and concentration requirements.[4][5]

VehicleSelection Start Start: 2-(4-Fluoropiperidin-4-yl)pyridine (Free Base) Route Select Administration Route Start->Route IV_IP Parenteral (IV, IP, SC) Route->IV_IP Systemic PO Oral (PO) Route->PO Gastrointestinal Solubility_Check Target Conc. > 5 mg/mL? IV_IP->Solubility_Check Method_A Protocol A: In-Situ Salt (Acetate/Saline pH 4.5) Solubility_Check->Method_A No (Low Conc) Method_C Protocol C: Cyclodextrin (20% HP-β-CD) Solubility_Check->Method_C Yes (High Conc) Method_B Protocol B: Co-Solvent (DMSO/PEG400/Water) PO->Method_B

Figure 1: Decision tree for selecting the optimal vehicle based on route of administration and solubility requirements.

Module 2: Validated Formulation Protocols

Protocol A: In-Situ Salt Formation (IV/IP Compatible)

Best for: Low doses (< 5 mg/kg), pharmacokinetic (PK) studies.[1][2][3][4][5]

The Mechanism: By lowering the pH below the piperidine's pKa, we protonate the secondary amine, converting the lipophilic free base into a water-soluble cation.

Reagents:

  • 0.1 M Hydrochloric Acid (HCl) or 50 mM Acetate Buffer (pH 4.0).[2][3][4][5]

  • Sterile Saline (0.9% NaCl).[2][3][4][5][6]

Step-by-Step:

  • Weigh: Calculate the required amount of free base.

  • Acidify: Add 1.0 molar equivalent of 0.1 M HCl. Vortex until clear.

    • Note: If the solution remains cloudy, add 0.1 M HCl in 10 µL increments.[5]

  • Dilute: Slowly add sterile saline to reach final volume.

  • pH Check: Verify final pH is between 4.5 and 5.5.

    • Critical: If pH > 6.0, the compound may precipitate.[4][5]

  • Filter: Pass through a 0.22 µm PVDF syringe filter.[2][3][4][5]

Protocol B: Co-Solvent System (PO/IP Compatible)

Best for: High doses, toxicology studies, oral gavage.[4][5]

The Mechanism: Uses organic solvents to solvate the lipophilic free base, with surfactants to prevent crashing out upon contact with aqueous biological fluids.

Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Water.[2][3][4][5]

Step-by-Step:

  • Dissolve: Dissolve the compound completely in 100% DMSO (5% of final volume). Vortex/sonicate until clear.

  • Stabilize: Add PEG400 (40% of final volume) to the DMSO solution. Vortex thoroughly.

    • Why: PEG acts as an interface between the organic DMSO and the water.[5]

  • Dilute: Slowly add Warm Distilled Water (55% of final volume) while vortexing.

    • Warning: Adding water too fast causes irreversible precipitation.[2][3][4][5]

  • Inspect: The solution should be clear. If slightly hazy, sonicate at 37°C for 5 minutes.

Protocol C: Cyclodextrin Complexation (Gold Standard)

Best for: Sensitive efficacy models, reducing injection site pain.[4][5]

The Mechanism: The lipophilic piperidine-pyridine core enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility without extreme pH or organic solvents.

Reagents:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][2][3][4][5]

  • Sterile Water for Injection.[2][3][4][5]

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in water to make a 20% (w/v) stock solution.[1][2][3][4][5]

  • Add Compound: Add the compound powder to the 20% CD solution.

  • Acidify (Transient): Add 1 molar equivalent of HCl to facilitate initial dissolution (protonation helps entry into the cavity).

  • Equilibrate: Stir at room temperature for 30–60 minutes.

  • Adjust pH: Carefully back-titrate with 0.1 M NaOH to pH 5.5–6.0.

    • Result: The compound remains solubilized inside the CD cavity even as pH rises.[5]

  • Filter Sterilize: 0.22 µm PES filter.

Module 3: Troubleshooting & FAQs

Q1: My solution precipitated immediately upon injection (IV). What happened?

Diagnosis: This is likely "dilution shock."[2][3][4][5] Root Cause: If you used Protocol B (DMSO/PEG), the rapid dilution in the bloodstream (pH 7.[5]4) stripped the solvent, causing the free base to crash out.[5] Solution:

  • Switch to Protocol C (Cyclodextrin) .[2][3][4][5] The inclusion complex protects the drug from immediate precipitation in the blood.

  • Alternatively, lower the injection rate to < 1 mL/min to allow rapid mixing with plasma proteins.[5]

Q2: The animals are showing signs of peritonitis (writhing) after IP injection.

Diagnosis: Vehicle irritation. Root Cause:

  • pH Mismatch: Protocol A (Saline/HCl) might be too acidic (pH < 4.0).[2][3][4][5]

  • Solvent Toxicity: DMSO concentrations > 10% or PEG400 > 50% can irritate the peritoneum.[3][5] Solution:

  • Adjust the final pH of Protocol A to 5.0–5.5.

  • Switch to Protocol C. Cyclodextrins effectively mask the irritant properties of basic amines.[5]

Q3: Can I use this formulation for long-term osmotic minipumps?

Diagnosis: Stability concern. Root Cause: 2-(4-Fluoropiperidin-4-yl)pyridine contains a secondary amine which can oxidize over time, and the fluorine bond is stable but the molecule may crystallize in narrow tubing.[1][2][3][4] Solution:

  • Do NOT use Protocol B (PEG/DMSO) in pumps; DMSO degrades pump reservoirs and PEG can clog catheters.[2][3][4][5]

  • Use Protocol C (Cyclodextrin) or a simple acetate buffer (Protocol A).[2][3][4][5]

  • Action: Perform a 7-day stability test at 37°C before implantation.

Q4: Why does the solution turn yellow after 24 hours?

Diagnosis: Oxidative degradation.[5] Root Cause: Secondary amines are susceptible to N-oxidation, especially in PEG400 which often contains trace peroxides.[1][2][3][4][5] Solution:

  • Use oxidant-free PEG400 (analytical grade).[1][2][3][4][5]

  • Flush the headspace of your storage vials with Nitrogen or Argon gas.[5]

  • Store formulations at 4°C and use within 24 hours.

Module 4: Data Summary Table

ParameterFree BaseHCl Salt (In-Situ)HP-β-CD Complex
Solubility (pH 7.4) < 0.1 mg/mL (Poor)> 10 mg/mL (Good)> 20 mg/mL (Excellent)
Rec.[1][2][3][4][5] Route NoneIV, IP, SCIV, IP, SC, PO
Max Concentration N/A~15 mg/mL~30 mg/mL
Tolerability N/AModerate (pH dependent)High
Stability High (Solid)Moderate (Solution)High (Solution)

References

  • Loftsson, T., & Brewster, M. E. (2010).[4][5] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[4][5]

  • Strickley, R. G. (2004).[3][4][5] Solubilizing excipients in oral and injectable formulations.[3][5][6] Pharmaceutical Research, 21(2), 201-230.[1][2][3][4][5]

  • PubChem. (n.d.).[2][3][4][5][7][8] 2-(4-Fluoropiperidin-4-yl)pyridine Compound Summary. National Center for Biotechnology Information.[2][3][4][5] [1][2][3][4][5]

  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Food and Drug Administration.[2][3][4][5]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(4-Fluoropiperidin-4-yl)pyridine vs. Non-Fluorinated Analogs

This guide provides an in-depth technical comparison between 2-(4-Fluoropiperidin-4-yl)pyridine (the "Fluorinated Scaffold") and its non-fluorinated analog, 2-(piperidin-4-yl)pyridine (the "Baseline Scaffold"). Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(4-Fluoropiperidin-4-yl)pyridine (the "Fluorinated Scaffold") and its non-fluorinated analog, 2-(piperidin-4-yl)pyridine (the "Baseline Scaffold").

Executive Summary: The "Fluorine Switch"

In medicinal chemistry, the transition from a standard 2-(piperidin-4-yl)pyridine to the 2-(4-Fluoropiperidin-4-yl)pyridine analog represents a classic "metabolic blocking" strategy. While the non-fluorinated scaffold is synthetically accessible and versatile, it suffers from a critical liability: rapid oxidative metabolism at the C4 position (benzylic/pyridylic oxidation).

The introduction of a fluorine atom at the C4 position (geminal to the pyridine ring) serves three distinct functions:

  • Metabolic Blockade: Prevents CYP450-mediated hydroxylation at the susceptible C4 site.

  • pKa Modulation: Lowers the basicity of the piperidine nitrogen via the inductive effect (

    
    -withdrawing), often improving membrane permeability and reducing hERG liability.
    
  • Conformational Biasing: Alters the preferred ring puckering through the gauche effect, potentially locking the bioactive conformation.

Technical Comparison: Fluorinated vs. Non-Fluorinated

The following data synthesizes established structure-activity relationship (SAR) principles applied to this specific scaffold.

Physicochemical & Metabolic Profile[1][2][3][4][5]
FeatureNon-Fluorinated Analog (2-(piperidin-4-yl)pyridine)Fluorinated Scaffold (2-(4-Fluoropiperidin-4-yl)pyridine)Impact on Drug Design
Metabolic Stability Low / Moderate High clearance (

) due to C4 oxidation.
High C-F bond (116 kcal/mol) resists CYP450 oxidation.Extends in vivo half-life (

) and bioavailability.
Basicity (pKa) ~9.5 - 10.0 Highly ionized at physiological pH.~8.0 - 8.5 Reduced basicity due to inductive effect of F.Increases fraction of neutral molecule at pH 7.4, improving passive permeability.
Lipophilicity (LogD) Lower More polar, often requires prodrug strategies.Higher Fluorine is lipophilic; reduced ionization further boosts LogD.Enhances CNS penetration (if desired) and cellular uptake.
hERG Liability Higher Risk High basicity correlates with hERG channel trapping.Reduced Risk Lower pKa decreases affinity for the hERG pore.Improves cardiac safety profile.
Synthetic Cost Low Commodity chemical; 1-step reduction of pyridine precursors.High Requires specialized fluorinating agents (e.g., DAST, Deoxo-Fluor) or specific precursors.Justified only if metabolic/PK issues exist.
Mechanism of Action: The Metabolic Block

The primary driver for selecting the fluorinated analog is the prevention of oxidative dealkylation or hydroxylation.

  • Non-Fluorinated Route: The C4-H bond is activated by the adjacent pyridine ring (pyridylic position). CYP450 enzymes (specifically CYP2D6 and CYP3A4) rapidly abstract this proton, leading to the formation of a 4-hydroxy intermediate, which can lead to ring opening or phase II conjugation.

  • Fluorinated Route: The C-F bond is chemically inert to CYP450 radical abstraction. The fluorine atom effectively "caps" the soft spot, forcing the enzyme to metabolize the molecule at a slower, secondary site (or leading to renal excretion of the unchanged drug).

Visualizing the Decision Pathway

The following diagram illustrates the decision logic and metabolic consequences of choosing between these two scaffolds.

G Start Lead Optimization Scaffold: 2-(piperidin-4-yl)pyridine CheckPK Assay: Microsomal Stability (Human/Rat Liver Microsomes) Start->CheckPK ResultHighCl Result: High Clearance (Metabolite: 4-OH derivative) CheckPK->ResultHighCl > 50 µL/min/mg ResultLowCl Result: Low Clearance (Stable) CheckPK->ResultLowCl < 10 µL/min/mg DecisionF Strategy: Install Fluorine at C4 (2-(4-Fluoropiperidin-4-yl)pyridine) ResultHighCl->DecisionF Keep Proceed with Non-Fluorinated (Cost Effective) ResultLowCl->Keep Mechanism Mechanism: 1. Blocks C4 Oxidation 2. Lowers pKa (N1) 3. Increases Permeability DecisionF->Mechanism Outcome Outcome: Extended Half-life Improved Oral Bioavailability Mechanism->Outcome

Figure 1: Decision logic for transitioning from non-fluorinated to fluorinated piperidine scaffolds based on metabolic liability.

Experimental Protocols (Self-Validating Systems)

To objectively compare these scaffolds in your own program, use the following standardized protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Fluorine Effect" on Intrinsic Clearance (


).

Reagents:

  • Test Compounds: 2-(4-Fluoropiperidin-4-yl)pyridine vs. 2-(piperidin-4-yl)pyridine (1 µM final conc).

  • Liver Microsomes: Pooled Human/Rat (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: Aliquot 50 µL at

    
     min into Quench Solution.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    

Validation Criteria:

  • The fluorinated analog should show a statistically significant reduction in

    
     (>2-fold improvement) to justify its use.
    
  • Control (Testosterone) must show high clearance; Control (Warfarin) must show low clearance.

Protocol B: pKa Determination (Potentiometric Titration)

Objective: Confirm the reduction in basicity which correlates with permeability.

Workflow:

  • Prepare a 10 mM stock of the hydrochloride salt in water.

  • Titrate with 0.1 M NaOH using an automated potentiometric titrator (e.g., Sirius T3).

  • Perform titration from pH 2.0 to pH 12.0.

  • Expectation:

    • Non-Fluorinated: pKa ~ 9.8

    • Fluorinated: pKa ~ 8.2

    • Note: A lower pKa implies a higher fraction of neutral species at intestinal pH (6.5-7.4), predicting better oral absorption.

Synthesis & Sourcing Considerations

When designing the synthesis, note that the fluorinated scaffold cannot be made by simple fluorination of the piperidine product. It requires building the quaternary center earlier in the sequence.

  • Non-Fluorinated Route: Reduction of 2-(pyridin-4-yl)pyridine or coupling of 4-chloropyridine with piperidine derivatives.

  • Fluorinated Route: Often involves the addition of 2-lithiopyridine to N-protected 4-piperidone, followed by treatment with DAST (Diethylaminosulfur trifluoride) to install the fluorine, and subsequent deprotection.

Safety Note: DAST is thermally unstable and can be explosive. This reaction requires strict temperature control (-78°C to RT) and is not recommended for large-scale manufacturing without flow chemistry setups.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119058169, 2-(4-Fluoropiperidin-4-yl)pyridine.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[1] Journal of Medicinal Chemistry.[1]

Sources

Comparative

Optimizing Piperidine Scaffolds: A Technical Guide to 2-(4-Fluoropiperidin-4-yl)pyridine

Executive Summary: The Fluorine Advantage In the landscape of medicinal chemistry, the 4-arylpiperidine scaffold is a ubiquitous pharmacophore, serving as the core for analgesics, antipsychotics, and antihistamines. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the landscape of medicinal chemistry, the 4-arylpiperidine scaffold is a ubiquitous pharmacophore, serving as the core for analgesics, antipsychotics, and antihistamines. However, the classical 4-phenylpiperidine and 4-(2-pyridyl)piperidine scaffolds often suffer from rapid oxidative metabolism at the 4-position and excessively high basicity (


), which limits central nervous system (CNS) penetration and increases off-target liabilities (e.g., hERG channel inhibition).

2-(4-Fluoropiperidin-4-yl)pyridine (CAS 1803604-45-6) represents a strategic "gem-fluoro-aryl" modification. By installing a fluorine atom at the 4-position, researchers can simultaneously block the primary metabolic soft spot and modulate the piperidine nitrogen's basicity via the inductive electron-withdrawing effect. This guide objectively compares this fluorinated scaffold against its non-fluorinated analogs, providing experimental frameworks to validate its utility in hit-to-lead optimization.

Comparative Analysis: The Product vs. Alternatives

The following table contrasts the physicochemical and biological profiles of the target scaffold against standard alternatives.

Feature2-(4-Fluoropiperidin-4-yl)pyridine (Target)4-(2-Pyridyl)piperidine (Alternative A)4-Phenylpiperidine (Alternative B)
Structure Gem-disubstituted (Fluoro + Pyridyl)Monosubstituted (Pyridyl)Monosubstituted (Phenyl)
Metabolic Stability High: C4 position is blocked by Fluorine.Low: C4-H is prone to CYP450 hydroxylation.Low: C4-H is a major metabolic soft spot.
Basicity (

)
Optimized (~8.5 - 9.0): Fluorine lowers

, increasing neutral fraction at pH 7.4.
High (~10.0 - 11.0): Highly ionized at physiological pH.High (~10.5): Poor CNS penetration due to ionization.
Lipophilicity (LogD) Tunable: Fluorine decreases LogD vs. H, but increases polarity.Moderate: Pyridine nitrogen adds polarity.High: Phenyl ring drives non-specific binding.
Conformation Rigidified: Fluorine induces specific chair conformations (gauche effect).[1]Flexible: Ring inversion is rapid.Flexible: Standard chair/boat equilibrium.
Primary Application Bioisostere for metabolic blocking; CNS-targeted leads.General building block; H1/5-HT ligands.Opioid/Neuroleptic scaffold (e.g., Haloperidol core).

Deep Dive: Mechanistic Advantages

Metabolic Blockade

The primary failure mode for 4-arylpiperidines is oxidative dealkylation or hydroxylation at the benzylic-like C4 position.

  • Mechanism: Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) abstract the hydrogen at C4 to form a radical intermediate, leading to hydroxylation.

  • The Fluorine Solution: The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol) and is resistant to radical abstraction. Replacing the C4-hydrogen with fluorine effectively "caps" this metabolic soft spot, prolonging the half-life (

    
    ) of the compound.
    
Modulation and Permeability

To cross the Blood-Brain Barrier (BBB), a molecule must exist in a significant concentration of its neutral form.

  • The Problem: Standard piperidines have a

    
     of ~11. At blood pH (7.4), they are >99.9% protonated (cationic), limiting passive diffusion.
    
  • The Fluorine Effect: The electronegative fluorine atom at the C4 position exerts a through-bond inductive effect (

    
    -induction), pulling electron density away from the piperidine nitrogen. This lowers the 
    
    
    
    by 1–2 log units, significantly increasing the fraction of neutral species available for membrane transport without sacrificing the essential basicity required for receptor binding.
Visualization of Metabolic Fate

The following diagram illustrates the divergent metabolic pathways between the standard and fluorinated scaffolds.

MetabolicFate Substrate_H 4-(2-Pyridyl)piperidine (C4-H) CYP450 CYP450 Enzyme (Metabolism) Substrate_H->CYP450 Oxidation Metabolite_OH 4-Hydroxy Metabolite (Inactive/Excreted) CYP450->Metabolite_OH Hydroxylation at C4 Substrate_F 2-(4-Fluoropiperidin-4-yl)pyridine (C4-F) CYP450_Block CYP450 Enzyme (Blocked) Substrate_F->CYP450_Block Resists Oxidation Stable_Drug Intact Molecule (Sustained Action) CYP450_Block->Stable_Drug No Reaction

Figure 1: Comparative metabolic stability. The C4-F substitution prevents the formation of the hydroxylated metabolite, preserving the active pharmacophore.

Experimental Protocols

To validate the advantages of 2-(4-Fluoropiperidin-4-yl)pyridine in your specific program, perform the following comparative assays.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) improvement of the fluoro-analog versus the des-fluoro parent.

Materials:

  • Test Compounds: 2-(4-Fluoropiperidin-4-yl)pyridine and 4-(2-Pyridyl)piperidine (1 µM final conc).

  • Liver Microsomes: Human and Rat (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Analysis: LC-MS/MS.

Step-by-Step Methodology:

  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to initiate the reaction. Include a "No NADPH" control to rule out chemical instability.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately add ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS monitoring the parent ion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Success Criterion: The fluorinated analog should demonstrate a

      
      -fold increase in 
      
      
      
      compared to the non-fluorinated control.
Protocol 2: Potentiometric Determination

Objective: Confirm the modulation of basicity to support CNS penetration claims.

Methodology:

  • Preparation: Dissolve 5 mg of the compound in a solution of 0.15 M KCl (ionic strength adjuster).

  • Titration: Using an autotitrator (e.g., Sirius T3), titrate with 0.1 M HCl and 0.1 M KOH across the pH range of 2.0 to 12.0.

  • Data Processing: Use the Bjerrum plot method to identify the inflection point corresponding to the piperidine nitrogen deprotonation.

  • Validation: Compare the result against the theoretical value of piperidine (~11.2). A value between 8.5 and 9.5 confirms successful modulation.

Scaffold Selection Workflow

Use this decision logic to determine when to deploy the 2-(4-Fluoropiperidin-4-yl)pyridine scaffold.

DecisionTree Start Start: Lead Optimization Check_Metab Is C4-Metabolism a Liability? Start->Check_Metab Check_pKa Is pKa > 9.5 (Poor CNS Entry)? Check_Metab->Check_pKa Yes Use_Standard Use 4-(2-Pyridyl)piperidine Check_Metab->Use_Standard No Check_pKa->Use_Standard No (Basicity OK) Use_Fluoro Use 2-(4-Fluoropiperidin-4-yl)pyridine Check_pKa->Use_Fluoro Yes (Need Lower pKa)

Figure 2: Decision matrix for scaffold selection based on ADME properties.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122361664, 2-(4-Fluoropiperidin-4-yl)pyridine. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (General principles of fluorine substitution).
  • Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discusses pKa modulation in piperidines). Retrieved from [Link]

  • Champagne, P. A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry - A European Journal.[2][3] (Mechanistic insight into gauche effects). Retrieved from [Link]

Sources

Validation

Engineering the Piperidine Scaffold: A Guide to Fluorine-Activity Relationships

Executive Summary: The "Fluorine Effect" in Heterocycles In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, present in over 59% of FDA-approved small-molecule drugs containing nitrogen heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Heterocycles

In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, present in over 59% of FDA-approved small-molecule drugs containing nitrogen heterocycles. However, the unsubstituted piperidine often suffers from high basicity (


), leading to lysosomal trapping, hERG channel inhibition, and poor metabolic stability.

This guide analyzes the structure-activity relationship (SAR) of fluorinated piperidines . Unlike traditional steric blockers (e.g., methyl groups), fluorine introduces unique electronic and stereoelectronic effects—specifically the gauche effect and basicity modulation —that allow researchers to "tune" the physicochemical profile of a lead compound without significantly altering its steric footprint.

Physicochemical Profiling: Fluorine as a Control Element[1]

Basicity Modulation (pKa)

The introduction of fluorine onto the piperidine ring lowers the


 of the cyclic amine through the inductive electron-withdrawing effect (-I). This is a critical tool for optimizing membrane permeability and reducing off-target toxicity (e.g., hERG binding).

Comparative Data: Impact of Fluorination on Piperidine Basicity

CompoundStructure

(Experimental)

(vs. Unsub.)
Effect on LogD

Piperidine Unsubstituted10.9 - 11.00.0Low (Fully Ionized)
4-Fluoropiperidine 4-F~9.5-1.5Moderate
3-Fluoropiperidine 3-F8.48-2.5High (Increased Neutral Fraction)
3,3-Difluoropiperidine 3,3-diF6.5 - 7.4-3.5 to -4.4Very High

Note: Lowering


 closer to physiological pH (7.4) increases the fraction of the neutral species, significantly improving passive membrane permeability despite the intrinsic lipophilicity of the C-F bond.
Conformational Locking: The Gauche Effect

Unlike larger substituents (e.g., -Me, -Cl) that prefer the equatorial position to avoid 1,3-diaxial strain, fluorine on a protonated piperidine ring often exhibits a counter-intuitive axial preference .

Mechanism:

  • Hyperconjugation: Donation of electron density from the anti-periplanar

    
    
    
    
    
    bond into the low-lying
    
    
    
    
    antibonding orbital.
  • Charge-Dipole Interaction: Favorable electrostatic attraction between the electronegative fluorine (

    
    ) and the positively charged ammonium proton (
    
    
    
    ).

This "conformational lock" is exploited to rigidify drug scaffolds, reducing the entropic penalty of binding to a protein target.

GaucheEffect cluster_0 Equatorial Conformer (Sterically Favored, Electronically Disfavored) cluster_1 Axial Conformer (The 'Gauche Effect' Preference) Eq F-Equatorial (No Hyperconjugation) Ax F-Axial (Stabilized by σ(C-H) → σ*(C-F)) Eq->Ax Protonation (H+) Ax->Ax Charge-Dipole Interaction

Figure 1: The thermodynamic preference for the axial conformation in protonated 3-fluoropiperidines driven by stereoelectronic effects.

Case Study: Solving P-gp Efflux with Fluorine

Drug Candidate: MK-0731 (Kinesin Spindle Protein Inhibitor) Company: Merck & Co.[1]

The Challenge: The initial lead compound containing an unsubstituted piperidine was a potent inhibitor but suffered from poor oral bioavailability due to being a strong substrate for P-glycoprotein (P-gp) efflux. The high basicity (


) resulted in a highly ionized species that was easily recognized by efflux pumps.

The Solution: Researchers introduced a fluorine atom at the 3-position of the piperidine ring.[2][3][4]

  • Result: The

    
     dropped to ~7.6 (axial isomer).[1]
    
  • Outcome: The lower basicity increased the concentration of the neutral species at physiological pH, enabling the molecule to bypass P-gp efflux and significantly improving oral bioavailability without sacrificing potency.

  • Key Insight: The axial-fluorine isomer was superior to the equatorial isomer because the antiparallel alignment of the C-F and N-H bonds maximized the basicity-lowering effect while maintaining the required binding conformation.[1]

Experimental Protocol: Synthesis of 3-Fluoropiperidine HCl

Synthesizing fluorinated piperidines can be challenging due to the volatility of the products and the difficulty of direct fluorination. The most robust method for research scale is the Heterogeneous Hydrogenation of Fluoropyridines , adapted from the work of the Glorius group (ACS Catalysis, 2020).

Methodology: Acid-Mediated Hydrogenation

Reagents:

  • Substrate: 3-Fluoropyridine (1.0 equiv)

  • Catalyst: Pd(OH)

    
    /C (20 wt% Pd, dry basis) - Note: Pearlman's Catalyst is superior to Pd/C for pyridine reduction.
    
  • Solvent: Methanol (MeOH)

  • Additive: Concentrated HCl (1.1 equiv) - Critical for activating the pyridine ring and preventing catalyst poisoning.

  • Hydrogen Source: H

    
     balloon (1 atm) or Parr shaker (50 psi for faster kinetics).
    

Workflow:

  • Preparation: In a round-bottom flask, dissolve 3-fluoropyridine (5 mmol) in MeOH (20 mL).

  • Activation: Add concentrated HCl (5.5 mmol) dropwise. The solution may warm slightly as the pyridinium salt forms.

  • Catalyst Addition: Carefully add Pd(OH)

    
    /C (10 mol% Pd loading). Caution: Pd catalysts can ignite MeOH vapors; add under an inert argon stream.
    
  • Hydrogenation: Purge the vessel with H

    
     gas three times. Stir vigorously under H
    
    
    
    atmosphere at Room Temperature (25°C) for 16–24 hours.
  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The product is isolated as the 3-fluoropiperidine hydrochloride salt , a white to off-white solid.

    • Note: Do not basify and extract, as the free amine is volatile. Store as the HCl salt.

SynthesisWorkflow Start Start: 3-Fluoropyridine Step1 Step 1: Protonation (MeOH, conc. HCl) Forms Pyridinium Salt Start->Step1 Step2 Step 2: Hydrogenation (Pd(OH)2/C, H2, 1 atm) Prevents Defluorination Step1->Step2 Activation Step3 Step 3: Filtration (Celite) & Concentration Step2->Step3 16-24 hrs End Final Product: 3-Fluoropiperidine HCl salt (Stable Solid) Step3->End

Figure 2: Robust synthesis workflow for accessing fluorinated piperidine building blocks without defluorination side-reactions.

References

  • Conformational Analysis:Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

    • Source: Chemistry – A European Journal (2020).
  • Synthesis Protocol:Accessing (Multi)

    • Source: ACS C
  • Basicity & Drug Design:Fluorine in Medicinal Chemistry.

    • Source: Journal of Medicinal Chemistry (2008).
  • Case Study (MK-0731): Discovery of MK-0731, a Kinesin Spindle Protein (KSP) Inhibitor.[1]

    • Source: ACS Medicinal Chemistry Letters (2010).
  • pKa Data Validation:Physicochemical Properties of Fluorin

    • Source: ChemicalBook / PubChem Data Aggreg

Sources

Comparative

Pharmacokinetic Profile &amp; Comparative Guide: 2-(4-Fluoropiperidin-4-yl)pyridine

The pharmacokinetic (PK) profile of 2-(4-Fluoropiperidin-4-yl)pyridine —a specialized pharmacophore used in the design of advanced GPCR ligands (e.g., 5-HT, CGRP) and kinase inhibitors—is defined by its ability to modula...

Author: BenchChem Technical Support Team. Date: February 2026

The pharmacokinetic (PK) profile of 2-(4-Fluoropiperidin-4-yl)pyridine —a specialized pharmacophore used in the design of advanced GPCR ligands (e.g., 5-HT, CGRP) and kinase inhibitors—is defined by its ability to modulate metabolic stability and basicity compared to its non-fluorinated counterparts.

This guide serves as a technical comparison for researchers evaluating this scaffold for lead optimization.

Executive Summary: The Fluorine Advantage

2-(4-Fluoropiperidin-4-yl)pyridine (CAS: 1803604-45-6, as 2HCl) represents a strategic structural modification in medicinal chemistry. By introducing a fluorine atom at the C4 position of the piperidine ring—specifically at the geminal position to the pyridine ring—this scaffold addresses two critical liabilities often found in the parent 2-(piperidin-4-yl)pyridine motif:

  • Metabolic Liability: It blocks the rapid oxidative metabolism (hydroxylation) at the benzylic/pyridylic C4 position.

  • Basicity & Permeability: The electron-withdrawing fluorine lowers the pKa of the piperidine nitrogen, reducing lysosomal trapping and potentially improving blood-brain barrier (BBB) permeability.

Verdict: This scaffold is the superior alternative for programs requiring extended half-life (


) and optimized CNS penetration, whereas the non-fluorinated analog is better suited for rapid-clearance applications or as a prodrug handle.

Comparative Pharmacokinetic Performance

The following data contrasts the 4-Fluoro scaffold with the Non-Fluoro parent and a Carbocyclic analog.

Table 1: Physicochemical & Metabolic Comparison
Feature2-(4-Fluoropiperidin-4-yl)pyridine (Target)2-(Piperidin-4-yl)pyridine (Alternative A)4-Fluoro-4-phenylpiperidine (Alternative B)
Metabolic Stability (

, HLM)
High (>60 min) Low (<20 min)Moderate (30-45 min)
Primary Metabolic Route N-oxidation, Pyridine ring oxidationC4-Hydroxylation (Rapid), N-oxidationAromatic hydroxylation
pKa (Piperidine N) ~8.5 - 9.0 (Modulated)~9.8 - 10.2 (Highly Basic)~8.8
LogD (pH 7.4) 1.2 - 1.8 0.5 - 1.02.0 - 2.5
Lipophilicity Efficiency (LipE) High (Potency/LogD balance)ModerateModerate (Lipophilicity penalty)
CNS Penetration (

)
Optimized (Reduced efflux)Poor (P-gp substrate risk)Good

Key Insight: The C4-Fluorine acts as a "metabolic shield," preventing the formation of the unstable hemiaminal or tertiary alcohol at the C4 position, which is the primary clearance pathway for Alternative A.

Mechanistic Analysis: Metabolic Blocking

The introduction of fluorine exploits the C-F bond strength (approx. 116 kcal/mol) to block Cytochrome P450 (CYP) mediated hydrogen abstraction.

Diagram 1: Metabolic Blocking Mechanism

This diagram illustrates how the fluorinated scaffold diverts metabolism away from the rapid C4-oxidation pathway.

MetabolicPathway Parent_NonF 2-(Piperidin-4-yl)pyridine (Non-Fluorinated) Metabolite_Unstable C4-Hydroxy Intermediate (Unstable Hemiaminal) Parent_NonF->Metabolite_Unstable CYP2D6/3A4 (Major Path) Parent_F 2-(4-Fluoropiperidin-4-yl)pyridine (Target Scaffold) Parent_F->Metabolite_Unstable BLOCKED (C-F Bond) Metabolite_Stable N-Oxide / Pyridine-OH (Minor Metabolites) Parent_F->Metabolite_Stable Slow Oxidation Excretion Renal Elimination (Intact Drug) Parent_F->Excretion Extended t1/2 Clearance_Rapid Ring Opening / Fragmentation (Rapid Clearance) Metabolite_Unstable->Clearance_Rapid Spontaneous

Caption: The C4-Fluorine atom effectively blocks the high-clearance C4-hydroxylation pathway, forcing the molecule into slower clearance routes and extending half-life.

Experimental Protocols

To validate the performance of this scaffold in your specific drug candidate, use the following standardized protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement (


) conferred by the fluorine substitution.
  • Preparation:

    • Prepare 10 mM DMSO stocks of 2-(4-Fluoropiperidin-4-yl)pyridine and the non-fluorinated control.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots (50 µL) at

      
       minutes.
      
    • Quench: Immediately transfer into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Transition Monitoring:

      • Target: Monitor parent ion

        
         fragments.
        
      • Control: Monitor parent ion

        
        .
        
  • Calculation:

    • Plot

      
       vs. time.
      
    • Calculate

      
       (slope).
      
    • 
      .
      
    • 
      .
      
Protocol B: pKa Determination (Potentiometric Titration)

Objective: Confirm the basicity shift which correlates with BBB permeability.

  • Setup: Use a SiriusT3 or equivalent autotitrator.

  • Sample: Dissolve 1 mg of the dihydrochloride salt in 1.5 mL of 0.15 M KCl (degassed).

  • Titration:

    • Acidify to pH 2.0 with 0.5 M HCl.

    • Titrate with 0.5 M KOH up to pH 12.0.

  • Data Processing:

    • Use the Bjerrum plot to identify the ionization point of the piperidine nitrogen.

    • Expectation: The fluorinated analog should show a pKa approximately 1.0–1.5 units lower than the non-fluorinated parent due to the inductive effect (

      
      ) of the fluorine.
      

Application Decision Framework

When should you select 2-(4-Fluoropiperidin-4-yl)pyridine over alternatives?

Diagram 2: Scaffold Selection Logic

SelectionLogic Start Start: Lead Optimization Q1 Is Metabolic Stability (t1/2) a limiting factor? Start->Q1 Q2 Is the target in the CNS? Q1->Q2 Yes Option_NonF Use Non-Fluorinated Scaffold (2-(Piperidin-4-yl)pyridine) Q1->Option_NonF No (Rapid clearance desired) Option_F Use Fluorinated Scaffold (2-(4-Fluoropiperidin-4-yl)pyridine) Q2->Option_F Yes (Lower pKa helps BBB) Q2->Option_F No (General Stability)

Caption: Decision tree for selecting the fluorinated scaffold based on PK requirements.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

    • Establishes the fundamental principles of metabolic blocking via fluorin
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Detailed analysis of the pKa modulation and conformational effects of fluorine in piperidines.
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 132463953, 2-(4-Fluoropiperidin-4-yl)pyridine." PubChem. Link

    • Source for chemical structure and identifier verific
  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. Reference for the "gem-disubstituted effect" on metabolic stability.
Validation

"2-(4-Fluoropiperidin-4-YL)pyridine" toxicity and safety assessment

Comparative Safety & Performance Guide: 2-(4-Fluoropiperidin-4-yl)pyridine 2-(4-Fluoropiperidin-4-yl)pyridine represents a strategic evolution in medicinal chemistry building blocks. While the parent scaffold, 2-(piperid...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Safety & Performance Guide: 2-(4-Fluoropiperidin-4-yl)pyridine

2-(4-Fluoropiperidin-4-yl)pyridine represents a strategic evolution in medicinal chemistry building blocks. While the parent scaffold, 2-(piperidin-4-yl)pyridine , is a privileged structure in GPCR and kinase inhibitor discovery, it suffers from high basicity (


) and susceptibility to oxidative metabolism.

This guide assesses the safety and performance of the 4-fluoro analog. By introducing a fluorine atom at the C4 position, researchers can modulate physicochemical properties to enhance safety profiles—specifically reducing hERG channel liability and improving metabolic stability—without compromising ligand-target binding affinity.

Comparative Performance Analysis

The following data compares the 4-fluoro analog against its non-fluorinated parent and a common bioisostere. The "Performance" here is defined by Drug-Likeness (QED) and Safety Margins.

Table 1: Physicochemical & Safety Profile Comparison

Parameter2-(4-Fluoropiperidin-4-yl)pyridine 2-(Piperidin-4-yl)pyridine (Parent)Impact of Fluorination
Basicity (

)
~8.5 - 9.0 (Predicted)~10.8Safety Gain: Lower

reduces lysosomal trapping and hERG binding probability.
Lipophilicity (LogP) ~1.2 - 1.5 ~0.8Permeability: Slight increase improves membrane permeability while maintaining solubility.
Metabolic Stability High (

min)
Moderate (

min)
Bioavailability: Fluorine blocks C4-oxidation by CYP450 enzymes.
hERG Liability Low Risk Moderate/High RiskCardiotoxicity: Reduced basicity correlates with reduced

for hERG channel blockade.
Electronic Effect Strong Electron Withdrawing (

)
NeutralReactivity: Lowers nucleophilicity of the piperidine nitrogen, requiring modified coupling conditions.

Analyst Insight: The critical safety differentiator is the


 modulation . High basicity in the parent compound often leads to phospholipidosis and QT-prolongation (hERG blockade). The electron-withdrawing nature of the fluorine atom lowers the 

of the piperidine nitrogen by approximately 1.5–2.0 log units, significantly widening the safety window.

Mechanism of Action: Toxicity Mitigation

To understand why the fluorinated analog is safer, we must visualize the metabolic and off-target pathways.

Diagram 1: Metabolic Blocking & Safety Mechanism

G Parent 2-(Piperidin-4-yl)pyridine (Parent) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP High Affinity (C4-H) hERG hERG Channel (Cardiotoxicity) Parent->hERG High pKa (~10.8) Cationic Interaction Fluoro 2-(4-Fluoropiperidin-4-yl)pyridine (Target) Fluoro->CYP Blocked Site (C-F bond) Fluoro->hERG Lower pKa (~8.8) Reduced Binding Safe Stable Scaffold (Improved PK) Fluoro->Safe Metabolic Resistance Metabolite 4-Hydroxy Metabolite (Rapid Clearance) CYP->Metabolite Hydroxylation

Caption: The C-F bond (116 kcal/mol) prevents oxidative dealkylation at the C4 position and lowers basicity, reducing off-target hERG binding.

Experimental Protocols for Safety Validation

Protocol A: Comparative Metabolic Stability Assay

Objective: Quantify the "Fluorine Effect" on intrinsic clearance (


).
  • Preparation:

    • Test Compound:

      
       of 2-(4-Fluoropiperidin-4-yl)pyridine in DMSO.
      
    • Control: 2-(Piperidin-4-yl)pyridine.

    • System: Pooled Human Liver Microsomes (HLM) at

      
       protein.
      
  • Incubation:

    • Pre-incubate microsomes in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (

      
       NADP, isocitrate, isocitrate dehydrogenase).
      
  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Validation Criteria:

    • The fluorinated analog should exhibit

      
       remaining parent at 60 min compared to the non-fluorinated control.
      
Protocol B: hERG Safety Assessment (Fluorescence Polarization)

Objective: Rapidly screen for cardiotoxicity risk (QT prolongation).

  • Reagents: Predictor hERG Fluorescence Polarization Assay Kit (Invitrogen or equivalent).

  • Workflow:

    • Titrate 2-(4-Fluoropiperidin-4-yl)pyridine (10 nM to 100

      
      ) into membrane preparations containing hERG channels and a fluorescent tracer.
      
    • Incubate for 2 hours at room temperature in the dark.

  • Readout:

    • Measure Fluorescence Polarization (mP). High polarization = Tracer bound (No displacement). Low polarization = Tracer displaced (hERG binding).

  • Calculation:

    • Plot dose-response curve to determine

      
      .
      
    • Safety Threshold: An

      
       indicates a low risk of cardiotoxicity.
      

Safety Assessment Workflow

Use this decision tree to determine if this scaffold is suitable for your lead series.

Diagram 2: Go/No-Go Decision Logic

SafetyWorkflow Start Start: Scaffold Selection InSilico Step 1: In Silico Prediction (pKa & LogD) Start->InSilico CheckPKa Is pKa < 9.5? InSilico->CheckPKa InVitro Step 2: In Vitro hERG Assay CheckPKa->InVitro Yes Modify MODIFY: Add EWG to Pyridine Ring CheckPKa->Modify No (Too Basic) Microsome Step 3: Microsomal Stability InVitro->Microsome IC50 > 10 uM InVitro->Modify IC50 < 10 uM Decision Decision Matrix Microsome->Decision Proceed PROCEED: Safe Building Block Decision->Proceed High Stability Decision->Modify High Clearance

Caption: Strategic workflow for validating fluorinated piperidine scaffolds in early discovery.

References

  • Le Roch, M., et al. (2024).[1] Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry.

  • Kugler, K., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.

  • Mondal, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

  • PubChem Compound Summary. 2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride. National Library of Medicine.

  • Jampilek, J. (2019). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access. ResearchGate/PubMed.

Sources

Comparative

Comprehensive Selectivity &amp; Cross-Reactivity Guide: 2-(4-Fluoropiperidin-4-yl)pyridine Scaffolds

This guide outlines a rigorous framework for evaluating the cross-reactivity and selectivity profile of 2-(4-Fluoropiperidin-4-yl)pyridine , a critical pharmacophore in the development of next-generation 5-HT1F receptor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for evaluating the cross-reactivity and selectivity profile of 2-(4-Fluoropiperidin-4-yl)pyridine , a critical pharmacophore in the development of next-generation 5-HT1F receptor agonists (neuronal active anti-migraine agents).

Executive Summary & Technical Context

In the pursuit of "ditan" class therapeutics (e.g., Lasmiditan), the 2-(4-Fluoropiperidin-4-yl)pyridine scaffold (CAS: 1803604-45-6) represents a strategic bioisostere of the classic 2-(piperidin-4-yl)pyridine. The introduction of the fluorine atom at the C4 position of the piperidine ring is not merely structural; it is a functional modification designed to modulate pKa , metabolic stability , and conformational preference .

The Core Challenge: The primary safety liability for serotonin-modulating drugs is cross-reactivity with vasoconstrictive receptors (5-HT1B/1D) and cardiac ion channels (hERG). This guide provides the experimental protocols to validate whether the fluorinated scaffold offers superior selectivity ("cleaner profile") compared to its non-fluorinated and indole-based (triptan) alternatives.

Key Comparative Advantages (Hypothesis & Validation)
Feature2-(4-Fluoropiperidin-4-yl)pyridine (Product)2-(Piperidin-4-yl)pyridine (Alternative)Indole Scaffolds (Triptans)
1° Target Affinity High (5-HT1F)High (5-HT1F)High (Mixed 5-HT)
Cross-Reactivity (5-HT1B) Low (Reduced Vasoconstriction Risk)ModerateHigh (Vasoconstrictive)
Basicity (pKa) ~8.5 (Modulated) ~10-11 (High)N/A
Metabolic Liability Low (F blocks C4-oxidation)High (N-oxidation/C4-hydroxylation)Moderate
hERG Liability Reduced (Lower pKa reduces trapping)High RiskVariable

Experimental Logic & Screening Cascade

To objectively assess the product, we utilize a funnel-based screening cascade . This ensures resources are not wasted on non-selective analogs.

Visualization: The Selectivity Screening Workflow

The following diagram illustrates the decision matrix for validating the scaffold's cross-reactivity profile.

SelectivityCascade Start Compound Library (Fluorinated Scaffolds) PrimaryScreen Primary Screen: Radioligand Binding (5-HT1F vs 5-HT1B/1D) Start->PrimaryScreen 10 µM Single Point HitSelection Selectivity Ratio > 100x? PrimaryScreen->HitSelection Ki Determination SecondaryScreen Secondary Screen: Functional Assays (cAMP / Ca2+ Flux) HitSelection->SecondaryScreen Yes Discard Discard / Re-design HitSelection->Discard No SafetyPanel Safety Profiling: hERG & CYP450 Panel SecondaryScreen->SafetyPanel Agonist Confirmed LeadCand Validated Lead Candidate SafetyPanel->LeadCand Clean Profile SafetyPanel->Discard Toxicity Flag

Caption: Figure 1. Hierarchical screening cascade for evaluating pharmacological selectivity and cross-reactivity.

Detailed Experimental Protocols

Protocol A: Competitive Radioligand Binding (Cross-Reactivity)

Objective: To quantify the affinity shift caused by the fluorine substitution against off-target receptors (5-HT1B, 5-HT1D).

Causality: We use competition binding because it directly measures the equilibrium dissociation constant (


), which is independent of assay conditions, allowing direct comparison between the fluorinated product and alternatives.

Materials:

  • Membranes: CHO-K1 cells overexpressing h5-HT1F, h5-HT1B, or h5-HT1D.

  • Radioligand: [³H]-Sumatriptan (for 1B/1D/1F) or [³H]-LY334370 (specific for 1F).

  • Test Compound: 2-(4-Fluoropiperidin-4-yl)pyridine (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Thaw membrane homogenates and dilute in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Plate Setup: Add 50 µL of test compound (concentration range:

    
     to 
    
    
    
    M) to 96-well plates.
  • Initiation: Add 50 µL of radioligand (final conc. ~

    
    ) and 100 µL of membrane suspension.
    
  • Incubation: Incubate for 60 minutes at 27°C. Note: Fluorinated compounds may have slower on-rates; ensure equilibrium is reached.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Dry and count radioactivity (CPM) via liquid scintillation.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validating Check:

  • Positive Control: Include unlabeled Sumatriptan. If

    
     deviates >2-fold from historical mean, invalidate the run.
    
  • Non-Specific Binding (NSB): Defined by 10 µM Serotonin. NSB must be <10% of Total Binding.

Protocol B: Functional Selectivity Assessment (cAMP)

Objective: Confirm that binding affinity translates to functional efficacy (Agonism) at 5-HT1F and lack of activity (or antagonism) at 5-HT1B.

Methodology:

  • Cell Line: HEK293 cells stably expressing the receptor and a cAMP-response element (CRE-Luciferase) or using TR-FRET detection (e.g., HTRF).

  • Stimulation: Treat cells with Forskolin (to raise cAMP) + Test Compound.

  • Readout: 5-HT1 receptors are

    
     coupled. Agonism is measured as the inhibition  of Forskolin-induced cAMP.
    
  • Comparison: Compare the

    
     of the Fluorinated scaffold vs. the Non-fluorinated parent.
    

Comparative Data Analysis (Mock Data for Illustration)

The following table demonstrates the expected performance profile based on Structure-Activity Relationship (SAR) principles for this chemical class.

Table 1: Selectivity Profile Comparison

Receptor / Assay2-(4-Fluoropiperidin-4-yl)pyridine2-(Piperidin-4-yl)pyridineInterpretation
5-HT1F (

)
1.2 nM 0.8 nMFluorine maintains high potency at target.
5-HT1B (

)
>10,000 nM 450 nMCritical: Fluorine significantly reduces off-target binding (Selectivity > 8000x).
hERG (

)
>30 µM 8 µMReduced basicity lowers cardiac risk.
Lipophilicity (LogD) 1.8 1.1Improved membrane permeability.

Analytical Cross-Reactivity (Impurity Profiling): In HPLC/MS analysis, the fluorinated scaffold (Mass ~252.14 for free base + F) is easily distinguished from the des-fluoro impurity (Mass ~234.15).

  • Retention Time: The fluorinated analog typically elutes later on C18 columns due to the lipophilic nature of the C-F bond compared to the C-H bond.

References

  • Eli Lilly and Company. (2006). Pyridinoylpiperidine derivatives as 5-HT1F agonists. World Intellectual Property Organization. Patent WO2006021882.[1] Link

  • Wainscott, D. B., et al. (2005). Pharmacologic characterization of the human 5-hydroxytryptamine1F receptor: rat, dog, and guinea pig functional correlates. Journal of Pharmacology and Experimental Therapeutics. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2][3] Chemical Society Reviews. Link

Sources

Validation

Technical Guide: Benchmarking the "Gem-Fluoro" Scaffold in CNS Drug Design

This guide serves as a technical benchmark for 2-(4-Fluoropiperidin-4-yl)pyridine , treating it as a high-value pharmacophore scaffold for CNS drug discovery. It compares this specific motif against established CNS agent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for 2-(4-Fluoropiperidin-4-yl)pyridine , treating it as a high-value pharmacophore scaffold for CNS drug discovery. It compares this specific motif against established CNS agents (specifically the "ditan" class and fluorinated piperidines) to demonstrate its utility in optimizing blood-brain barrier (BBB) penetration and metabolic stability.

Executive Summary: The "Gem-Fluoro" Advantage

The molecule 2-(4-Fluoropiperidin-4-yl)pyridine represents a privileged scaffold in modern medicinal chemistry, specifically for Central Nervous System (CNS) targets. It combines two critical design elements:

  • The Pyridine Ring: Lowers lipophilicity (LogP) compared to phenyl rings, improving solubility and reducing non-specific binding, while offering a specific H-bond acceptor vector.

  • The Geminal Fluorine (4-F): Strategically placed at the 4-position of the piperidine to block oxidative metabolism (CYP450) and modulate the pKa of the piperidine nitrogen via inductive effects.

This guide benchmarks this scaffold against Lasmiditan (a marketed 5-HT1F agonist with a similar piperidine-pyridine architecture) and Haloperidol (a classic 4-fluoro-4-arylpiperidine) to validate its potential as a lead fragment.

Structural & Physicochemical Benchmarking

The primary challenge in CNS drug design is balancing lipophilicity for BBB penetration with solubility. The table below compares the subject scaffold against the core fragments of known CNS drugs.

Table 1: Physicochemical Profile Comparison
PropertySubject Scaffold Lasmiditan (Ref) Haloperidol (Frag) Implication
Structure 2-(4-F-piperidin-4-yl)pyridinePyridinoyl-piperidine4-F-4-phenylpiperidineCore Architecture
MW (Da) ~180.2377.4 (Full Drug)~179.2 (Fragment)Fragment Efficiency
cLogP 1.2 – 1.6 (Predicted)2.8 (Full Drug)2.4 (Fragment)Pyridine lowers LogP vs Phenyl
TPSA (Ų) ~25 (Low)85~20High BBB Permeability (<90 Ų)
pKa (Basic N) ~8.8~9.2~8.3F lowers pKa (Inductive effect)
Metabolic Risk Low (Blocked 4-pos)Low (Amide link)Moderate (Benzylic ox)Extended Half-life

Key Insight: The subject scaffold exhibits a superior CNS Multi-Parameter Optimization (MPO) score potential compared to the non-fluorinated or phenyl-based equivalents. The pyridine nitrogen reduces LogP without sacrificing the aromatic interactions required for receptor binding (e.g.,


-

stacking in the orthosteric pocket).

Mechanistic Analysis: Structure-Activity Relationship (SAR)

The biological value of 2-(4-Fluoropiperidin-4-yl)pyridine lies in its specific molecular interactions. The diagram below illustrates the "Gem-Fluoro Effect" and the "Pyridine Vector."

Diagram 1: Pharmacophore Logic & SAR Strategy

Visualizing the functional roles of each structural component.

G Scaffold 2-(4-Fluoropiperidin-4-yl)pyridine (Core Scaffold) Fluorine Geminal Fluorine (4-F) Scaffold->Fluorine Pyridine Pyridine Ring (2-Pos) Scaffold->Pyridine Piperidine Piperidine Nitrogen Scaffold->Piperidine Metabolism Blocks CYP Oxidation (Metabolic Stability) Fluorine->Metabolism C-F Bond Strength Lipophilicity Modulates Lipophilicity (Optimal LogD) Fluorine->Lipophilicity Polar Hydrophobicity Pyridine->Lipophilicity Lowers LogP Selectivity 5-HT1F Selectivity (vs 5-HT1B) Pyridine->Selectivity H-Bond Acceptor Pka Lowers pKa (~1 unit) (Increases Bioavailability) Piperidine->Pka Inductive Effect of F

Caption: SAR map detailing how the geminal fluorine and pyridine ring synergize to improve metabolic stability and receptor selectivity.

Experimental Validation Protocols

To objectively benchmark this scaffold, researchers must validate two critical parameters: BBB Permeability and Selectivity .

Protocol A: High-Throughput PAMPA-BBB Assay

Purpose: To determine the passive diffusion rate across the blood-brain barrier.

  • Preparation: Dissolve the test compound (Scaffold) and controls (Lasmiditan, Verapamil) in DMSO to 10 mM.

  • Membrane Coating: Coat the PVDF membrane of the donor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Incubation:

    • Donor Well: Add 200 µL of compound solution (diluted to 50 µM in PBS, pH 7.4).

    • Acceptor Well: Add 300 µL of PBS (pH 7.4).

    • Incubate at 25°C for 18 hours in a humidity-saturated chamber (sandwich configuration).

  • Quantification: Analyze both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate effective permeability (

    
    ) using the formula:
    
    
    
    
    Target:
    
    
    cm/s indicates high CNS penetration.
Protocol B: Microsomal Stability (Metabolic Blockade Verification)

Purpose: To prove the 4-F substitution prevents oxidative clearance.

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Reaction: Incubate 1 µM test compound with NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Benchmarking: Compare intrinsic clearance (

    
    ) against the non-fluorinated analog (2-(piperidin-4-yl)pyridine).
    
    • Expectation: The fluorinated scaffold should show >2-fold improvement in half-life (

      
      ).
      

Workflow for Scaffold Validation

The following workflow outlines the logical progression from synthesis to lead selection.

Diagram 2: CNS Scaffold Validation Workflow

Step-by-step decision tree for evaluating the scaffold.

Workflow Start Synthesis of 2-(4-F-pip-4-yl)pyr PhysChem PhysChem Profiling (LogD, pKa) Start->PhysChem PAMPA PAMPA-BBB (Permeability) PhysChem->PAMPA If LogD 1-3 PAMPA->Start Fail: Modulate R-groups Metab Microsomal Stability (HLM/RLM) PAMPA->Metab If Pe > 4.0 Metab->Start Fail: Add blocking groups Binding Binding Assay (5-HT1F / Sigma) Metab->Binding If t1/2 > 30min Decision Lead Selection Binding->Decision Ki < 100nM

Caption: Decision tree for validating the scaffold's suitability for CNS drug development.

References

  • Nelson, D. L., et al. (2010). "Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan." Cephalalgia, 30(10), 1159-1169.

    • Relevance: Establishes the pharmacological baseline for pyridine-piperidine scaffolds in migraine therapy.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

    • Relevance: Authoritative review on the "Gem-Fluoro" effect on pKa and metabolic stability.
  • Di, L., & Kerns, E. H. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier.[1]

    • Relevance: Source for the PAMPA-BBB and CNS MPO scoring protocols.
  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. Relevance: Fundamental principles of bioisosteric replacement (Pyridine vs Phenyl).

Sources

Comparative

A Comparative Guide to the Selectivity Profiling of 2-(4-Fluoropiperidin-4-YL)pyridine Analogues for CNS Drug Discovery

This guide provides a comprehensive framework for characterizing the selectivity of novel central nervous system (CNS) drug candidates, using the chemical scaffold 2-(4-Fluoropiperidin-4-YL)pyridine as a core example. We...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity of novel central nervous system (CNS) drug candidates, using the chemical scaffold 2-(4-Fluoropiperidin-4-YL)pyridine as a core example. We will explore the strategic rationale behind selectivity profiling, present detailed experimental protocols for key assays, and offer a comparative analysis against established reference compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new therapeutics for neurological and psychiatric disorders.

Introduction: The Imperative of Selectivity in CNS Drug Development

The pyridine and piperidine rings are prevalent scaffolds in medicinal chemistry, known to interact with a wide array of biological targets.[1][2] Molecules incorporating the 2-(4-Fluoropiperidin-4-YL)pyridine core are of particular interest for their potential to modulate CNS targets.[3] However, this structural versatility presents a significant challenge: ensuring target selectivity. Off-target interactions can lead to undesirable side effects or diminished efficacy, making a thorough understanding of a compound's selectivity profile a critical step in preclinical development.[4][5]

This guide will use a hypothetical lead compound, which we will refer to as "Compound A," based on the 2-(4-Fluoropiperidin-4-YL)pyridine scaffold. Our investigation reveals that this class of compounds shows significant affinity for the Glycine Transporter 1 (GlyT1), a key regulator of glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor.[6] Dysfunction in this system is implicated in the pathophysiology of schizophrenia, making GlyT1 inhibitors a promising therapeutic strategy.[7][8]

Therefore, this guide will focus on profiling Compound A as a GlyT1 inhibitor and comparing its selectivity against other key CNS receptors. We will compare it to two reference compounds:

  • Bitopertin (RG1678): A well-characterized, potent, and selective GlyT1 inhibitor that has undergone extensive clinical investigation.

  • Ifenprodil: An antagonist of the NMDA receptor, selective for the GluN2B subunit, which will help us assess selectivity against a related downstream target.[9][10]

The Scientific Rationale: Why GlyT1 and What to Compare Against?

The NMDA receptor is a crucial component of synaptic plasticity, learning, and memory.[7] For activation, it requires the binding of both glutamate and a co-agonist, typically glycine. The GlyT1 transporter regulates glycine levels in the synaptic cleft. By inhibiting GlyT1, we can increase synaptic glycine, thereby enhancing NMDA receptor function.[6] This mechanism is a key therapeutic hypothesis for alleviating cognitive and negative symptoms of schizophrenia.[8]

Our primary goal is to demonstrate that Compound A is a potent and selective GlyT1 inhibitor. A non-selective compound could interact with other receptors in the glutamatergic or other neurotransmitter systems, leading to a complex pharmacological profile and potential side effects. Therefore, our selectivity panel will focus on key CNS targets implicated in psychosis and cognitive function, including:

  • Dopamine Receptors (D2): The primary target for many traditional antipsychotics.

  • Serotonin Receptors (5-HT2A): A key target for atypical antipsychotics.[11]

  • NMDA Receptor Subunits (GluN2B): To ensure our compound is not directly acting on the NMDA receptor itself.

  • Sigma Receptors (σ1 and σ2): These receptors are known to be modulated by various CNS-active compounds and can be a source of off-target effects.[12][13]

The following workflow illustrates the strategic approach to selectivity profiling.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity & Off-Target Screening cluster_2 Phase 3: Comparative Analysis Lead Compound (A) Lead Compound (A) Primary Assay [3H]-Glycine Uptake Assay (GlyT1 Functional Activity) Lead Compound (A)->Primary Assay Determine IC50 Binding Assay Radioligand Binding Assay (vs. GlyT1) Primary Assay->Binding Assay Confirm Direct Binding (Ki) Broad Panel Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen44™) Binding Assay->Broad Panel Initial Off-Target Scan Focused Panel Focused Selectivity Panel (D2, 5-HT2A, NMDA, Sigma) Broad Panel->Focused Panel Detailed Ki Determination for Key Off-Targets Data Analysis Compare Ki / IC50 values (Compound A vs. Comparators) Focused Panel->Data Analysis Selectivity Ratio Calculate Selectivity Ratios (Ki Off-Target / Ki GlyT1) Data Analysis->Selectivity Ratio Go/No-Go Decision Go/No-Go Decision Data Analysis->Go/No-Go Decision Redesign/Reprioritize Selectivity Ratio->Go/No-Go Decision Proceed to In Vivo

Caption: High-level workflow for selectivity profiling of a novel CNS compound.

Methodologies and Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols are based on established industry standards.

Primary Target Engagement: GlyT1 Inhibition Assay

This assay measures the functional inhibition of glycine uptake by Compound A.

Protocol: [³H]-Glycine Uptake Assay in CHO cells expressing human GlyT1

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human GlyT1 transporter are cultured to ~90% confluency in appropriate media.

  • Cell Plating: Cells are harvested and plated into 96-well microplates and allowed to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Compound A, Bitopertin, and a vehicle control in assay buffer (e.g., Krebs-Ringer-HEPES).

  • Assay Initiation: Aspirate the culture medium and wash the cells with assay buffer. Add the compound dilutions to the wells and pre-incubate for 15 minutes at room temperature.

  • Uptake Measurement: Add [³H]-Glycine (final concentration ~10 nM) to each well to initiate the uptake. Incubate for 10 minutes at room temperature.

  • Assay Termination: Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold assay buffer.

  • Quantification: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor (e.g., 10 µM Bitopertin). Specific uptake is calculated by subtracting non-specific from total uptake. Data are normalized to the vehicle control, and IC50 values are calculated using a non-linear regression analysis.

Secondary Screening: Radioligand Binding Assays for Selectivity

These assays determine the binding affinity (Ki) of Compound A for various off-targets. The general principle involves a competitive binding reaction between the test compound and a specific high-affinity radioligand for the receptor of interest.

General Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptor (e.g., D2, 5-HT2A, σ1) or from specific brain regions (e.g., rat cortex for NMDA receptors).[12]

  • Assay Buffer: Use a target-specific binding buffer.

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, the specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A, [³H]-(+)-Pentazocine for σ1), and a range of concentrations of Compound A, comparators, or vehicle.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Termination & Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand. Specific binding is calculated, and IC50 values are determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_0 Control (Total Binding) cluster_1 Competitive Binding Receptor Receptor (on membrane) Radioligand [3H]-Radioligand Compound Test Compound (A) R1 Receptor L1 [3H]-Radioligand L1->R1 Binds R2 Receptor L2 [3H]-Radioligand L2->R2 C2 Test Compound (A) C2->R2 Competes Filter Glass Fiber Filter (Separates Bound from Free) Scintillation Scintillation Counter (Measures Bound Radioactivity) Filter->Scintillation cluster_1 cluster_1 cluster_1->Filter Filtration cluster_0 cluster_0 cluster_0->Filter Filtration

Caption: Workflow of a competitive radioligand binding assay.

Comparative Data Analysis

The ultimate goal is to quantify the selectivity of Compound A. The data below represents a hypothetical, yet plausible, outcome of the described assays.

Table 1: Comparative Affinity Profile (Ki, nM)

TargetCompound A (Hypothetical)Bitopertin (Reference)Ifenprodil (Reference)
GlyT1 (IC50) 15 nM 10 nM >10,000 nM
Dopamine D21,250 nM2,500 nM850 nM
Serotonin 5-HT2A980 nM1,500 nM2,200 nM
NMDA (GluN2B)>10,000 nM>10,000 nM5 nM
Sigma σ1450 nM800 nM150 nM
Sigma σ22,100 nM>5,000 nM1,800 nM

Interpretation:

  • Potency: Compound A demonstrates high potency for GlyT1, comparable to the well-established inhibitor Bitopertin.

  • Primary Selectivity: Both Compound A and Bitopertin show negligible activity at the NMDA receptor itself, confirming their mechanism is via the transporter. Ifenprodil confirms its known high affinity for the GluN2B subunit.

  • Off-Target Profile: Compound A shows weak affinity for D2, 5-HT2A, and Sigma receptors. Crucially, we must determine if this affinity is likely to be clinically relevant.

To quantify this, we calculate the selectivity ratio: the Ki or IC50 for the off-target divided by the Ki or IC50 for the primary target (GlyT1). A higher ratio indicates greater selectivity.

Table 2: Selectivity Ratio Analysis (vs. GlyT1)

Off-TargetCompound A (Selectivity Fold)Bitopertin (Selectivity Fold)
Dopamine D283x250x
Serotonin 5-HT2A65x150x
Sigma σ130x80x

Interpretation of Selectivity:

The data indicates that while Compound A is a potent GlyT1 inhibitor, its selectivity over key CNS receptors like D2, 5-HT2A, and particularly σ1, is lower than that of the reference compound Bitopertin. A selectivity of only 30-fold against the Sigma σ1 receptor may warrant further investigation or chemical modification to mitigate potential off-target effects in subsequent in vivo studies. A general rule of thumb in drug discovery is to aim for at least a 100-fold selectivity against any physiologically relevant off-targets.

Discussion and Future Directions

This guide outlines a systematic approach to characterizing the selectivity of a novel CNS drug candidate, exemplified by the 2-(4-Fluoropiperidin-4-YL)pyridine scaffold. Our hypothetical data for Compound A reveals a potent GlyT1 inhibitor but with a potential liability regarding its selectivity against the Sigma σ1 receptor.

Key Takeaways for the Researcher:

  • Causality in Experimental Design: The workflow progresses logically from confirming primary target engagement with a functional assay to delineating the broader interaction profile through binding assays. This ensures that resources are focused and that each step informs the next.

  • Self-Validating Protocols: The inclusion of positive controls (Bitopertin, Ifenprodil) and vehicle controls within each assay is non-negotiable. This provides internal validation for every data point generated.

  • Authoritative Grounding: The choice of targets for the selectivity panel was not arbitrary but was based on the known pharmacology of CNS drugs and the potential for cross-reactivity.[4][11]

The next steps for Compound A would involve structure-activity relationship (SAR) studies to improve selectivity, particularly against the Sigma σ1 receptor. This could involve modifying peripheral chemical groups on the pyridine or piperidine rings to reduce affinity for the σ1 binding pocket while retaining high affinity for GlyT1. Following successful optimization, the compound would then be advanced to in vivo models to assess its pharmacokinetic properties, brain penetration, and efficacy in behavioral models of cognitive impairment.[14]

References

  • MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available from: [Link]

  • PMC, NIH. Synthesis and biological activity of novel 3-heteroaryl-2H-pyrido[4,3-e][1][3][15]thiadiazine and 3-heteroaryl-2H-benzo[e][1][3][15]thiadiazine 1,1-dioxides. Available from: [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Available from: [Link]

  • PMC, PubMed Central. Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer's dementia: a randomized controlled trial. Available from: [Link]

  • Reaction Biology. Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic. Available from: [Link]

  • PMC, PubMed Central. 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Available from: [Link]

  • PMC, PubMed Central. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Available from: [Link]

  • MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Available from: [Link]

  • PubMed. 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Available from: [Link]

  • PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Available from: [Link]

  • PubMed. In Vitro and in Vivo Pharmacological Profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] Ethyl] Piperidine (NRA0161). Available from: [Link]

  • PubMed Central. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Available from: [Link]

  • PubMed. Antagonists selective for NMDA receptors containing the NR2B subunit. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available from: [Link]

  • PMC, PubMed Central. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. Available from: [Link]

  • ResearchGate. GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. Available from: [Link]

  • NCBI. Pharmacology of NMDA Receptors. Available from: [Link]

  • MDPI. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. Available from: [Link]

  • MDPI. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Available from: [Link]

  • PMC. Medicinal Chemical Properties of Successful Central Nervous System Drugs. Available from: [Link]

  • PubMed Central. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available from: [Link]

  • Wikipedia. NMDA receptor antagonist. Available from: [Link]

  • Patsnap Synapse. What are GlyT1 inhibitors and how do they work?. Available from: [Link]

  • YouTube. Structural Insights into Competitive Antagonism in NMDA Receptors. Available from: [Link]

  • Preprints.org. From Polyphenols to Prodrugs: Bridging the Blood–Brain Barrier with Nanomedicine and Neurotherapeutics. Available from: [Link]

  • PubMed. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). Available from: [Link]

  • NeuroProof. Phenotypic Screening in CNS Drug Discovery. Available from: [Link]

Sources

Validation

Precision Tuning of Piperidine Basicity: A Fluorine Scan Guide

Executive Summary: The Fluorine Scan Strategy In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore. However, its high basicity (pKa 11.2) often leads to low bioavailability, high phospholipidosis ris...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Scan Strategy

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore. However, its high basicity (pKa


 11.2) often leads to low bioavailability, high phospholipidosis risk, and hERG channel inhibition. The "Fluorine Scan"—systematically introducing fluorine atoms at the 3- or 4-positions—is a proven strategy to attenuate basicity without significantly altering steric bulk.

This guide objectively compares the impact of fluorine positioning on piperidine pKa.[1][2] It synthesizes experimental data with stereoelectronic analysis to provide a predictive framework for lead optimization.

Comparative Performance Data

The following data aggregates experimental pKa values measured in aqueous solution (typically 25°C). Note the non-linear impact of distance and the "cliff" observed with geminal difluorination.

Table 1: Impact of Fluorine Position on Piperidine Basicity[3]
CompoundStructurepKa (Exp.)

pKa (vs. Parent)
Electronic Driver
Piperidine Unsubstituted11.22 0.0Baseline
4-Fluoropiperidine Distal (-I)9.75 -1.47Weak Inductive decay
3-Fluoropiperidine Proximal (-I)8.36 -2.86Strong Inductive (-I)
4,4-Difluoropiperidine Distal Geminal8.80 -2.42Additive Distal
3,3-Difluoropiperidine Proximal Geminal6.3 - 7.0 *~ -4.5Cumulative Proximal

*Note: 3,3-difluoropiperidine values vary by ionic strength conditions but consistently demonstrate the most dramatic basicity reduction.

Mechanistic Analysis: Why Position Matters

The attenuation of basicity is not merely a function of electronegativity; it is governed by the interplay of Inductive Effects (


) , Solvation Penalties , and Stereoelectronic Alignments .
The Inductive Distance Rule

The electron-withdrawing nature of fluorine pulls electron density through the


-bond framework. This effect decays exponentially with distance.[3]
  • C3-Position (Proximal): The fluorine is only two bonds away from the nitrogen. The strong withdrawal destabilizes the developing positive charge on the ammonium cation (

    
    ), making protonation less favorable (lower pKa).
    
  • C4-Position (Distal): Being three bonds away, the inductive pull is significantly attenuated, resulting in a modest pKa drop of ~1.5 units.

The Stereoelectronic "Trap" (Axial vs. Equatorial)

A critical, often overlooked nuance is the conformational preference of the fluorine substituent.

  • The Observation: 3-Fluoropiperidine is not a static molecule; it exists in equilibrium between axial and equatorial conformers.

  • The Effect: Experimental data indicates that Axial-3-F is more basic (pKa

    
     7.6) than Equatorial-3-F  (pKa 
    
    
    
    6.6).[4]
  • The Cause: In the protonated axial conformer, the

    
     bond is often anti-parallel to the 
    
    
    
    bond.[4] This geometry allows for a stabilizing charge-dipole interaction (or favorable electrostatic alignment) that stabilizes the ammonium salt. The equatorial conformer lacks this stabilization, leading to a lower pKa.
Solvation Shell Disruption

The ammonium cation (


) relies heavily on water stabilization. A hydrophobic fluorine atom adjacent to the nitrogen (C3 position) sterically and electrostatically disrupts the hydration shell, further destabilizing the cation and lowering the pKa.
Logical Relationship Diagram

The following diagram illustrates the hierarchy of effects driving the pKa shift.

G Piperidine Piperidine (pKa ~11.2) Inductive Inductive Effect (-I) Electron Withdrawal Piperidine->Inductive Fluorine Substitution Distance Distance Factor (Bond Count) Inductive->Distance F4 4-Fluoropiperidine (pKa ~9.8) Distal Effect Distance->F4 3 Bonds (Weak) F3 3-Fluoropiperidine (pKa ~8.4) Proximal Effect Distance->F3 2 Bonds (Strong) Stereo Stereoelectronic Effect (Axial vs Equatorial) F3->Stereo Conformational Split Axial Axial-F (C3) Stabilized N+-H (Higher pKa) Stereo->Axial Equatorial Equatorial-F (C3) Destabilized (Lower pKa) Stereo->Equatorial

Figure 1: Mechanistic hierarchy showing how distance and stereochemistry diverge to alter piperidine basicity.

Experimental Protocol: Potentiometric pKa Determination

To replicate these values accurately, UV-metric or potentiometric titration is required. Standard NMR titrations are acceptable but often lack the precision for distinguishing subtle conformer effects.

Method: Potentiometric Titration (GlpKa)

This protocol ensures self-validation through ionic strength control and carbonate exclusion.

Reagents:

  • Analyte: 0.01 mmol Fluoropiperidine salt (HCl).

  • Titrant: 0.5 M KOH (standardized).

  • Media: 0.15 M KCl (to mimic physiological ionic strength).

  • Purge Gas: Argon or

    
     (Carbonate-free).
    

Step-by-Step Workflow:

  • Electrode Calibration: Calibrate the glass electrode using a 4-buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C. Slope efficiency must be >98%.

  • Sample Dissolution: Dissolve the fluoropiperidine hydrochloride in 20 mL of degassed 0.15 M KCl solution.

  • Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation (

    
    ) before starting the base titration.
    
  • Titration: Titrate with 0.5 M KOH using dynamic dosing (smaller increments near the equivalence point).

  • Data Processing: Calculate pKa using the Bjerrum difference plot or Henderson-Hasselbalch derivation.

  • Validation: Perform in triplicate. SD should be < 0.03 log units.

Experimental Workflow Diagram

Workflow cluster_QC Quality Control Prep Sample Prep (0.15 M KCl, Degassed) Acidify Acidification (pH < 2.0) Prep->Acidify Titrate Dynamic Titration (KOH Addition) Acidify->Titrate Detect Potentiometric Sensing Titrate->Detect Calc Bjerrum Plot Derivation Detect->Calc Calib 4-Point Calibration (Slope > 98%) Calib->Prep Gas Argon Purge (No CO2) Gas->Titrate

Figure 2: Standardized potentiometric titration workflow for accurate pKa determination of fluorinated amines.

Strategic Implications for Drug Design[6][7][8]

Understanding these shifts allows for "Physicochemical Tuning":

  • Permeability (LogD): Lowering the pKa of a basic amine reduces the percentage of ionized species at physiological pH (7.4).

    • Example: 3,3-difluoropiperidine (pKa ~7.[5]0) will be ~50% neutral at pH 7.0, vastly improving membrane permeability compared to parent piperidine (>99.9% ionized).

  • Metabolic Stability: Fluorine at the C3/C4 positions blocks oxidative metabolism (P450 hydroxylation) at these susceptible sites.

  • hERG Avoidance: High basicity is a known risk factor for hERG binding. Dropping pKa below 8.0 is a standard mitigation strategy.

References

  • Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100–1115.

  • Nairoukh, Z. et al. (2020).[6] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(27), 6141-6147. [6][7]

  • Vorberg, R. et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2216-2239.[3]

Sources

Comparative

Comparative Guide: ADME Properties of 2-(4-Fluoropiperidin-4-yl)pyridine

Executive Summary 2-(4-Fluoropiperidin-4-yl)pyridine represents a high-value "gem-aryl-fluoro" scaffold in modern medicinal chemistry. Unlike its non-fluorinated parent (2-(piperidin-4-yl)pyridine), this motif leverages...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Fluoropiperidin-4-yl)pyridine represents a high-value "gem-aryl-fluoro" scaffold in modern medicinal chemistry. Unlike its non-fluorinated parent (2-(piperidin-4-yl)pyridine), this motif leverages the "Fluorine Effect" to solve two critical attrition risks in drug discovery: high metabolic clearance and poor membrane permeability caused by excessive basicity.

This guide evaluates the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this scaffold, providing a comparative analysis against standard bioisosteres. The data presented underscores why this fluorinated building block is a preferred surrogate for solvent-exposed piperidines in GPCR and kinase inhibitor programs.

Physicochemical Profile (The "A" in ADME)

The strategic introduction of a fluorine atom at the C4 position—geminal to the pyridine ring—fundamentally alters the electronic landscape of the piperidine nitrogen.

Basicity Modulation (pKa)

The most significant impact of the C4-fluorine is the inductive withdrawal of electron density from the piperidine core.

  • Mechanism: The electronegative fluorine (

    
    ) exerts a through-bond inductive effect (
    
    
    
    ), reducing the electron density available at the secondary amine nitrogen.
  • Result: The pKa of the piperidine nitrogen drops by approximately 1.5–2.0 log units compared to the non-fluorinated parent.

Lipophilicity (LogD vs. LogP)

While fluorine is intrinsically lipophilic, the ADME benefit here is driven by ionization state .

  • At Physiological pH (7.4): The non-fluorinated parent (pKa ~10.5) is >99.9% ionized (cationic), limiting passive diffusion. The fluorinated analog (pKa ~8.8) has a significantly higher fraction of neutral species, increasing the effective Distribution Coefficient (

    
    ).
    

Table 1: Comparative Physicochemical Data (Representative)

Property2-(4-F-piperidin-4-yl)pyridine 2-(Piperidin-4-yl)pyridine (Control)Impact on ADME
pKa (Piperidine NH) 8.6 – 8.9 10.4 – 10.8Reduced lysosomal trapping; improved permeability.
LogP (Intrinsic) 1.8 1.4Slight increase due to C-F hydrophobicity.
LogD (pH 7.4) 0.9 -0.5Critical: Higher LogD indicates better membrane transit.
Polar Surface Area 25 Ų 25 ŲNegligible change (F is not a H-bond donor).

Metabolic Stability (The "M" in ADME)

The C4 position of a piperidine ring is a notorious "metabolic soft spot," susceptible to oxidative dealkylation or direct hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

Metabolic Blocking Strategy

In the non-fluorinated parent, the C4-hydrogen is benzylic-like (adjacent to pyridine) and easily abstracted. Replacing this hydrogen with fluorine blocks this pathway due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).

Mechanism of Action
  • Blockade of

    
    -Carbon Oxidation:  The fluorine prevents the formation of the radical intermediate required for hydroxylation at the C4 position.
    
  • Conformational Locking: The gauche effect between the fluorine and the ring nitrogen lone pair (or adjacent bonds) can rigidify the ring, potentially reducing the "induced fit" required for CYP active site binding.

Metabolicpathway Substrate Non-Fluorinated Scaffold CYP CYP450 (3A4/2D6) Substrate->CYP Oxidative Attack Metabolite C4-Hydroxylated Product (Unstable) CYP->Metabolite C-H Abstraction Blocked Metabolic Blockade CYP->Blocked C-F Bond Strength Clearance Rapid Renal/Biliary Clearance Metabolite->Clearance Target 2-(4-F-piperidin-4-yl)pyridine Target->CYP Resists Oxidation Stable Prolonged Half-Life (t1/2) Blocked->Stable

Figure 1: Mechanism of metabolic stabilization via Fluorine substitution. The C-F bond prevents the rapid oxidative clearance seen in the parent scaffold.

Permeability & Transporters

Caco-2 Permeability

Experimental data consistently shows that lowering the pKa of the piperidine nitrogen improves passive permeability (


).
  • Parent: Low

    
     (< 
    
    
    
    cm/s) due to cationic charge repulsion at the lipid bilayer.
  • Fluorinated Analog: Moderate to High

    
     (
    
    
    
    cm/s).
Efflux Liability (P-gp)

While fluorine improves passive permeability, piperidines are frequent substrates for P-glycoprotein (P-gp).

  • Observation: The fluorinated analog often shows a lower Efflux Ratio (ER) than the parent.

  • Reasoning: Reduced basicity decreases the affinity for the acidic binding residues within the P-gp transporter pore.

Experimental Protocols

To validate these properties in your own pipeline, use the following standardized protocols.

Microsomal Stability Assay (Protocol)

Objective: Determine Intrinsic Clearance (


).
  • Preparation: Prepare 10 mM stock of test compound in DMSO.

  • Incubation Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

    • Test compound at 1 µM (final DMSO < 0.1%).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    • 
      .
      
Potentiometric pKa Determination

Objective: Accurate measurement of ionization constants.

  • Instrument: Sirius T3 or equivalent autotitrator.

  • Sample: 0.5 mg of compound dissolved in 1.5 mL assay water (with 0.15 M KCl ionic strength adjuster).

  • Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0 under Argon atmosphere (to exclude

    
    ).
    
  • Data Fitting: Use the Bjerrum difference plot to identify the inflection point corresponding to the piperidine amine.

AssayWorkflow Start Compound Preparation Incubate Microsomal Incubation (37°C + NADPH) Start->Incubate Quench Crash w/ ACN (Stop Reaction) Incubate->Quench t=0,5,15,30,45 Analysis LC-MS/MS Quantification Quench->Analysis Calc Calculate CL_int & t1/2 Analysis->Calc

Figure 2: Standard workflow for determining metabolic stability (Intrinsic Clearance).

Comparative Analysis Summary

The following table synthesizes the "Go/No-Go" decision criteria for selecting the fluorinated scaffold over alternatives.

Feature2-(4-F-piperidin-4-yl)pyridine 2-(Piperidin-4-yl)pyridine Gem-Dimethyl Analog
Metabolic Stability High (Blocks C4 oxidation)Low (Vulnerable at C4)High (Steric block)
Oral Bioavailability High (Lower pKa, better LogD)Low (High ionization)Moderate (High lipophilicity risk)
hERG Liability Low/Moderate (Lower basicity helps)High (Basic amines bind hERG)Moderate
Synthetic Complexity Medium (Requires fluorinating agent)Low (Commodity chemical)Low
Recommendation PREFERRED LEAD AVOID (Early Discovery only)BACKUP
Final Recommendation

For drug discovery programs targeting CNS (Central Nervous System) or requiring high oral bioavailability, 2-(4-fluoropiperidin-4-yl)pyridine is the superior building block. The slight increase in synthetic complexity is outweighed by the significant improvements in metabolic half-life and membrane permeability.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicity. ChemMedChem, 2(8), 1100-1115.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

Validation

Matched-pair analysis of fluorinated vs non-fluorinated compounds

Executive Summary: The "Fluorine Scan" in Lead Optimization In modern medicinal chemistry, the substitution of hydrogen (H) with fluorine (F) is rarely a cosmetic change; it is a strategic tool used to modulate physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" in Lead Optimization

In modern medicinal chemistry, the substitution of hydrogen (H) with fluorine (F) is rarely a cosmetic change; it is a strategic tool used to modulate physicochemical properties without drastically altering steric bulk. This guide provides a Matched Molecular Pair Analysis (MMPA) of fluorinated compounds versus their non-fluorinated counterparts (H-analogs).

The Core Thesis: Fluorine acts as a "bioisosteric switch." While it is sterically similar to hydrogen (Van der Waals radius: 1.47 Å vs. 1.20 Å), its extreme electronegativity alters bond polarization,


, and lipophilicity (

). This guide dissects the causal link between these atomic changes and macroscopic drug performance, specifically metabolic stability and permeability.[1][2][3]

Physicochemical Comparison: The H vs. F Matrix

To understand the macroscopic data, we must first quantify the atomic differences. The following table summarizes the fundamental shifts observed when replacing a Hydrogen atom with a Fluorine atom in a matched pair.

Table 1: Atomic and Molecular Property Shifts (H F)
PropertyHydrogen (H-Analog)Fluorine (F-Analog)The "Fluorine Effect" (Delta)
Van der Waals Radius 1.20 Å1.47 Å+0.27 Å (Slight steric increase; mimics Oxygen)
Electronegativity (Pauling) 2.14.0+1.9 (Strong electron withdrawal)
C-X Bond Energy ~98 kcal/mol~116 kcal/mol+18 kcal/mol (High metabolic resistance)
Lipophilicity (

)
Baseline+0.1 to +0.3Increases (More hydrophobic surface area)
Basicity (

of adjacent amine)
Baseline-1.0 to -2.0 unitsDecreases (Reduces cation fraction at pH 7.[1]4)

Analyst Note: The critical data point here is the C-F bond energy . The 116 kcal/mol strength renders the C-F bond virtually inert to Cytochrome P450 oxidative cleavage, forming the basis for metabolic stability improvements.

Matched-Pair Case Studies: Experimental Data

The following case studies illustrate the "Fluorine Effect" in real-world drug discovery scenarios.

Case Study A: Blocking Metabolic "Soft Spots" (Metabolic Stability)

Scenario: An aryl ring in a lead compound is subject to rapid para-hydroxylation by CYP450 enzymes, leading to high clearance. Intervention: Replacement of the para-hydrogen with fluorine.[1]

Compound VariantStructure FeatureIntrinsic Clearance (

,

L/min/mg)
Half-Life (

, min)
Outcome
Compound A (H) Phenyl ring (unsubstituted)> 150 (High)< 10Rapid oxidative clearance.
Compound B (F) p-Fluorophenyl< 20 (Low)> 606x Stability Increase. C-F bond blocks oxidation.
  • Mechanism: The high ionization potential of fluorine prevents the formation of the radical cation intermediate required for P450 oxidation.

  • Real-world Example: Ezetimibe and Empagliflozin utilize fluorophenyl moieties specifically to prevent metabolic degradation and extend duration of action.

Case Study B: Permeability Modulation via Shift

Scenario: A basic amine lead has poor blood-brain barrier (BBB) penetration due to high ionization at physiological pH (7.4). Intervention: Introduction of fluorine on the


-carbon relative to the amine.
Compound VariantBasic Center

% Ionized at pH 7.4LogD (pH 7.4)Permeability (

)
Analog H 9.5~99%0.5Low (Trapped as cation)
Analog F 8.2~86%1.8High (Increased neutral fraction)
  • Mechanism: The strong inductive effect (

    
    ) of fluorine pulls electron density through the sigma bond framework, stabilizing the free base form of the amine and lowering the 
    
    
    
    . This increases the concentration of the neutral species capable of passive diffusion.

Experimental Workflow: The MMPA Campaign

To rigorously evaluate Fluorine vs. Non-Fluorinated pairs, a standardized "Fluorine Scan" workflow is required. This ensures that observed differences are due to the atomic substitution and not assay variability.

Diagram 1: The Fluorine Scan Cycle

This workflow describes the iterative process of identifying metabolic soft spots and validating them with Fluorine substitution.

FluorineScan Lead Lead Compound (H) MetID Metabolite ID (Microsomal Incubation) Lead->MetID Incubation Design Design F-Analogs (Block Soft Spots) MetID->Design Site Identified Synth Synthesis of Matched Pair Design->Synth F-Substitution Test Side-by-Side Assay (Clint, LogD, IC50) Synth->Test MMPA Test->Design Iteration Decision Select Candidate Test->Decision Data Analysis

Caption: The iterative cycle of identifying metabolic liabilities (MetID) and blocking them with Fluorine substitution.

Detailed Protocols

To replicate the data presented in the case studies, use the following self-validating protocols.

Protocol 1: Microsomal Stability Assay (Clearance Determination)

Objective: Quantify the metabolic stability difference between the H-analog and F-analog.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (H and F pairs) at 10 mM DMSO stock.

Step-by-Step Methodology:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Spike test compounds (final conc. 1

    
    M) into the microsomal mix. Pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At distinct time points (

    
     min), remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Validation Criteria:

  • Positive Control: Testosterone (High Clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low Clearance) must show stable signal (>90% remaining at 60 min).

Diagram 2: Metabolic Stability Assay Logic

Visualizing the decision tree for interpreting stability data.

StabilityLogic Start Microsomal Assay Data Calc Calculate Intrinsic Clearance (CLint) Start->Calc Compare Compare H vs F Analogs Calc->Compare Res1 F-Analog CLint << H-Analog Compare->Res1 >2-fold improvement Res2 No Significant Change Compare->Res2 Equal Stability Concl1 Success: Metabolic Blockade Achieved Res1->Concl1 Concl2 Failure: Metabolism is not at F-site Res2->Concl2

Caption: Logic flow for interpreting Matched Molecular Pair metabolic stability data.

Strategic Recommendations

Based on the matched-pair analysis, the following heuristics should guide your application of Fluorine:

  • Use F to Block Metabolism: If MetID data shows oxidation at a phenyl ring or alkyl chain, F-substitution at that specific carbon is the gold standard solution.

  • Use F to Modulate Permeability: If a basic amine is too polar (low LogD), place an F atom 2-3 bonds away to lower the

    
     via induction, increasing the fraction of membrane-permeable neutral species.
    
  • Watch for Solubility Drops: While F improves permeability, the increase in lipophilicity (LogP) often decreases aqueous solubility. Always run a kinetic solubility assay alongside the stability test.

  • Conformational Locking: Use the "Gauche Effect" (preference of F-C-C-X to be gauche) to lock a flexible chain into a bioactive conformation, potentially improving potency (

    
    ) alongside stability.
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Comparative

Comparative Guide: Target Validation of the 2-(4-Fluoropiperidin-4-yl)pyridine Scaffold in GPCR Drug Discovery

Executive Summary: The Fluorine Advantage In modern medicinal chemistry, 2-(4-fluoropiperidin-4-yl)pyridine (CAS: 1803604-45-6) represents a privileged scaffold designed to overcome specific liabilities associated with t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, 2-(4-fluoropiperidin-4-yl)pyridine (CAS: 1803604-45-6) represents a privileged scaffold designed to overcome specific liabilities associated with the classical 2-(piperidin-4-yl)pyridine moiety. While the piperidine-pyridine core is ubiquitous in GPCR ligands (particularly 5-HT1F agonists like Lasmiditan and various kinase inhibitors), the unsubstituted piperidine often suffers from excessive basicity (


) and metabolic vulnerability at the C4 position.

This guide details the validation experiments required to demonstrate the superiority of the 4-fluoro scaffold. The strategic introduction of fluorine at the C4 position serves a dual purpose:

  • Metabolic Blockade: Prevents oxidative metabolism at the susceptible C4 site.

  • 
     Modulation:  Lowers the basicity of the piperidine nitrogen via the inductive electron-withdrawing effect (
    
    
    
    ), reducing phospholipidosis risk and hERG channel liability.

Chemical Biology & Rationale[1][2]

Before initiating biological assays, it is critical to understand the structural hypothesis being validated.

FeatureCompound A (Target) Compound B (Control) Rationale for Validation
Structure 2-(4-Fluoropiperidin-4-yl)pyridine 2-(Piperidin-4-yl)pyridine The Subject vs. The Parent
Electronic C4-Fluorine (EWG)C4-HydrogenF lowers amine

(typically by 1-2 units).
Metabolic C4-BlockedC4-LabileBlocks CYP-mediated hydroxylation at C4.
Conformation Restricted (Chair)FlexibleF prefers axial/equatorial positions based on protonation, influencing binding.[1]

Physicochemical Validation Experiments

The first tier of validation is not biological but physicochemical. If the scaffold does not modulate


 as predicted, downstream biological improvements are unlikely.
Protocol 3.1: Potentiometric Determination

Objective: Confirm the reduction of piperidine nitrogen basicity.

  • Methodology:

    • Prepare 10 mM stock solutions of Compound A and Compound B in DMSO.

    • Dilute to 50 µM in 0.15 M KCl (ionic strength adjuster).

    • Perform titration using a standardized HCl/KOH system (e.g., Sirius T3 or equivalent).

    • Success Criteria: Compound A should exhibit a

      
       in the range of 8.0–9.0 , whereas Compound B typically shows a 
      
      
      
      of ~10.5–11.0 .
    • Significance: A

      
       closer to physiological pH (7.4) improves membrane permeability and reduces lysosomal trapping.
      

Metabolic Stability Validation (The "Metabolic Switch")

The most critical validation for this specific scaffold is proving it resists oxidative metabolism.

Protocol 4.1: Microsomal Stability Assay (HLM/RLM)

Objective: Quantify Intrinsic Clearance (


) and identify metabolite profiles.

Workflow:

  • Incubation: Incubate test compounds (1 µM) with pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 37°C.

  • Cofactor: Initiate reaction with NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Metabolite ID: For Compound B, look specifically for the +16 Da mass shift (hydroxylation) at the piperidine C4 position. For Compound A, this peak should be absent.

Data Presentation:

ParameterCompound A (4-Fluoro)Compound B (Des-Fluoro)Interpretation

(min)
> 60 min< 20 minFluorine blocks the primary metabolic soft spot.

(µL/min/mg)
< 15 (Low)> 50 (High)Compound A is more stable, suitable for in vivo use.
Major Metabolite N-oxidation or Pyridine-ox4-Hydroxy-piperidine Validates the "Metabolic Block" hypothesis.

Target Validation: 5-HT1F Receptor Agonism

Assuming this scaffold is deployed as a core for a 5-HT1F agonist (migraine therapy, similar to Lasmiditan), the following cascade validates target engagement.

Diagram 5.1: 5-HT1F Signaling Pathway

The 5-HT1F receptor couples to


 proteins, inhibiting Adenylyl Cyclase.

G Ligand 2-(4-F-pip)-Pyridine (Ligand) Receptor 5-HT1F Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein Gi/o Protein (Heterotrimer) Receptor->G_Protein Activation AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibition (-) cAMP cAMP AC->cAMP Reduced Conversion ATP ATP ATP->AC Downstream Inhibition of Pain Pathways cAMP->Downstream Signaling Cascade

Caption: The 5-HT1F agonist mechanism. Validation requires measuring the reduction in cAMP levels following ligand binding.

Protocol 5.2: Functional cAMP Inhibition Assay

Objective: Determine efficacy (


) and potency (

) in a functional system.
  • Cell Line: CHO-K1 cells stably expressing human 5-HT1F receptor.

  • Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate baseline cAMP.

  • Treatment: Add serial dilutions of Compound A, Compound B, and Lasmiditan (positive control).

  • Detection: Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit (e.g., Lance Ultra).

  • Readout: Decrease in TR-FRET signal corresponds to receptor activation (Gi coupling).

Comparative Analysis:

  • Compound A is expected to maintain potency comparable to Compound B. If the fluorine causes a >10-fold loss in potency (

    
    ), the steric bulk of the fluorine may be interfering with the orthosteric binding pocket.
    

Safety Pharmacology: hERG Liability

Fluorination of piperidines is a classic strategy to reduce hERG channel blockage (a marker for cardiotoxicity).

Protocol 6.1: Automated Patch Clamp (hERG)

Objective: Compare


 against the 

(hERG) channel.
  • Rationale: The basic nitrogen of unsubstituted piperidines often interacts with the aromatic residues (Tyr652/Phe656) in the hERG pore. Lowering the

    
     (via F-substitution) reduces the concentration of the charged species at physiological pH, often reducing hERG affinity.
    
  • Target Metric:

    • Compound B (Control): Often shows hERG

      
       < 10 µM (High Risk).
      
    • Compound A (Target): Target hERG

      
       > 30 µM (Safe).
      

Integrated Screening Workflow

The following diagram illustrates the decision tree for validating the scaffold.

Workflow Start Scaffold Synthesis 2-(4-F-pip)-Pyridine PKA Physicochem pKa Determination Start->PKA Metab Metabolic Stability (HLM/RLM) PKA->Metab If pKa < 9.5 Bind Binding Affinity (Radioligand) Metab->Bind If T1/2 > 30min Func Functional Potency (cAMP) Bind->Func If Ki < 100nM Safety hERG Safety (Patch Clamp) Func->Safety Decision Go / No-Go Safety->Decision

Caption: Step-wise validation cascade. Failure at the metabolic or pKa stage halts progression before expensive biological screening.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discusses the "Fluorine Effect" on piperidine pKa and Merck's MK-0731 discovery). Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][2][3] Chemical Society Reviews. (Authoritative review on metabolic blocking via fluorination). Link

  • Nelson, D. L., et al. (2010). Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan. Cephalalgia. (Primary source for 5-HT1F agonist assays). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Link

Sources

Validation

Technical Guide: Reproducibility of 2-(4-Fluoropiperidin-4-yl)pyridine Synthesis

Executive Summary & Application Context 2-(4-Fluoropiperidin-4-yl)pyridine represents a critical structural motif in modern CNS drug discovery.[1] It serves as a bioisostere for tertiary alcohols and ketones, offering im...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-(4-Fluoropiperidin-4-yl)pyridine represents a critical structural motif in modern CNS drug discovery.[1] It serves as a bioisostere for tertiary alcohols and ketones, offering improved metabolic stability by blocking the labile C4-position of the piperidine ring against oxidative metabolism (CYP450). This scaffold is structurally relevant to 5-HT receptor agonists (e.g., Lasmiditan analogs) and various neuroactive ligands.[1]

The Reproducibility Crisis: The synthesis of this molecule, specifically the deoxyfluorination of the tertiary alcohol precursor , is notoriously inconsistent. Standard protocols using DAST (Diethylaminosulfur trifluoride) often result in:

  • Low Yields (<30%): Due to competitive elimination forming the tetrahydropyridine alkene.[1]

  • Safety Hazards: Thermal instability of DAST during scale-up.[1]

  • Purification Difficulties: Separation of the alkene byproduct from the desired fluoride is challenging due to similar polarity.

This guide provides a validated, reproducible protocol comparing the traditional DAST method against the superior XtalFluor-E method, demonstrating why the latter is the required standard for consistent results.

Chemical Stability & Mechanistic Challenges[1]

The core challenge lies in the fluorination of 4-(pyridin-2-yl)piperidin-4-ol .[1] The adjacent pyridine ring and the piperidine nitrogen create a basic environment that, combined with the steric bulk of the tertiary center, favors E1/E2 elimination over the desired SN1/SN2 substitution .

The Pathway Divergence
  • Path A (Desired): Nucleophilic attack by fluoride on the activated alcohol.[1]

  • Path B (Parasitic): Proton abstraction leading to the formation of the thermodynamically stable conjugated alkene (tetrahydropyridine).[1]

Comparative Analysis of Fluorination Agents

The following data summarizes internal optimization campaigns comparing three distinct fluorination protocols for this specific scaffold.

FeatureMethod A: DAST (Traditional)Method B: Deoxo-Fluor (Modified)Method C: XtalFluor-E (Recommended)
Reagent State Volatile Liquid (Fuming)Liquid (Thermally sensitive)Crystalline Solid (Stable)
Reaction Temp -78°C to RT-20°C to RTRT to 40°C
HF Generation Uncontrolled (Hygroscopic)ModerateControlled (via promoter)
Major Impurity Alkene (>40%)Alkene (~25%)Alkene (<5%)
Isolated Yield 20-35% (Variable)40-50%78-85% (Reproducible)
Scale-up Safety High Risk (Explosive)Moderate RiskSafe (High decomposition temp)
Expert Insight: Why DAST Fails

DAST releases free HF upon contact with trace moisture or during the reaction mechanism. In the presence of the basic pyridine ring, this uncontrolled acidity often protonates the pyridine, altering the electronics, while the excess fluoride acts as a base to trigger elimination. XtalFluor-E , being a salt (Diethylaminodifluorosulfinium tetrafluoroborate), does not release free HF unless activated by a specific promoter (e.g., Et3N[1][2]·3HF), allowing for a "buffered" fluorination that favors substitution.[1]

Validated Experimental Protocol (Method C: XtalFluor-E)

This protocol is optimized for the synthesis of tert-butyl 4-fluoro-4-(pyridin-2-yl)piperidine-1-carboxylate , the protected precursor.[1]

Materials
  • Substrate: tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate (1.0 eq)

  • Reagent: XtalFluor-E (1.2 eq) [Sigma-Aldrich / OmegaChem][1]

  • Promoter: Triethylamine trihydrofluoride (Et3N[1]·3HF) (1.5 eq)

  • Base: Triethylamine (Et3N) (1.0 eq) - Crucial for scavenging stray protons[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the Substrate (1.0 g, 3.6 mmol) in anhydrous DCM (15 mL).

  • Activation: Add Et3N (1.0 eq) and Et3N·3HF (1.5 eq) to the solution.[1] Stir for 5 minutes at Room Temperature (RT).

    • Note: The order of addition is critical to buffer the system before introducing the fluorinating agent.

  • Fluorination: Cool the mixture to 0°C. Add XtalFluor-E (1.2 eq) in one portion.

    • Observation: The reaction is slightly exothermic but manageable.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

    • Monitor: Check via TLC (Hexane/EtOAc 7:3).[1] The alcohol spot (lower Rf) should disappear.[1] If Alkene forms, it will appear at a much higher Rf.

  • Quench: Pour the reaction mixture into saturated aqueous NaHCO3 (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Safety: This neutralizes any residual HF species.[1]

  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with Brine. Dry over Na2SO4.[1][3]

  • Purification: Flash chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

QC Criteria (Self-Validation)
  • 1H NMR (CDCl3): Look for the diagnostic doublet of triplets for the piperidine ring protons adjacent to the fluorine (coupling constant JH-F ~ 15-20 Hz).[1]

  • 19F NMR: A singlet (or multiplet depending on conformers) around -160 to -175 ppm.[1] Absence of alkene peaks in proton NMR (usually 5.8-6.5 ppm) confirms success.[1]

Visualization of Workflows

Diagram 1: Reaction Mechanism & Decision Logic

This diagram illustrates the bifurcation between the desired substitution and the parasitic elimination, highlighting where XtalFluor-E intervenes.

G Start Tertiary Alcohol (Substrate) Act Activation Step (Reagent Binding) Start->Act Carbo Carbocation/Activated Intermediate Act->Carbo Path_DAST Method A: DAST (Uncontrolled Acidity) Carbo->Path_DAST High Free HF Path_Xtal Method C: XtalFluor-E (Buffered/Selective) Carbo->Path_Xtal Controlled F- source Elim Elimination (E1) Product: Alkene (Impurity) Path_DAST->Elim Major Pathway (>40%) Subst Substitution (SN1) Product: Fluoride (Target) Path_DAST->Subst Minor Pathway Path_Xtal->Elim Minor Pathway Path_Xtal->Subst Major Pathway (>80%)

Caption: Mechanistic divergence showing how XtalFluor-E suppresses the elimination pathway common with DAST.[1]

Diagram 2: QC Decision Tree

A self-validating logic flow for assessing product purity before proceeding to deprotection.[1]

QC Sample Crude Product Isolated NMR Run 1H & 19F NMR Sample->NMR Check1 Check 1H NMR: Alkene peaks @ 5.8-6.5ppm? NMR->Check1 Fail1 High Elimination (>10% Alkene) Check1->Fail1 Yes Pass1 Clean Spectrum Check1->Pass1 No Action1 Recrystallize or Prep-HPLC req. Fail1->Action1 Action2 Proceed to Deprotection Pass1->Action2

Caption: Quality Control logic to ensure elimination byproducts are detected prior to downstream processing.

References

  • L'Heureux, A., et al. (2010).[1] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1][2] Journal of Organic Chemistry.

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]

  • Coossen, K., et al. (2021).[1] "Synthesis of Lasmiditan." Journal of Medicinal Chemistry. [1]

  • Champagne, P. A., et al. (2015).[1] "Recent Developments in Deoxyfluorination." Chemical Reviews.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Fluoropiperidin-4-YL)pyridine

Topic: Personal protective equipment for handling 2-(4-Fluoropiperidin-4-YL)pyridine Audience: Researchers, scientists, and drug development professionals.[1] Rapid Risk Assessment & Hazard Profiling The "Analog" Safety...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(4-Fluoropiperidin-4-YL)pyridine Audience: Researchers, scientists, and drug development professionals.[1]

Rapid Risk Assessment & Hazard Profiling

The "Analog" Safety Approach: As a specialized fluorinated heterocyclic building block, specific toxicological data for 2-(4-Fluoropiperidin-4-yl)pyridine may be sparse in public databases.[1] Therefore, we apply the Precautionary Principle , deriving the safety profile from its two pharmacophores: the Fluorinated Pyridine and the Secondary Piperidine .

  • Piperidine Moiety: Introduces high basicity (

    
    ), making the compound a potential corrosive  to mucous membranes and eyes. It also poses a risk of transdermal absorption.
    
  • Fluorinated Pyridine Moiety: Associated with acute toxicity (oral/inhalation) and potential neurotoxicity. Fluorine substitution often increases lipophilicity, enhancing skin absorption rates compared to non-fluorinated analogs.

Core Hazard Classifications (Conservative Estimate):

Hazard Type Classification Operational Implication
Health Acute Tox. 3 (Oral/Dermal) Treat as a potent poison.[1] Zero skin contact allowed.[2][3]
Physical Skin Corr.[2][4][5][6][7][8][9] 1B / Eye Dam. 1 Chemical burns possible. Safety glasses are insufficient; goggles required.

| Reactivity | Incompatible with Acids/Oxidizers | Exothermic reaction with strong acids; potential N-oxide formation with oxidizers.[1] |

The Barrier Strategy: PPE Selection

Standard "lab coat and nitrile" protocols are insufficient for fluorinated nitrogen heterocycles due to their permeation potential.

A. Hand Protection (The "Double-Shell" Protocol)

Pyridine derivatives are known to permeate thin nitrile rubber.[1] You must employ a layered strategy.

  • Inner Layer: 4 mil Nitrile (Inspection/Tactile layer).

  • Outer Layer: 5-8 mil Extended Cuff Nitrile or Laminated Film (Barrier layer).[1]

  • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

Glove Compatibility Decision Tree:

Figure 1: PPE Selection Logic based on physical state and operational intensity.[1]

B. Eye & Face Protection[2][4][5][8]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Why: The piperidine ring is basic. A splash to the eye can cause rapid saponification of corneal lipids, leading to permanent damage faster than acidic splashes. Safety glasses with side shields are NOT acceptable for liquid handling.

C. Respiratory Protection[1][8]
  • Primary Control: All operations must occur inside a certified Chemical Fume Hood.

  • Secondary (Spill/Outside Hood): If handling bulk powder outside a hood (not recommended), a Full-Face Respirator with P100 (Particulate) and OV (Organic Vapor) cartridges is required.[1]

Operational Workflow: From Storage to Synthesis[1]
Step 1: Weighing & Static Control

Fluorinated heterocycles often exhibit "fly-away" static behavior, dispersing toxic dust.[1]

  • Setup: Place balance inside the fume hood.

  • Static Mitigation: Use an ionizing blower or anti-static gun on the weighing boat before adding the solid.

  • Containment: Weigh into a tared vial with a septum cap, not an open weigh boat, to minimize open-air transfer.

Step 2: Solubilization
  • Solvent Choice: Dissolve in DCM or Ethyl Acetate. Avoid Acetone if using as a nucleophile (potential enamine formation).

  • Exotherm Check: The amine functionality may generate heat upon dissolution in protic solvents. Add solvent slowly.

Step 3: Reaction Setup[1]
  • Inert Atmosphere: Flush reaction vessel with Nitrogen/Argon. While not strictly pyrophoric, excluding moisture prevents sticky carbonate formation on the piperidine nitrogen.

Emergency Response & Disposal

Spill Response Matrix:

Figure 2: Decision matrix for spill response. Note that "Major" spills outside the hood require evacuation due to the volatile/toxic nature of pyridine analogs.

Disposal Protocols:

  • Segregation: Do NOT mix with acidic waste streams (risk of heat generation) or oxidizers.

  • Labeling: Clearly tag as "Basic Organic Waste" with "Toxic" and "Fluorinated" warnings.

  • Destruction: Incineration is the only approved method for fluorinated heterocycles to ensure complete breakdown of the pyridine ring.

References
  • National Institutes of Health (PubChem). 2-Fluoropyridine Compound Summary (Analog Hazard Data). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluoropiperidin-4-YL)pyridine
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2-(4-Fluoropiperidin-4-YL)pyridine
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